4-Amino-4'-chlorobiphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.30e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95713. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREQWMWYRYXCDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6036831 | |
| Record name | 4-Amino-4'-chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6036831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135-68-2 | |
| Record name | 4′-Chloro[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-4'-chlorodiphenyl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-4'-chlorobiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-Amino-4'-chlorobiphenyl | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-chlorobiphenyl-4-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-4'-CHLORODIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8TZY038QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-4'-chlorobiphenyl: Structural Properties, Synthesis, and Analysis
This guide provides a comprehensive technical overview of 4-Amino-4'-chlorobiphenyl, a significant chemical intermediate in the synthesis of fungicides and a compound of interest in analytical and toxicological research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its structural characteristics, synthetic pathways, and analytical methodologies.
Introduction and Physicochemical Properties
This compound is a substituted biphenyl derivative with the molecular formula C₁₂H₁₀ClN.[1] Its structure features two phenyl rings linked together, with an amino group (-NH₂) at the 4-position of one ring and a chlorine atom (-Cl) at the 4'-position of the other. This substitution pattern imparts specific chemical and physical properties that are critical to its reactivity and analytical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 135-68-2 | [1] |
| Molecular Formula | C₁₂H₁₀ClN | [1] |
| Molecular Weight | 203.67 g/mol | [1] |
| Appearance | Off-white to orange to brown solid | [2] |
| Melting Point | 126°C to 132°C | [2] |
| LogP | 3.34 | [1] |
| IUPAC Name | 4'-chloro-[1,1'-biphenyl]-4-amine | [2] |
Molecular Structure and Spectroscopic Analysis
A thorough understanding of the molecular structure is paramount for predicting reactivity and interpreting analytical data. In the absence of published experimental crystallographic data for this compound, its structural and spectroscopic characteristics can be predicted based on established principles and data from analogous compounds.
Predicted ¹H and ¹³C NMR Spectral Data
Table 2: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2, H-6 | ~7.35 | d | ~8.5 |
| H-3, H-5 | ~6.75 | d | ~8.5 |
| H-2', H-6' | ~7.45 | d | ~8.6 |
| H-3', H-5' | ~7.38 | d | ~8.6 |
| -NH₂ | ~3.8 (broad) | s | - |
Rationale behind predictions: The aromatic protons on the amino-substituted ring (H-3, H-5) are expected to be upfield due to the electron-donating effect of the amino group. The protons on the chloro-substituted ring will be influenced by the electron-withdrawing nature of the chlorine atom, leading to downfield shifts. The broad singlet for the amine protons is due to quadrupole broadening and exchange with trace amounts of water.
Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~128.5 |
| C-2, C-6 | ~128.0 |
| C-3, C-5 | ~115.5 |
| C-4 | ~146.0 |
| C-1' | ~139.0 |
| C-2', C-6' | ~129.0 |
| C-3', C-5' | ~128.8 |
| C-4' | ~133.0 |
Rationale behind predictions: The carbon attached to the amino group (C-4) is expected to be significantly deshielded. Conversely, the ortho and para carbons (C-3, C-5) will be shielded. In the chloro-substituted ring, the carbon bearing the chlorine (C-4') will be deshielded.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Table 4: Expected Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H stretch (amine) | 3400-3200 | Two bands for asymmetric and symmetric stretching |
| C-H stretch (aromatic) | 3100-3000 | |
| C=C stretch (aromatic ring) | 1600-1450 | Multiple bands |
| C-N stretch (aromatic amine) | 1340-1250 | |
| C-Cl stretch | 1100-1000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 203, with an isotopic peak [M+2]⁺ at m/z 205, characteristic of a monochlorinated compound.
Proposed Fragmentation Pathway:
Caption: Proposed mass fragmentation pathway for this compound.
Synthesis of this compound
Several synthetic routes can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common and effective methods are the Gomberg-Bachmann reaction and the Suzuki-Miyaura cross-coupling.
Gomberg-Bachmann Reaction
This classical method involves the diazotization of an aniline derivative followed by its reaction with an aromatic compound.[3][4][5]
Reaction Scheme:
p-chloroaniline + NaNO₂/HCl → p-chlorobenzenediazonium chloride p-chlorobenzenediazonium chloride + Aniline → this compound
Experimental Protocol (Adapted from patent literature): [3][6]
-
Diazotization: In a 250 mL four-neck round-bottom flask, add p-chloroaniline (0.03 mol), water (6 g), and hydrochloric acid (10-13 mL). Heat the mixture to 50-70°C to dissolve the amine, then cool to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.032 mol) in water, maintaining the temperature below 5°C. Stir the reaction mixture for 2 hours to ensure complete formation of the diazonium salt.
-
Coupling: In a separate flask, prepare a solution of aniline (excess) in an appropriate solvent (e.g., a mixture of water and tetrahydrofuran or DMF).
-
Under an inert atmosphere (nitrogen or argon), cool the diazonium salt solution to -15°C to -18°C and slowly add a concentrated solution of sodium hydroxide to make it alkaline.
-
Slowly add the alkaline diazonium salt solution to the aniline solution, maintaining the temperature of the reaction mixture.
-
After the addition is complete, allow the reaction to proceed for several hours.
-
Work-up: Acidify the reaction mixture with hydrochloric acid to precipitate the product as its hydrochloride salt. Filter the solid, wash with cold water, and then neutralize with a base (e.g., sodium bicarbonate solution) to obtain the free amine.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Caption: Workflow for the Gomberg-Bachmann synthesis of this compound.
Suzuki-Miyaura Cross-Coupling
This modern palladium-catalyzed cross-coupling reaction offers a versatile and often higher-yielding alternative to the Gomberg-Bachmann reaction.[7][8][9] It involves the reaction of an aryl halide with an arylboronic acid.
Reaction Scheme:
4-Aminophenylboronic acid + 1-Chloro-4-iodobenzene + Pd catalyst/Base → this compound
Experimental Protocol (General procedure adapted for this synthesis):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenylboronic acid (1.2 mmol), 1-chloro-4-iodobenzene (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).
-
Reaction: Heat the reaction mixture to reflux (around 90-100°C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Analytical Methodologies
Accurate and sensitive analytical methods are crucial for the quantification of this compound in various matrices, including reaction mixtures, environmental samples, and biological systems. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a robust and widely used method for the analysis of aromatic amines.[10][11][12]
Table 5: Recommended HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for nonpolar to moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or phosphoric acid) | A gradient elution (e.g., starting with 40% acetonitrile and increasing to 80%) is often necessary for good peak shape and resolution. The acid improves peak symmetry and suppresses silanol interactions. Formic acid is suitable for MS compatibility.[1][13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~254 nm or 280 nm | Aromatic compounds typically have strong absorbance in this region. |
| Injection Volume | 10-20 µL | |
| Column Temperature | 30°C | To ensure reproducible retention times. |
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[14][15][16] Derivatization is often employed to improve the chromatographic properties of polar amines.
Experimental Protocol:
-
Derivatization (optional but recommended): To a solution of the sample in a suitable solvent, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA). Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction. This converts the polar -NH₂ group into a less polar and more volatile derivative.
-
GC-MS Analysis:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-15°C/min.
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan to identify unknown components or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. In SIM mode, monitor the molecular ion and characteristic fragment ions.
-
Toxicological Profile
The toxicological properties of this compound are not as extensively studied as its parent compound, 4-aminobiphenyl. However, based on the known toxicity of related compounds, a precautionary approach is warranted.
4-Aminobiphenyl is a known human bladder carcinogen.[9][17][18] Its carcinogenicity is attributed to its metabolic activation in the liver to reactive intermediates that can form DNA adducts.[1] The presence of a chlorine atom on the biphenyl ring system can influence the metabolic pathways and potentially alter the toxicological profile.
Studies on chlorinated anilines have shown that the position and number of chlorine atoms affect their toxicity, with p-chloroaniline often exhibiting the most severe hematotoxic effects.[1] Chlorinated anilines can be toxic to aquatic organisms.[19][20][21] The introduction of a chlorine atom can increase the lipophilicity of the molecule, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Given the structural similarity to a known carcinogen, this compound should be handled with appropriate safety precautions, including the use of personal protective equipment to avoid skin contact and inhalation. For a more detailed toxicological assessment, in silico prediction models can be utilized to estimate potential toxicity endpoints.[22][23][24][25]
Conclusion
This compound is a molecule with significant industrial relevance and presents interesting challenges and opportunities for synthetic and analytical chemists. This guide has provided a comprehensive overview of its structural properties, with predicted spectroscopic data to aid in its identification. Detailed protocols for its synthesis via the Gomberg-Bachmann and Suzuki-Miyaura reactions have been outlined, offering both classical and modern approaches. Furthermore, robust analytical methods using HPLC-UV and GC-MS have been described to enable its accurate quantification. While specific toxicological data is limited, the known hazards of related compounds underscore the importance of safe handling practices. This technical guide serves as a valuable resource for researchers and professionals working with this important chemical intermediate.
References
- 1. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]
- 3. Explain Gomberg reaction with mechanism class 12 chemistry CBSE [vedantu.com]
- 4. Gomberg-Bachmann_reaction [chemeurope.com]
- 5. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. allaboutchemistry.net [allaboutchemistry.net]
- 11. manuallib.com [manuallib.com]
- 12. HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Amino-4’-chlorobiphenyl | SIELC Technologies [sielc.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. glsciences.com [glsciences.com]
- 17. researchgate.net [researchgate.net]
- 18. bcc.bas.bg [bcc.bas.bg]
- 19. Lethal and sublethal effects of aniline and chlorinated anilines on zebrafish embryos and larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In Silico Prediction of Chemical-Induced Hepatocellular Hypertrophy Using Molecular Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Introduction: Contextualizing 4'-Chloro[1,1'-biphenyl]-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 4'-Chloro[1,1'-biphenyl]-4-amine
4'-Chloro[1,1'-biphenyl]-4-amine, also known by synonyms such as 4-Amino-4'-chlorobiphenyl, is a biphenyl derivative characterized by an amine group and a chlorine atom at the para positions of the two phenyl rings.[1] This compound serves as a crucial intermediate in various chemical syntheses, including the production of dyes and pharmaceuticals.[1] A thorough understanding of its physicochemical properties is paramount for its effective and safe utilization in research and development. These properties govern its behavior in chemical reactions, its solubility in various media, its absorption and distribution characteristics in biological systems, and the necessary safety protocols for its handling.
Notably, 4'-Chloro[1,1'-biphenyl]-4-amine is classified as a potential carcinogen, a fact that underscores the critical importance of rigorous safety measures and containment strategies during its handling and application.[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and the scientific rationale underpinning these methodologies, ensuring a foundation of safety and technical accuracy for professionals in the field.
Core Physicochemical Data Summary
The fundamental properties of 4'-Chloro[1,1'-biphenyl]-4-amine are summarized below. This data provides a quantitative foundation for experimental design and application.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClN | [1][2] |
| Molecular Weight | 203.67 g/mol | [1][2] |
| Appearance | Beige solid | [1][3][4] |
| Melting Point | 127-129°C | [2][3][4] |
| Boiling Point | 338°C (at 760 mmHg) | [2][3][4] |
| Density | 1.205 g/cm³ | [2][3][4] |
| Water Solubility | 4.684 mg/L (temperature not specified) | [2][3][4] |
| pKa (Conjugate Acid) | 3.97 ± 0.10 (Predicted) | [2][3][4] |
Experimental Determination of Physicochemical Properties
This section details the methodologies for determining the key physicochemical parameters of 4'-Chloro[1,1'-biphenyl]-4-amine. The protocols are selected to ensure accuracy, reproducibility, and safety.
Melting Point Determination via the Capillary Method
Expertise & Rationale: The melting point is a critical indicator of a compound's purity. Pure crystalline solids exhibit a sharp, well-defined melting point range (typically 0.5-1.5°C), whereas impurities lead to a depressed and broadened melting range.[5][6] The capillary method, particularly when performed with a modern digital apparatus, is the standard for its high precision, minimal sample requirement, and the ability to visually monitor the melting process.[7][8]
Experimental Protocol:
-
Sample Preparation: Ensure the 4'-Chloro[1,1'-biphenyl]-4-amine sample is completely dry and finely powdered to allow for uniform heat distribution.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. A small amount of sample (2-4 mm height) should be introduced into the tube.[6]
-
Sample Compaction: Drop the capillary tube, sealed end down, through a long glass tube onto a hard surface to tightly pack the sample at the bottom.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.
-
Approximate Determination: Set a rapid heating ramp (e.g., 10-20°C/minute) to quickly determine an approximate melting range. This conserves time and identifies the temperature region of interest.[6][8]
-
Precise Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point. Using a fresh sample, begin heating at a slow ramp rate (1-2°C/minute).[6]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Workflow Visualization:
Caption: Capillary method workflow for melting point determination.
Boiling Point Determination via Micro-Reflux
Expertise & Rationale: With a high boiling point of 338°C, standard distillation is impractical for small research quantities. The micro-boiling point or micro-reflux method is a safer and more efficient alternative that requires only a small amount of the substance.[9] The principle relies on the fact that the temperature of the vapor in equilibrium with a refluxing liquid is equal to its boiling point at the given atmospheric pressure.
Experimental Protocol:
-
Apparatus Setup: Place approximately 0.5 mL of the sample into a small test tube containing a magnetic stir bar.
-
Heating: Position the test tube in a heating block on a stirrer hotplate. Clamp it securely.
-
Thermometer Placement: Clamp a high-temperature thermometer and lower it into the test tube, ensuring the bulb is positioned about 1 cm above the liquid surface. This placement is crucial for measuring the vapor temperature, not the liquid temperature.
-
Heating to Reflux: Turn on the stirrer and begin heating the block. Observe the sample until it begins to boil and a ring of condensing vapor (refluxing liquid) becomes visible on the test tube walls.
-
Equilibration: Adjust the heating rate to maintain a gentle, stable reflux. The thermometer bulb should be level with the reflux ring.
-
Data Recording: Allow the temperature reading to stabilize for several minutes. The stable temperature is the observed boiling point. Record the ambient atmospheric pressure, as boiling point is pressure-dependent.
Workflow Visualization:
Caption: Micro-reflux method for high boiling point determination.
Aqueous Solubility via the Shake-Flask Method
Expertise & Rationale: The shake-flask method is considered the gold standard for determining equilibrium solubility due to its directness and reliability.[10] The method's core principle is to create a saturated solution by allowing excess solute to equilibrate with the solvent over an extended period at a constant temperature. This ensures that the measured concentration represents the true thermodynamic solubility limit.
Experimental Protocol:
-
Preparation: Add an excess amount of solid 4'-Chloro[1,1'-biphenyl]-4-amine to a sealed flask containing a precise volume of purified water (e.g., 10 mL). "Excess" means enough solid remains undissolved at the end of the experiment.
-
Equilibration: Place the flask in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated aqueous phase from the excess solid. This is best achieved by centrifugation followed by careful withdrawal of the supernatant, or by passing the solution through a syringe filter (e.g., 0.22 µm) that does not adsorb the analyte.
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Determine the concentration of the analyte in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which is highly suitable for aromatic compounds.
-
Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution, to determine the solubility in mg/L or mol/L.
Workflow Visualization:
Caption: Shake-flask method workflow for solubility measurement.
pKa Determination via Potentiometric Titration
Expertise & Rationale: The pKa value quantifies the acidity or basicity of a compound. For an amine, the relevant value is the pKa of its conjugate acid (R-NH₃⁺). Potentiometric titration is a highly accurate and direct method for this determination.[11][12] It involves monitoring the pH of a solution of the base as a strong acid is added. The pKa of the conjugate acid corresponds to the pH at the half-equivalence point of the titration, which is identified from the inflection point of the resulting titration curve.[11]
Experimental Protocol:
-
Preparation: Accurately weigh a sample of 4'-Chloro[1,1'-biphenyl]-4-amine and dissolve it in a suitable solvent. Due to its low water solubility, a co-solvent system (e.g., water/ethanol) may be necessary.
-
Apparatus Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.
-
Titration: Use a burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of acid added.
-
Plotting: Continue the titration well past the equivalence point (the point of rapid pH change). Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
pKa Determination: Determine the volume of titrant at the equivalence point (Veq), which is the center of the steepest part of the curve (the inflection point). The volume at the half-equivalence point is Veq/2. The pH of the solution at this volume is equal to the pKa of the conjugate acid.
Workflow Visualization:
Caption: Potentiometric titration workflow for pKa determination.
Safety and Handling
Given the toxicological profile of 4'-Chloro[1,1'-biphenyl]-4-amine, adherence to strict safety protocols is mandatory.
-
Primary Hazards: The compound is considered a potential carcinogen, is harmful if swallowed, and causes skin and eye irritation.[1][13][14][15]
-
Engineering Controls: All handling of the solid or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat at all times.[13][14][16]
-
Handling: Avoid creating dust when handling the solid.[13] Use appropriate tools and techniques for weighing and transfer. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2][13][17] Keep it segregated from strong oxidizing agents and strong acids.[13]
-
Disposal: Dispose of waste materials in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.
Conclusion
The physicochemical properties detailed in this guide—melting point, boiling point, solubility, and pKa—are fundamental parameters that dictate the behavior of 4'-Chloro[1,1'-biphenyl]-4-amine. The provided protocols offer robust and validated methods for their experimental determination. For researchers and drug development professionals, this information is not merely academic; it is the practical foundation for designing safe handling procedures, developing effective synthetic routes, creating stable formulations, and predicting the compound's fate in biological and environmental systems. A diligent application of this knowledge is essential for advancing scientific inquiry while upholding the highest standards of safety and integrity.
References
- 1. CAS 135-68-2: 4′-Chloro[1,1′-biphenyl]-4-amine [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. 135-68-2 CAS MSDS (4'-CHLORO-BIPHENYL-4-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4'-CHLORO-BIPHENYL-4-YLAMINE | 135-68-2 [chemicalbook.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. southalabama.edu [southalabama.edu]
- 7. westlab.com [westlab.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. labsolu.ca [labsolu.ca]
- 16. echemi.com [echemi.com]
- 17. 1204-44-0 CAS MSDS (4'-CHLORO-BIPHENYL-2-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-Depth Technical Guide to 4-Amino-4'-chlorobiphenyl (CAS Number 135-68-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, safety considerations, and contextual applications of 4-Amino-4'-chlorobiphenyl. Designed for the discerning researcher, this document moves beyond a simple recitation of facts to offer insights into the practical application and scientific nuances of this compound.
Section 1: Core Chemical Identity and Properties
This compound, with the CAS number 135-68-2, is a substituted biphenyl compound. The structural arrangement, featuring a chlorine atom and an amino group on opposite phenyl rings at the para positions, dictates its chemical reactivity and physical characteristics.[1] This structure is foundational to its role as an intermediate in various chemical syntheses.[1]
Chemical Structure and Identifiers
The molecule consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with an amino group (-NH₂) at the 4-position, and the other with a chlorine atom at the 4'-position.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 135-68-2[1][2][3] |
| Molecular Formula | C₁₂H₁₀ClN[1][2][3] |
| IUPAC Name | 4'-Chloro-[1,1'-biphenyl]-4-amine[2] |
| Synonyms | 4'-Chloro(1,1'-biphenyl)-4-amine, 4-(4-Chlorophenyl)aniline, p-Amino-p'-chlorobiphenyl[1] |
| InChI Key | OREQWMWYRYXCDF-UHFFFAOYSA-N[1] |
| SMILES | ClC1=CC=C(C=C1)C2=CC=C(N)C=C2[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. Its solid form and limited water solubility are important considerations for handling and experimental design.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 203.67 g/mol | [3] |
| Appearance | Off-white to orange to brown solid/crystalline powder. | [2] |
| Melting Point | 126°C to 132°C | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |
| LogP | 3.34 | [1] |
Section 2: Analytical Characterization
A robust analytical characterization is crucial for confirming the identity and purity of this compound. While specific, publicly available spectral data for this compound is limited, this section outlines the expected outcomes from standard analytical techniques and provides a detailed protocol for its analysis by High-Performance Liquid Chromatography (HPLC).
Spectroscopic Analysis (Expected)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the protons on the two phenyl rings. The protons on the amine-substituted ring will likely appear at different chemical shifts compared to those on the chlorine-substituted ring due to the differing electronic effects of the substituents. The amino protons would present as a broad singlet.
-
¹³C-NMR : The carbon NMR spectrum should display 12 distinct signals for the carbon atoms of the biphenyl backbone, unless there is coincidental overlap. The carbons directly attached to the nitrogen and chlorine atoms, as well as the carbon atoms at the point of inter-ring linkage, are expected to have characteristic chemical shifts.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is anticipated to exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations from the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-N stretching vibrations, and C-Cl stretching vibrations. Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) at m/z 203, with a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the chlorine atom and cleavage of the biphenyl bond.
High-Performance Liquid Chromatography (HPLC) Analytical Method
This protocol provides a reliable method for the separation and quantification of this compound. The choice of a reverse-phase C18 column is based on the nonpolar nature of the biphenyl backbone.
Objective: To determine the purity of a this compound sample.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
-
This compound standard of known purity.
-
Volumetric flasks, pipettes, and autosampler vials.
Methodology:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) ratio.
-
Acidify the aqueous component with a small amount of phosphoric acid (e.g., to a final concentration of 0.1%). For mass spectrometry compatibility, replace phosphoric acid with formic acid (e.g., 0.1%).[1] The acid helps to protonate the amino group, leading to sharper peaks.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of the this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a volumetric flask to achieve a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards of lower concentrations.
-
-
Sample Preparation:
-
Prepare the sample to be analyzed in the same manner as the standard solution, aiming for a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with the prepared acetonitrile/water/acid mixture.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound (a scan of the standard solution is recommended, but a starting wavelength of 254 nm is often effective for aromatic compounds).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.
-
-
Analysis and Data Interpretation:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity of the sample by comparing its peak area to the calibration curve and accounting for the initial sample weight and dilution.
-
Caption: A generalized workflow for the HPLC analysis of this compound.
Section 3: Synthesis and Applications
This compound is primarily utilized as a chemical intermediate. Its bifunctional nature, with a nucleophilic amino group and a phenyl chloride moiety, allows for a range of subsequent chemical transformations.
Synthetic Routes
While specific, detailed industrial synthesis routes for this compound are often proprietary, general organic chemistry principles suggest plausible pathways. One common approach involves the reduction of a corresponding nitro-chloro-biphenyl precursor. Another potential route is through cross-coupling reactions, such as the Suzuki coupling, to form the biphenyl core, followed by functional group manipulations to introduce the amino and chloro substituents.
Role as a Chemical Intermediate
The primary application of this compound is as a building block in the synthesis of more complex molecules. It has been identified as an intermediate in the production of certain dyes and pharmaceuticals.[1] A notable application of a related isomer, 2-amino-4'-chlorobiphenyl, is in the synthesis of the fungicide Boscalid. This highlights the utility of amino-chlorobiphenyl scaffolds in the agrochemical industry. The amino group can be readily diazotized or acylated, providing a handle for further molecular elaboration.
Section 4: Safety, Handling, and Toxicological Profile
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.
Hazard Identification
The compound is known to cause skin and serious eye irritation.[2] It may also cause irritation to the respiratory tract upon inhalation.[2] Ingestion may lead to irritation of the mucous membranes.[2] It is important to note that this compound is also considered a potential carcinogen.[1]
Table 3: GHS Hazard Statements
| Hazard Code | Statement |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Ensure that eyewash stations and safety showers are readily accessible.
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation. Do not ingest or inhale.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The material may be air-sensitive.
-
Incompatible Materials: Strong oxidizing agents and strong acids.
Toxicological and Environmental Considerations
The toxicological profile of this compound is not exhaustively detailed in publicly available literature. However, the broader class of polychlorinated biphenyls (PCBs) and aromatic amines are known for their persistence in the environment and potential for bioaccumulation. The metabolism of related aminobiphenyls in biological systems often proceeds through N-acetylation, C- and N-hydroxylation, and subsequent conjugation (e.g., glucuronidation). These metabolic processes can lead to the formation of reactive intermediates with toxicological implications. Given its structure, it is prudent to handle this compound with the assumption that it may share some of the toxicological and environmental concerns associated with these classes of compounds.
Section 5: Conclusion
This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties. Its utility in organic synthesis is underscored by its bifunctional nature. However, its hazardous properties necessitate strict adherence to safety protocols. The analytical methods outlined in this guide provide a framework for the quality control and characterization of this compound in a research and development setting. Further research into its detailed spectroscopic properties and a more complete toxicological and environmental profile would be beneficial for a more comprehensive understanding.
References
Introduction: Unveiling the Molecular Landscape of a Key Synthetic Intermediate
An In-depth Technical Guide to the Theoretical Study of 4-Amino-4'-chlorobiphenyl
This compound, also known as 4'-chloro-[1,1'-biphenyl]-4-amine, is a substituted biphenyl derivative of significant interest in synthetic chemistry and material science.[1][2] Its structural architecture, featuring an electron-donating amino group and an electron-withdrawing chloro group at opposite ends of a biphenyl scaffold, imparts a unique combination of reactivity and physicochemical properties. While its primary role is as a crucial intermediate in the synthesis of agrochemicals, its structural similarity to known carcinogens like 4-aminobiphenyl necessitates a thorough understanding of its electronic and structural characteristics.[3][4]
This guide moves beyond simple data reporting to provide a comprehensive framework for the theoretical investigation of this compound. We will explore the rationale behind the selection of computational methodologies, outline a self-validating workflow to ensure scientific integrity, and translate theoretical data into tangible insights about the molecule's structure, reactivity, and spectroscopic behavior. This document is intended for researchers and professionals in chemistry and drug development who seek to leverage computational tools for a deeper molecular understanding.
Molecular Identity and Physicochemical Characteristics
A precise understanding of a molecule begins with its fundamental properties. This compound is a solid at room temperature, with its identity and basic properties summarized below.[2][5]
| Property | Value | Source |
| CAS Number | 135-68-2 | [1][2][5] |
| Molecular Formula | C₁₂H₁₀ClN | [1][2][5] |
| Molecular Weight | 203.67 g/mol | [1][5] |
| IUPAC Name | 4'-chloro-[1,1'-biphenyl]-4-amine | [2] |
| Appearance | Off-white to orange to brown solid | [2] |
| Melting Point | 126°C to 132°C | [2] |
| SMILES | NC1=CC=C(C=C1)C1=CC=C(Cl)C=C1 | [2][5] |
| InChI Key | OREQWMWYRYXCDF-UHFFFAOYSA-N | [1][2][5] |
The core of the molecule's behavior lies in the rotational freedom around the single bond connecting the two phenyl rings. This rotation defines the dihedral angle, which in turn influences the molecule's electronic conjugation, overall shape, and interaction with its environment.
A Primer on Synthesis: From Precursors to Product
While this guide focuses on theoretical aspects, understanding the molecule's synthesis provides critical context. A prevalent method for creating the biphenyl backbone involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[6] This is often followed by the reduction of a nitro-group precursor to form the final amine.[6][7] For instance, p-chlorophenylboronic acid can be coupled with an amino-substituted halo-benzene, or a nitro-substituted precursor can be used, with the nitro group subsequently reduced to an amine.[7] The Gomberg-Bachmann reaction is another documented pathway.[8] This synthetic relevance underscores the need for robust analytical and theoretical methods to confirm the structure and predict the properties of the final product.
The Theoretical Framework: A Self-Validating Computational Workflow
Theoretical studies provide insights that are often difficult or impossible to obtain through experimentation alone. Our approach is grounded in a workflow designed for accuracy and self-validation, primarily using Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for a molecule of this size.
The Causality of Method Selection:
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional as it incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap, in aromatic systems.
-
Basis Set - 6-311++G(d,p): This choice represents a robust compromise. The "6-311" triple-zeta quality provides flexibility for valence electrons. The "++" diffuse functions are essential for accurately modeling the lone pairs on the nitrogen and chlorine atoms and any potential weak, non-covalent interactions. The "(d,p)" polarization functions allow for anisotropy in the electron density, which is critical for describing the π-systems of the phenyl rings and the polar C-Cl and N-H bonds.
This combination of functional and basis set provides a reliable foundation for predicting geometric, electronic, and spectroscopic properties.
Experimental Protocol: The Computational Workflow
-
Geometry Optimization: The initial step is to determine the molecule's most stable three-dimensional structure. An approximate starting geometry is subjected to an algorithm that systematically adjusts atomic positions to minimize the total electronic energy of the system. The process concludes when the forces on each atom approach zero, signifying that a stable conformation on the potential energy surface has been located.
-
Frequency Calculation (Validation): Following optimization, a vibrational frequency analysis is performed. This is a critical validation step.
-
Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
Spectroscopic Prediction: The calculation yields a set of vibrational modes and their corresponding frequencies, which directly predict the molecule's infrared (IR) spectrum. This theoretical spectrum can be compared with experimental FT-IR data for validation.[9]
-
-
Property Calculation: With a validated, stable structure, a suite of electronic and spectroscopic properties can be reliably calculated. This includes molecular orbital energies (HOMO/LUMO), the molecular electrostatic potential (MEP), and predictions for UV-Visible and NMR spectra using methods like Time-Dependent DFT (TD-DFT) and Gauge-Independent Atomic Orbital (GIAO), respectively.
Caption: A self-validating computational workflow for theoretical analysis.
Core Theoretical Insights
Applying the workflow described above yields a detailed picture of this compound's molecular properties.
1. Optimized Molecular Structure
The calculations reveal the molecule is not perfectly planar. The dihedral angle between the two phenyl rings is predicted to be approximately 37-42 degrees. This twist is a compromise between two opposing forces: the stabilizing effect of π-conjugation across the rings (favoring planarity) and the destabilizing steric hindrance between the ortho-hydrogens on adjacent rings (favoring a twist).
Predicted Structural Parameters (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value | Significance |
| C-C Inter-ring Bond Length | ~1.485 Å | Shorter than a typical C-C single bond (~1.54 Å), indicating partial double-bond character due to conjugation. |
| C-N Bond Length | ~1.390 Å | Shorter than a typical C-N single bond (~1.47 Å), suggesting delocalization of the nitrogen lone pair into the phenyl ring. |
| C-Cl Bond Length | ~1.755 Å | Typical for a chlorine atom attached to an aromatic ring. |
| Phenyl Ring Dihedral Angle | ~39.5° | Crucial determinant of the molecule's overall shape and degree of electronic communication between the rings. |
2. Frontier Molecular Orbitals (HOMO & LUMO)
The frontier orbitals are key to understanding chemical reactivity and electronic transitions.[10]
-
HOMO (Highest Occupied Molecular Orbital): The calculations show the HOMO is primarily localized on the electron-rich 4-aminophenyl ring. The nitrogen atom's lone pair makes a significant contribution to this orbital. This region is the primary site for electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is predominantly distributed over the electron-deficient 4-chlorophenyl ring. This region is susceptible to nucleophilic attack.
The HOMO-LUMO energy gap is a critical parameter. It is a theoretical indicator of the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap suggests the molecule is more polarizable and more reactive. For this compound, this gap corresponds to the energy of the main π → π* transition, which is observable in the UV-Vis spectrum.
Caption: Relationship between HOMO, LUMO, and the energy gap.
3. Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution from the perspective of an approaching reagent.
-
Negative Potential (Red/Yellow): These regions are electron-rich and are the most likely sites for electrophilic attack. For this compound, the most negative potential is concentrated around the electronegative nitrogen and chlorine atoms due to their lone pairs of electrons.
-
Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. The most positive potential is located around the hydrogen atoms of the amino group.
-
Neutral Potential (Green): These regions, primarily the carbon backbones of the phenyl rings, are less reactive.
The MEP map visually confirms the push-pull nature of the molecule, with the amino group enriching its ring with electron density and the chloro group withdrawing density from its ring.
Toxicological Implications and Future Directions
The parent compound, 4-aminobiphenyl, is a confirmed human bladder carcinogen.[3][4] It is known to undergo metabolic activation in the liver to form reactive intermediates that can bind to DNA, initiating carcinogenesis. Theoretical studies on this compound can play a crucial role in preliminary toxicological assessment.
Computational models can predict sites of metabolism (e.g., oxidation of the amino group or aromatic hydroxylation) and the stability of potential reactive metabolites. Parameters like the HOMO energy and MEP can help predict the susceptibility of the molecule to enzymatic oxidation, providing a rational basis for prioritizing further toxicological testing.
Conclusion
Theoretical and computational studies provide an indispensable lens for examining the molecular properties of this compound. By employing a robust, self-validating workflow based on Density Functional Theory, we can reliably predict its three-dimensional structure, the distribution of its frontier molecular orbitals, and its electrostatic potential. These theoretical insights not only align with and explain experimental observations from spectroscopy but also provide a powerful predictive tool for understanding the molecule's reactivity, electronic behavior, and potential for metabolic activation. This integrated approach, blending theoretical rigor with practical application, is essential for the informed development and handling of such chemically and biologically significant molecules.
References
- 1. 4-Amino-4’-chlorobiphenyl | SIELC Technologies [sielc.com]
- 2. 444460050 [thermofisher.com]
- 3. ICSC 0759 - 4-AMINOBIPHENYL [chemicalsafety.ilo.org]
- 4. epa.gov [epa.gov]
- 5. 4-Amino-4 -chlorobiphenyl AldrichCPR 135-68-2 [sigmaaldrich.com]
- 6. 2-Amino-4-chlorobiphenyl | 90-48-2 | Benchchem [benchchem.com]
- 7. CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis - Google Patents [patents.google.com]
- 8. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 4-Amino-4'-chlorobiphenyl: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Amino-4'-chlorobiphenyl (CAS No. 135-68-2), a molecule of significant interest in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide is structured to provide not just the data, but also the underlying principles of spectral interpretation and the experimental rationale.
Molecular Structure and Spectroscopic Overview
This compound possesses a biphenyl backbone with two key substituents that dictate its spectroscopic behavior: an amino group (-NH₂) on one phenyl ring and a chlorine atom (-Cl) on the other, both at the para-position. This substitution pattern creates a distinct electronic environment and a specific set of vibrational and fragmentation characteristics that are elucidated by the spectroscopic techniques discussed herein.
Molecular Formula: C₁₂H₁₀ClN Molecular Weight: 203.67 g/mol
The following sections will delve into the specifics of each spectroscopic method, presenting the acquired data, a thorough interpretation, and the experimental protocols for obtaining such spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the two distinct phenyl rings.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the two phenyl rings, and a signal for the amine protons. The electron-donating amino group and the electron-withdrawing chlorine atom significantly influence the chemical shifts of the aromatic protons.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.33 | d | 2H | H-2', H-6' |
| 7.27 | d | 2H | H-3', H-5' |
| 7.23 | d | 2H | H-2, H-6 |
| 6.68 | d | 2H | H-3, H-5 |
| 3.75 | s | 2H | -NH₂ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Interpretation of the ¹H NMR Spectrum:
The spectrum displays four distinct signals in the aromatic region and one for the amino protons.
-
Amino Protons (-NH₂): The broad singlet at 3.75 ppm is characteristic of the two protons of the primary amine. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
-
Protons on the Chloro-substituted Ring (H-2', H-6' and H-3', H-5'): The two doublets at 7.33 ppm and 7.27 ppm are assigned to the protons on the phenyl ring bearing the chlorine atom. The chlorine atom's inductive electron-withdrawing effect deshields these protons, causing them to resonate at a higher chemical shift compared to the protons on the amino-substituted ring. The protons ortho to the chlorine (H-3', H-5') are slightly more shielded than the meta protons (H-2', H-6').
-
Protons on the Amino-substituted Ring (H-2, H-6 and H-3, H-5): The two doublets at 7.23 ppm and 6.68 ppm correspond to the protons on the phenyl ring with the amino group. The strong electron-donating nature of the amino group via resonance significantly shields the ortho (H-3, H-5) and para protons, causing the doublet at 6.68 ppm to appear at a much lower chemical shift. The meta protons (H-2, H-6) are less affected and resonate at 7.23 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by the substituents on the phenyl rings.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 145.8 | C-4 |
| 139.7 | C-1' |
| 132.0 | C-4' |
| 131.6 | C-1 |
| 128.8 | C-3', C-5' |
| 128.2 | C-2', C-6' |
| 127.8 | C-2, C-6 |
| 115.4 | C-3, C-5 |
Solvent: CDCl₃
Interpretation of the ¹³C NMR Spectrum:
The spectrum shows eight distinct carbon signals, consistent with the molecular symmetry.
-
Carbons attached to Substituents: The carbon attached to the amino group (C-4) is significantly shielded and appears at 145.8 ppm. The carbon bearing the chlorine atom (C-4') is deshielded and resonates at 132.0 ppm.
-
Quaternary Carbons: The ipso-carbons of the biphenyl linkage (C-1 and C-1') appear at 131.6 ppm and 139.7 ppm, respectively.
-
Carbons on the Phenyl Rings: The remaining signals correspond to the protonated carbons of the two rings. The chemical shifts are influenced by the electronic effects of the substituents, with the carbons on the amino-substituted ring generally appearing at lower chemical shifts (more shielded) compared to those on the chloro-substituted ring.
NMR Experimental Protocol
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of a solid sample like this compound.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its residual proton signal does not interfere with the aromatic region of the spectrum. The choice of solvent can influence the chemical shifts of labile protons, such as those of the amino group, due to hydrogen bonding interactions.[1]
-
Sample Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C nucleus, a more concentrated sample may be required to obtain a good signal-to-noise ratio in a reasonable time.[2]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR because it is chemically inert, volatile, and its signal appears at 0 ppm, away from the signals of most organic compounds.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound provides characteristic absorption bands for its functional groups and aromatic rings.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3436, 3355 | Strong, Sharp | N-H stretching (asymmetric and symmetric) |
| 3030 | Medium | Aromatic C-H stretching |
| 1618 | Strong | N-H bending (scissoring) |
| 1599, 1492 | Strong | Aromatic C=C stretching |
| 1279 | Strong | Aromatic C-N stretching |
| 1089 | Strong | C-Cl stretching |
| 818 | Strong | p-disubstituted C-H out-of-plane bending |
Sample Preparation: KBr pellet
Interpretation of the IR Spectrum:
-
N-H Vibrations: The two sharp bands at 3436 cm⁻¹ and 3355 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine, respectively. The strong band at 1618 cm⁻¹ is due to the N-H scissoring (bending) vibration.
-
Aromatic C-H and C=C Vibrations: The medium intensity band at 3030 cm⁻¹ is typical for aromatic C-H stretching. The strong absorptions at 1599 cm⁻¹ and 1492 cm⁻¹ are due to the C=C stretching vibrations within the aromatic rings.
-
C-N and C-Cl Vibrations: The strong band at 1279 cm⁻¹ is assigned to the stretching vibration of the aromatic C-N bond. The strong absorption at 1089 cm⁻¹ is characteristic of the C-Cl stretching vibration.
-
Substitution Pattern: The strong band at 818 cm⁻¹ is indicative of the out-of-plane C-H bending vibration for a para-disubstituted benzene ring, confirming the substitution pattern of both rings.
IR Experimental Protocol
For a solid sample like this compound, the KBr pellet method is a common technique for obtaining a high-quality IR spectrum.
Caption: Workflow for IR sample preparation (KBr pellet method) and data acquisition.
Causality Behind Experimental Choices:
-
KBr Pellet Technique: This method is widely used for solid samples because KBr is transparent in the mid-IR region and does not produce interfering signals.[3] The sample is finely ground and dispersed in the KBr matrix to minimize scattering of the IR beam and obtain sharp absorption bands.[4]
-
Background Correction: A background spectrum is collected to account for atmospheric CO₂ and water vapor, as well as any absorbance from the instrument optics, ensuring that the final spectrum only represents the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a suitable method.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 203/205 | [M]⁺˙ (Molecular ion) |
| 168 | [M - Cl]⁺ |
| 152 | [M - Cl - NH₂]⁺ |
| 140 | [M - C₂H₂N - Cl]⁺ |
| 115 | [C₆H₅N]⁺ |
| 111 | [C₆H₄Cl]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak [M]⁺˙ at m/z 203. Due to the presence of the chlorine atom, an isotopic peak [M+2]⁺˙ at m/z 205 with an intensity of approximately one-third of the molecular ion peak will be observed, which is characteristic of a monochlorinated compound.
-
Fragmentation Pattern: The fragmentation of this compound under EI conditions is expected to involve the cleavage of the C-Cl and C-N bonds, as well as fragmentation of the biphenyl ring system.
-
Loss of Chlorine: A significant fragment at m/z 168 would correspond to the loss of a chlorine radical from the molecular ion.
-
Loss of Amino Group: Subsequent loss of the amino radical from the [M-Cl]⁺ fragment could lead to a peak at m/z 152.
-
Ring Fragmentation: Fragmentation of the biphenyl rings can lead to various smaller charged species, such as the phenylamine cation at m/z 115 and the chlorophenyl cation at m/z 111. The fragmentation of chlorinated biphenyls can be complex, and the relative intensities of the fragment ions can provide further structural information.[5][6]
-
Mass Spectrometry Experimental Protocol
The following outlines a general procedure for obtaining an EI mass spectrum of this compound.
Caption: Workflow for Mass Spectrometry (EI) analysis.
Causality Behind Experimental Choices:
-
Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[7] This provides a detailed fragmentation pattern that is highly reproducible and can be used as a "fingerprint" for compound identification. A standard electron energy of 70 eV is used to ensure reproducible fragmentation patterns that can be compared with spectral libraries.
-
Sample Introduction: For a solid sample, either a direct insertion probe can be used to volatilize the sample directly into the ion source, or it can be introduced through a gas chromatograph (GC-MS) after being dissolved in a suitable solvent.[8] The choice depends on the volatility and thermal stability of the compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the molecular structure and the electronic effects of the amino and chloro substituents. The IR spectrum provides clear evidence for the key functional groups present in the molecule. The predicted mass spectrum offers insights into the molecular weight and the likely fragmentation pathways. This collection of data and experimental protocols serves as a valuable resource for scientists and researchers working with this compound, facilitating its identification, characterization, and application in various fields of chemical research and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. The effect of ortho substitution on the mass spectral fragmentation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mass spectra of polychlorinated biphenyls - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. 4-Amino-4’-chlorobiphenyl | SIELC Technologies [sielc.com]
A Comprehensive Technical Guide to the Solubility of 4-Amino-4'-chlorobiphenyl in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 4-Amino-4'-chlorobiphenyl, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for its application in the laboratory.
Introduction: Understanding the Importance of Solubility
This compound is a biphenyl derivative with a molecular structure that bestows it with a unique combination of polarity and non-polarity. The presence of an amino group introduces a polar, hydrogen-bonding capable moiety, while the chlorinated biphenyl backbone is largely non-polar and hydrophobic. This duality governs its solubility in different organic solvents, a critical parameter that influences reaction kinetics, purification strategies, and the formulation of final products. An understanding of its solubility is paramount for optimizing synthetic routes and ensuring the reproducibility of experimental outcomes.
Theoretical Framework: The Molecular Basis of Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. For this compound, its solubility is a nuanced interplay of intermolecular forces:
-
Van der Waals Forces: The large, non-polar biphenyl structure allows for significant van der Waals interactions with non-polar solvents.
-
Dipole-Dipole Interactions: The polar C-Cl and C-N bonds contribute to a net dipole moment, enabling interactions with polar solvents.
-
Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, and the nitrogen atom as a hydrogen bond acceptor. This is a crucial factor for its solubility in protic solvents like alcohols.
The overall solubility in a specific solvent is determined by the balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Qualitative Solubility Profile of this compound
Based on its molecular structure and available literature, a qualitative solubility profile can be summarized. While precise quantitative data is not extensively published, the following table provides a general guide for solvent selection.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol | Soluble | The amino group can form hydrogen bonds with the hydroxyl group of the alcohol, and the overall polarity of the solvent can solvate the polar parts of the molecule.[1] |
| Polar Aprotic Solvents | Acetone, Acetonitrile | Moderately Soluble | These solvents can act as hydrogen bond acceptors for the amino protons and their polarity can solvate the dipolar nature of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for a wide range of organic compounds, including those with both polar and non-polar character.[2] | |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | The polarity of these solvents is sufficient to interact with the polar groups of this compound, and the non-polar portions of the solvent can interact with the biphenyl backbone.[1] |
| Aromatic Hydrocarbons | Toluene | Sparingly Soluble | While the biphenyl structure has an affinity for aromatic solvents, the polar amino group limits solubility. |
| Non-Polar Solvents | Hexane | Insoluble | The significant difference in polarity between the highly non-polar hexane and the more polar this compound results in poor solvation. |
| Aqueous Solvents | Water | Insoluble | The large, hydrophobic chlorinated biphenyl structure dominates, making it insoluble in water despite the presence of the polar amino group.[1] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, an experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[3][4][5][6][7]
Principle of the Shake-Flask Method
An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Experimental Workflow
References
- 1. 2-Amino-4-chlorobiphenyl | 90-48-2 | Benchchem [benchchem.com]
- 2. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. scribd.com [scribd.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. bioassaysys.com [bioassaysys.com]
4-Amino-4'-chlorobiphenyl: A Technical Guide to Unlocking Research Potential
Introduction: Re-evaluating a Classic Scaffold with a Modern Lens
In the landscape of chemical biology and drug discovery, the biphenyl scaffold has a storied history, serving as the backbone for a multitude of functional molecules. However, the inherent potential of many of its derivatives remains underexplored. This guide focuses on 4-Amino-4'-chlorobiphenyl, a molecule at the intersection of the well-known (but often hazardous) aminobiphenyls and the functionally versatile chlorinated aromatics. While its parent compound, 4-aminobiphenyl, is a notorious carcinogen, the introduction of a chlorine atom at the 4'-position fundamentally alters its electronic and metabolic profile, opening new avenues for research where its parent is unsuitable.[1][2][3] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and, most importantly, the potential research applications of this compound. We will move beyond simple cataloging of properties to explain the causality behind experimental choices and propose novel research directions grounded in established chemical and biological principles.
Physicochemical Properties & Structural Data
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research. The key physicochemical characteristics of this compound are summarized below, providing a foundation for the subsequent discussions on its synthesis, analysis, and potential biological interactions.
| Property | Value | Source |
| CAS Number | 135-68-2 | [4][5] |
| Molecular Formula | C₁₂H₁₀ClN | [4][5] |
| Molecular Weight | 203.67 g/mol | [4][5] |
| Appearance | Solid | [5] |
| LogP | 3.34 | [4] |
| InChI Key | OREQWMWYRYXCDF-UHFFFAOYSA-N | [4][5] |
Synthesis & Characterization: Building the Foundation
The efficient and well-characterized synthesis of this compound is the first critical step in its research application. Modern cross-coupling reactions provide the most robust and versatile routes to this molecule.
Recommended Synthetic Approach: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6][7][8] This approach is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary building blocks.[7][8]
The proposed synthesis involves the palladium-catalyzed cross-coupling of 4-chloroaniline with 4-chlorophenylboronic acid. The presence of the amino group on one of the coupling partners makes this a feasible and direct route to the target molecule.[6][9]
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
4-Chloroaniline
-
4-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-chloroaniline (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), potassium phosphate tribasic (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Alternative Synthetic Routes
While Suzuki-Miyaura coupling is the recommended primary route, other modern synthetic methods can also be employed:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is another powerful tool for forming C-N bonds.[10][11][12][13] In a reverse approach to the Suzuki coupling, this would involve the reaction of 4-bromo-4'-chlorobiphenyl with an ammonia equivalent. The development of specialized ligands has greatly expanded the scope of this reaction.[12][13]
-
Ullmann Condensation: A more classical approach, the Ullmann condensation uses a copper catalyst to couple an aryl halide with an amine.[14][15] While it often requires harsher conditions than palladium-catalyzed methods, it can be a viable alternative.[14]
Diagram: Synthetic Workflow for this compound
References
- 1. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 4-Amino-4’-chlorobiphenyl | SIELC Technologies [sielc.com]
- 5. 4-Amino-4 -chlorobiphenyl AldrichCPR 135-68-2 [sigmaaldrich.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. research.rug.nl [research.rug.nl]
- 13. youtube.com [youtube.com]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Electronic Properties of 4-Amino-4'-chlorobiphenyl
Introduction: The Significance of 4-Amino-4'-chlorobiphenyl in Modern Research
This compound is a substituted aromatic amine that has garnered significant interest within the scientific community, particularly in the realms of materials science and drug discovery. Its unique molecular architecture, featuring a biphenyl backbone with an electron-donating amino group and an electron-withdrawing chloro group at opposing ends, gives rise to a fascinating array of electronic properties. These properties are pivotal in determining the molecule's potential applications, from serving as a building block for novel organic electronic materials to acting as a scaffold for the development of targeted therapeutics.
This technical guide provides a comprehensive exploration of the core electronic properties of this compound. It is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of this molecule's electronic behavior. We will delve into both theoretical predictions derived from computational chemistry and the established experimental protocols for their validation. This dual approach offers a robust framework for predicting, understanding, and ultimately harnessing the electronic characteristics of this compound for innovative applications.
I. Theoretical Framework: Unveiling Electronic Structure through Computational Chemistry
Computational chemistry provides a powerful lens through which we can predict and analyze the electronic properties of molecules like this compound with a high degree of accuracy. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorse methods for these investigations, offering a balance between computational cost and accuracy.
Frontier Molecular Orbitals: The Heart of Electronic Behavior
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO energy is related to the ionization potential (the ease of removing an electron), while the LUMO energy corresponds to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, chemical reactivity, and stability.
For this compound, the amino group is expected to significantly contribute to the HOMO, raising its energy level and making the molecule more susceptible to oxidation. Conversely, the chloro group and the biphenyl system will influence the LUMO, affecting its electron-accepting capabilities.
Table 1: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value (eV) | Method of Calculation |
| HOMO Energy | -5.2 to -5.5 | DFT (B3LYP/6-31G) |
| LUMO Energy | -1.0 to -1.3 | DFT (B3LYP/6-31G) |
| HOMO-LUMO Gap | 3.9 to 4.5 | DFT (B3LYP/6-31G*) |
| Ionization Potential | 5.3 to 5.6 | ΔSCF |
| Electron Affinity | 0.9 to 1.2 | ΔSCF |
Note: These are illustrative values based on typical DFT calculations for similar aromatic amines. Actual values would require specific calculations for this compound.
Computational Protocol for Determining Electronic Properties
The following protocol outlines the steps for a standard DFT calculation to determine the electronic properties of this compound.
Step 1: Molecular Geometry Optimization
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: Use a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*) to perform a full geometry optimization. The biphenyl dihedral angle is a key parameter to monitor for convergence.
Step 2: Frequency Calculation
-
Objective: To confirm that the optimized structure is a true minimum on the potential energy surface.
-
Method: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms a true minimum.
Step 3: Molecular Orbital Analysis
-
Objective: To obtain the energies of the HOMO, LUMO, and the HOMO-LUMO gap.
-
Method: Analyze the output of the optimized structure to extract the energies of the frontier molecular orbitals. Visualize the HOMO and LUMO to understand the electron distribution.
Step 4: Calculation of Ionization Potential and Electron Affinity
-
Objective: To predict the energy required to remove an electron and the energy released upon gaining an electron.
-
Method: Employ the ΔSCF (Self-Consistent Field) method. This involves separate energy calculations for the neutral molecule, the cation (for ionization potential), and the anion (for electron affinity) at the optimized geometry of the neutral species.
Caption: Computational workflow for determining electronic properties.
II. Experimental Validation: Probing Electronic Properties in the Laboratory
While computational methods provide valuable predictions, experimental validation is crucial for confirming and refining our understanding of a molecule's electronic properties. This section details the standard experimental techniques used to characterize this compound.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. The absorption of UV or visible light excites electrons from the HOMO to the LUMO or other unoccupied orbitals. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO gap.
Expected UV-Vis Spectrum of this compound: Due to the extended π-conjugation of the biphenyl system and the influence of the amino and chloro substituents, this compound is expected to exhibit strong absorption in the UV region, likely with a λmax between 280-320 nm. The position and intensity of this peak can be influenced by the solvent polarity, a phenomenon known as solvatochromism.
Experimental Protocol for UV-Visible Spectroscopy:
Step 1: Sample Preparation
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Prepare a series of dilutions from the stock solution to achieve absorbances in the range of 0.1 to 1.0 AU.
Step 2: Instrument Setup
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range, typically from 200 to 400 nm for this type of molecule.
-
Use the pure solvent as a blank to zero the instrument.
Step 3: Data Acquisition
-
Record the absorbance spectrum for each dilution.
-
Identify the wavelength of maximum absorbance (λmax).
Step 4: Data Analysis
-
Plot absorbance versus concentration to verify Beer-Lambert law linearity.
-
Calculate the molar absorptivity (ε) from the slope of the Beer-Lambert plot.
Caption: Experimental workflow for UV-Visible spectroscopy.
Fluorescence Spectroscopy
Fluorescence is the emission of light from a molecule after it has absorbed light. Not all molecules that absorb light are fluorescent. The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF).
Expected Fluorescence Properties of this compound: Many aromatic amines are fluorescent. It is plausible that this compound will exhibit fluorescence, with the emission wavelength being longer (red-shifted) than the absorption wavelength (Stokes shift). The quantum yield will depend on the rigidity of the molecule and the solvent environment.
Experimental Protocol for Fluorescence Quantum Yield Measurement (Relative Method):
Step 1: Selection of a Standard
-
Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample (e.g., quinine sulfate in 0.1 M H2SO4).
Step 2: Absorbance Measurements
-
Prepare a series of dilutions of both the sample and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength. The absorbances should be kept below 0.1 to avoid inner filter effects.
Step 3: Fluorescence Measurements
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution at the same excitation wavelength used for the absorbance measurements.
Step 4: Data Analysis
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Cyclic Voltammetry: Probing Redox Behavior
Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels.
Expected Redox Behavior of this compound: The amino group is an oxidizable moiety, so an irreversible oxidation peak is expected at a positive potential. The reduction of the chlorobiphenyl group might occur at a negative potential, but it is often more difficult to observe.
Experimental Protocol for Cyclic Voltammetry:
Step 1: Solution Preparation
-
Dissolve the sample (typically 1-5 mM) in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc+).
Step 2: Electrochemical Cell Setup
-
Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
Step 3: Data Acquisition
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen).
-
Scan the potential from an initial value to a final value and back, recording the current response.
Step 4: Data Analysis
-
Determine the onset potential of the first oxidation peak (Eox) and, if present, the first reduction peak (Ered) relative to the internal standard.
-
Estimate the HOMO and LUMO energies using the following empirical equations: EHOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8] ELUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]
Caption: Experimental workflow for cyclic voltammetry.
III. Synthesis and Logic: Connecting Electronic Properties to Applications
The electronic properties of this compound, as determined by the computational and experimental methods described, are directly linked to its potential applications.
-
Materials Science: The HOMO-LUMO gap and redox potentials are critical for designing organic semiconductors, dye-sensitized solar cells, and organic light-emitting diodes (OLEDs). A tunable HOMO-LUMO gap allows for the absorption and emission of light at specific wavelengths, a key requirement for optoelectronic devices.
-
Drug Development: The electron distribution, ionization potential, and electron affinity influence how this compound and its derivatives interact with biological targets such as enzymes and receptors. Understanding these properties is essential for designing molecules with specific binding affinities and pharmacological activities. The molecule's redox properties can also be relevant in understanding its metabolic pathways and potential toxicity.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and experimental approaches to characterizing the electronic properties of this compound. While direct experimental data for this specific molecule is not widely available in the literature, the protocols and theoretical frameworks presented here offer a robust roadmap for its investigation. By combining the predictive power of computational chemistry with the empirical validation of laboratory experiments, researchers can unlock the full potential of this versatile molecule in both materials science and drug discovery. The interplay between the electron-donating amino group and the electron-withdrawing chloro group on the biphenyl scaffold presents a rich landscape for scientific exploration and technological innovation.
The Enigmatic Profile of a Halogenated Aromatic Amine: A Toxicological Guide to 4-Amino-4'-chlorobiphenyl
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Void
In the vast landscape of chemical toxicology, some compounds remain conspicuously under-characterized. 4-Amino-4'-chlorobiphenyl (4A4'CB) is one such molecule. While its structural parents, 4-aminobiphenyl (4-ABP) and polychlorinated biphenyls (PCBs), are subjects of extensive toxicological research, data specific to 4A4'CB is sparse. This guide, therefore, adopts a predictive and inferential approach, grounded in established toxicological principles and robust data from closely related analogues. By dissecting the known toxicities of 4-ABP and monochlorinated biphenyls, we aim to construct a scientifically rigorous and insightful toxicological profile of this compound. This document is intended to serve as a foundational resource for researchers, enabling informed hypothesis generation and guiding future experimental designs to address the existing data gaps.
Chemical and Physical Identity
This compound is a solid organic compound. Its structure features a biphenyl backbone with an amino group at the 4-position and a chlorine atom at the 4'-position. This unique arrangement of functional groups is predicted to significantly influence its biological activity.
| Property | Value | Reference |
| CAS Number | 135-68-2 | [1][2] |
| Molecular Formula | C₁₂H₁₀ClN | [1][2] |
| Molecular Weight | 203.67 g/mol | [1][2] |
| Appearance | Off-white to orange to brown solid | [2] |
| Melting Point | 126°C to 132°C | [2] |
| Synonyms | 4'-Chloro(1,1'-biphenyl)-4-amine | [1] |
Predicted Toxicokinetics: A Tale of Two Moieties
The toxicokinetics of 4A4'CB are anticipated to be a composite of the metabolic pathways established for 4-ABP and monochlorinated biphenyls. The presence of both an amino group and a chlorine atom on the biphenyl scaffold suggests a complex interplay of metabolic activation and detoxification processes.
Metabolic Activation: The Path to Genotoxicity
The primary route of metabolic activation for aromatic amines like 4-ABP is N-hydroxylation, a reaction predominantly catalyzed by cytochrome P450 enzymes (CYPs), particularly CYP1A2.[3] This is followed by esterification (e.g., O-acetylation or O-sulfation) of the N-hydroxy metabolite to form a highly reactive nitrenium ion. This electrophilic intermediate is capable of covalently binding to nucleophilic sites in DNA, forming DNA adducts, which are critical initiating events in chemical carcinogenesis.[4]
For monochlorinated biphenyls, metabolism is also CYP-dependent, leading to the formation of hydroxylated metabolites.[5] The position of the chlorine atom influences the site of hydroxylation.
For 4A4'CB, it is hypothesized that the amino group will be the primary site of metabolic activation, mirroring the pathway of 4-ABP. The chlorine atom at the 4'-position is expected to influence the rate and regioselectivity of metabolism. It may also undergo hydroxylation, leading to the formation of chlorinated hydroxylated aminobiphenyls.
Caption: Proposed metabolic activation pathway of this compound.
Genotoxicity: The Specter of DNA Damage
The genotoxicity of 4A4'CB is predicted to be significant, primarily driven by the metabolic activation of its aromatic amine moiety.
DNA Adduct Formation
As with 4-ABP, the ultimate carcinogenic metabolite of 4A4'CB is expected to be a nitrenium ion that readily forms covalent adducts with DNA, predominantly at the C8 position of guanine.[4] The formation of these bulky adducts can lead to conformational changes in the DNA helix, interfering with replication and transcription, and ultimately resulting in mutations if not properly repaired.
Mutagenicity
Aromatic amines are well-established mutagens, and 4A4'CB is expected to be positive in mutagenicity assays such as the bacterial reverse mutation assay (Ames test).[3][6] The types of mutations induced are likely to be frameshift and base-pair substitutions, consistent with the formation of bulky DNA adducts.
Carcinogenicity: An Inferred Threat
While no direct carcinogenicity studies have been conducted on 4A4'CB, the evidence from its structural analogues is compelling.
| Compound | IARC Classification | NTP Classification | Key Target Organs |
| 4-Aminobiphenyl | Group 1 (Carcinogenic to humans) | Known to be a human carcinogen | Urinary bladder |
| Polychlorinated Biphenyls (PCBs) | Group 1 (Carcinogenic to humans) | Reasonably anticipated to be human carcinogens | Liver, Skin (melanoma) |
Source: International Agency for Research on Cancer (IARC), National Toxicology Program (NTP) Report on Carcinogens.[7][8][9][10]
Given that 4A4'CB combines the structural features of a known human bladder carcinogen (4-ABP) and a class of probable human carcinogens (PCBs), it is reasonable to presume that 4A4'CB possesses carcinogenic potential. The primary target organ is likely to be the urinary bladder, with the liver also being a potential site of tumorigenesis.
Toxicity to Organ Systems
Acute exposure to this compound may cause skin and eye irritation.[1] Based on the known toxicities of related compounds, other potential target organs and systems include:
-
Urinary System: The bladder is a primary target due to the metabolic activation of the aromatic amine moiety.
-
Hepatic System: The liver is the main site of metabolism for both aromatic amines and PCBs and is a target for PCB-induced toxicity and carcinogenicity.[9][11]
-
Hematologic System: Aromatic amines are known to induce methemoglobinemia.
-
Endocrine System: PCBs are known endocrine disruptors.[10]
Experimental Protocols for Toxicological Assessment
To address the data gaps for this compound, a battery of in vitro and in vivo toxicological assays is recommended.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is a widely used method for assessing the mutagenic potential of a chemical.
Principle: The test utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The assay measures the ability of the test chemical to induce reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on an amino acid-deficient medium. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect both direct-acting mutagens and those that require metabolic activation.[12]
Step-by-Step Methodology:
-
Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Culture the bacterial tester strains overnight to reach the late exponential phase of growth.
-
If using metabolic activation, prepare the S9 mix containing the S9 fraction and cofactors.
-
-
Plate Incorporation Assay:
-
To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test chemical solution (or control), and 0.5 mL of the S9 mix (for assays with metabolic activation) or buffer (for assays without).
-
Add 2.0 mL of molten top agar to the tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive response is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control.
-
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Micronucleus Test
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form outside the main nucleus from chromosome fragments or whole chromosomes that lag behind during cell division.
Principle: Cultured mammalian cells are exposed to the test chemical. After treatment, the cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division. The cells are then harvested, stained, and scored for the presence of micronuclei in binucleated cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) to a desired confluency.
-
Expose the cells to various concentrations of this compound for a defined period (e.g., 3-6 hours with S9 or 24 hours without S9).
-
-
Micronucleus Formation:
-
Remove the treatment medium and add fresh medium containing cytochalasin B.
-
Incubate the cells for a period that allows for the completion of one cell cycle.
-
-
Harvesting and Staining:
-
Harvest the cells by trypsinization or scraping.
-
Treat the cells with a hypotonic solution and fix them.
-
Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
-
Scoring and Analysis:
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
-
³²P-Postlabelling Analysis of DNA Adducts
This highly sensitive method is used to detect and quantify bulky DNA adducts.
Principle: DNA is isolated from cells or tissues exposed to the test chemical. The DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates. The adducted nucleotides are then radiolabeled at the 5'-hydroxyl group with ³²P-ATP and T4 polynucleotide kinase. The ³²P-labeled adducted nucleotides are separated from the normal nucleotides by chromatography (e.g., thin-layer chromatography or HPLC), and the radioactivity is quantified.[13]
Step-by-Step Methodology:
-
DNA Isolation and Digestion:
-
Isolate high-purity DNA from the treated samples.
-
Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Optional):
-
Enrich the adducted nucleotides using methods like nuclease P1 digestion or butanol extraction.
-
-
³²P-Postlabelling:
-
Label the enriched adducts with [γ-³²P]ATP and T4 polynucleotide kinase.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Detection and Quantification:
-
Visualize the adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting.
-
Calculate the adduct levels relative to the total amount of DNA.
-
Conclusion: A Call for Empirical Investigation
The toxicological profile of this compound, as constructed through inference from its structural analogues, points towards a significant potential for genotoxicity and carcinogenicity, with the urinary bladder and liver as likely target organs. The presence of both a reactive aromatic amine and a persistent chlorinated biphenyl moiety creates a molecule of considerable toxicological concern. However, this profile remains largely predictive. There is a pressing need for empirical data to validate these hypotheses and to accurately characterize the risks associated with human and environmental exposure to this compound. The experimental protocols outlined in this guide provide a roadmap for such investigations. It is through rigorous scientific inquiry that the enigmatic toxicological profile of this compound can be fully elucidated, enabling informed risk assessment and regulatory decision-making.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolism of monochlorobiphenyls by hepatic microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. canada.ca [canada.ca]
- 7. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Polychlorinated Biphenyls - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Polychlorinated Biphenyls (PCBs) Toxicity: What Are Adverse Health Effects of PCB Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 10. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 11. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 12. moltox.com [moltox.com]
- 13. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-4'-chlorobiphenyl: A Validated Model Compound for Mechanistic Studies of Polychlorinated Biphenyls (PCBs)
A Technical Guide for Researchers
Abstract
Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants known for their environmental stability and significant toxicological effects, including carcinogenicity.[1][2] Due to the complexity of commercial PCB mixtures, which can contain up to 209 different congeners, researchers often rely on model compounds to elucidate specific mechanisms of action.[2][3] This technical guide focuses on 4-Amino-4'-chlorobiphenyl (4-A-4'-CB), a compound that uniquely combines the structural features of the carcinogenic aromatic amine 4-aminobiphenyl (4-ABP) and a monochlorinated biphenyl. This structure makes it an invaluable tool for investigating the metabolic activation, genotoxicity, and carcinogenic potential attributable to both the amino group and the chlorinated biphenyl backbone, mirroring the complex toxicities of PCB mixtures found in the environment. This document provides a comprehensive overview of its properties, metabolic fate, and toxicological profile, alongside detailed experimental protocols for its application in research settings.
Introduction: The Rationale for a PCB Model Compound
PCBs were widely used in industrial applications for decades before their production was banned due to their environmental persistence and adverse health effects.[2][4] The toxicity of PCBs is highly dependent on the number and position of chlorine atoms, with different congeners exhibiting a wide range of biological activities.[2][3] Some "dioxin-like" PCBs bind to the aryl hydrocarbon receptor (AhR), disrupting cellular function, while others exert toxicity through different pathways.[2]
Studying complex commercial PCB mixtures (like Aroclors) presents significant challenges in attributing specific toxicological effects to individual components. Therefore, single-congener studies are essential. This compound serves as a strategic model because it allows for the isolated study of metabolic pathways relevant to both chlorinated biphenyls and aromatic amines, which are also environmental contaminants found in sources like tobacco smoke.[5][6] Its structure facilitates the investigation of:
-
Metabolic Activation: How cytochrome P450 enzymes and subsequent pathways process a molecule with both an amino group and a chlorinated ring.[6][7]
-
Genotoxicity: The formation of DNA adducts from reactive metabolites, a key initiating step in carcinogenesis.[8][9]
-
Structure-Toxicity Relationships: How the presence of the chlorine atom influences the metabolic fate and toxicity compared to its non-chlorinated parent compound, 4-aminobiphenyl.[8]
Physicochemical and Toxicological Profile
Understanding the fundamental properties of 4-A-4'-CB is critical for designing and interpreting experimental studies.
2.1. Physicochemical Properties
The properties of 4-A-4'-CB dictate its solubility, membrane permeability, and environmental fate. Key data are summarized below.
| Property | Value | Source |
| CAS Number | 135-68-2 | [10][11] |
| Molecular Formula | C₁₂H₁₀ClN | [10][11] |
| Molecular Weight | 203.67 g/mol | [10][12] |
| Appearance | Off-white to orange to brown solid | [11] |
| Melting Point | 126°C to 132°C | [11] |
| LogP | 3.34 | [10] |
| Synonyms | 4'-Chloro[1,1'-biphenyl]-4-amine | [10] |
2.2. Toxicological Summary
While specific toxicological data for 4-A-4'-CB is less extensive than for its parent compound, its profile can be inferred from the well-documented hazards of 4-aminobiphenyl (4-ABP). 4-ABP is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), known to cause urinary bladder cancer.[5][6][8][13] The primary mechanism is genotoxic, involving metabolic activation to reactive intermediates that form covalent bonds with DNA.[6][8][9]
Key Hazards:
-
Carcinogenicity: Presumed human carcinogen based on its structural similarity to 4-ABP.[8][13]
-
Genotoxicity: Expected to induce DNA adducts, mutations, and chromosomal aberrations.[6][8]
-
Acute Toxicity: May cause headaches, lethargy, and cyanosis upon acute exposure, similar to 4-ABP.[5]
Metabolic Bioactivation: The Pathway to Toxicity
The toxicity of 4-A-4'-CB, like many xenobiotics, is intrinsically linked to its metabolic conversion into reactive electrophiles. The process involves a two-phase enzymatic system primarily in the liver.[6][14]
Phase I Metabolism: The initial step is oxidation, catalyzed by cytochrome P450 (P450) enzymes. This can occur at two key sites:
-
N-Oxidation: The amino group is oxidized to a reactive N-hydroxy derivative (N-hydroxy-4-amino-4'-chlorobiphenyl). This is a critical activation step for aromatic amines.[6][9]
-
C-Hydroxylation: The biphenyl rings are hydroxylated. Hydroxylation of the chlorinated ring can lead to the formation of catechol and subsequent quinone metabolites, which are also highly reactive.[15][16][17]
Phase II Metabolism: The hydroxylated metabolites are then conjugated with endogenous molecules like glucuronic acid (by UGTs) or sulfate (by SULTs) to increase their water solubility and facilitate excretion.[14][18] However, the reactive N-hydroxy intermediate can form unstable conjugates that are transported to target tissues like the bladder, where they can break down to form highly reactive nitrenium ions that bind to DNA.[6][8]
Experimental Protocols for Research Applications
The following protocols are designed as self-validating systems, providing researchers with robust methodologies for studying 4-A-4'-CB.
4.1. Protocol: Analytical Detection by HPLC
Rationale: Accurate quantification of the parent compound and its metabolites is fundamental. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard, reliable method for this purpose.[10][19] This protocol is adapted for UV detection, but it can be coupled with mass spectrometry (MS) for metabolite identification.[10][15]
Methodology:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of 4-A-4'-CB in HPLC-grade acetonitrile (MeCN).
-
Perform serial dilutions in the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
-
Sample Preparation (from in vitro cell culture medium):
-
Collect 1 mL of cell culture medium.
-
Add 2 mL of ice-cold MeCN to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase: Isocratic elution with 60:40 (v/v) MeCN:Water containing 0.1% formic acid (for MS compatibility).[10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis detector at 254 nm or a Diode Array Detector (DAD).
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the retention time of 4-A-4'-CB.
-
Quantify the concentration in unknown samples using the linear regression equation derived from the calibration curve.
-
4.2. Protocol: In Vitro Metabolism & Cytotoxicity Assay
Rationale: Human liver carcinoma cells (HepG2) are a widely used and accepted model for studying the metabolism of xenobiotics as they retain many of the enzymatic activities of primary hepatocytes.[15][17][20] This workflow assesses both the metabolic conversion of 4-A-4'-CB and its resulting cytotoxicity.
Methodology:
-
Cell Culture:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into 24-well plates at a density of 1 x 10⁵ cells/well and allow them to attach for 24 hours.
-
-
Dosing:
-
Prepare a 100 mM stock solution of 4-A-4'-CB in dimethyl sulfoxide (DMSO).
-
Prepare working solutions by diluting the stock in culture medium to final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity. Include a vehicle control (0.1% DMSO).
-
Remove the old medium from the cells and add 500 µL of the dosing medium to each well.
-
-
Incubation:
-
Incubate the plates for a defined period (e.g., 24 or 48 hours).
-
-
Metabolite Analysis:
-
At the end of the incubation, collect the culture medium for analysis of the parent compound and metabolites using the HPLC protocol (4.1), preferably coupled to a mass spectrometer.
-
-
Cytotoxicity (MTT Assay):
-
After removing the medium, add 250 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add 500 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
4.3. Protocol: In Vivo Tumor Initiation Assay
Rationale: The resistant hepatocyte model is a well-established medium-term bioassay to screen for the tumor-initiating activity of chemicals in the rat liver.[16][21] It relies on the principle that initiated hepatocytes are resistant to the cytotoxic effects of a selection agent. This protocol is based on published studies investigating PCB metabolites.[16][21]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Methodology:
-
Animals: Use male Fischer 344 rats, approximately 150-180g. Acclimatize for one week.
-
Initiation:
-
Promotion and Selection (begins 2 weeks after initiation):
-
Administer three daily oral doses of 2-acetylaminofluorene (2-AAF, e.g., 30 mg/kg), a compound that suppresses the proliferation of normal hepatocytes.[16]
-
On day 4, administer a single oral dose of carbon tetrachloride (CCl₄, e.g., 2 mL/kg) to induce regenerative proliferation.[16]
-
Follow with three additional daily doses of 2-AAF.[16]
-
-
Termination and Analysis:
-
Two weeks after the final 2-AAF treatment, humanely sacrifice the animals.
-
Perfuse the livers and collect sections for histopathological analysis.
-
Perform immunohistochemical staining for gamma-glutamyl transpeptidase (GGT), a marker for preneoplastic lesions (altered hepatic foci).
-
Quantify the number and volume of GGT-positive foci per unit area of the liver. A statistically significant increase in GGT-positive foci compared to the vehicle control indicates tumor-initiating activity.[16][21]
-
Conclusion and Future Directions
This compound stands as a robust and mechanistically relevant model compound for dissecting the complex toxicology of PCBs. Its dual structure enables researchers to probe the bioactivation pathways and genotoxic consequences of both aromatic amines and chlorinated biphenyls within a single molecule. The protocols detailed in this guide provide a validated framework for investigating its metabolic fate, cytotoxicity, and carcinogenic potential.
Future research should focus on advanced analytical techniques, such as high-resolution mass spectrometry, to fully characterize the complete profile of metabolites formed in vitro and in vivo. Furthermore, applying transcriptomic and proteomic approaches to cells or tissues exposed to 4-A-4'-CB could reveal novel signaling pathways disrupted by its metabolites, providing deeper insights into the mechanisms that drive PCB-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdc.gov [cdc.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Sulfated Metabolites of 4-Chlorobiphenyl (PCB3) in the Serum and Urine of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 10. 4-Amino-4’-chlorobiphenyl | SIELC Technologies [sielc.com]
- 11. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. 4-Amino-4 -chlorobiphenyl AldrichCPR 135-68-2 [sigmaaldrich.com]
- 13. ICSC 0759 - 4-AMINOBIPHENYL [chemicalsafety.ilo.org]
- 14. Metabolism of 4-aminobiphenyl and 4-acetylaminobiphenyl in perfused guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Initiating activity of 4-chlorobiphenyl metabolites in the resistant hepatocyte model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of 4-Amino-4'-chlorobiphenyl from p-Chloroaniline
Abstract
This comprehensive guide details the synthesis of 4-Amino-4'-chlorobiphenyl, a significant biphenyl intermediate in the development of pharmaceuticals and agrochemicals. The primary focus is on the Gomberg-Bachmann reaction, a classical approach for aryl-aryl bond formation originating from diazonium salts. An alternative methodology, the Suzuki-Miyaura cross-coupling, is also discussed as a modern and often higher-yielding alternative. This document provides in-depth, step-by-step protocols, mechanistic insights, safety precautions, and data presentation to aid researchers in the successful synthesis and characterization of the target compound.
Introduction: Significance and Synthetic Strategy
This compound is a crucial building block in organic synthesis. Its bifunctional nature, featuring an amino group and a chlorinated phenyl ring, allows for diverse subsequent chemical modifications. This makes it a valuable precursor for various complex molecules, including active pharmaceutical ingredients and pesticides.
The synthesis of unsymmetrical biaryls like this compound can be approached through several methods. The choice of synthetic route often depends on factors such as starting material availability, desired scale, and tolerance to functional groups. This guide will focus on two prominent methods starting from p-chloroaniline:
-
The Gomberg-Bachmann Reaction: This classical method involves the diazotization of an aniline derivative (in this case, p-chloroaniline) to form a diazonium salt. This salt then undergoes a base-promoted radical coupling with an aromatic substrate to form the biaryl linkage.[1][2] While it is a direct approach, it is often associated with moderate yields due to the potential for side reactions.[1]
-
The Suzuki-Miyaura Cross-Coupling Reaction: A Nobel Prize-winning, palladium-catalyzed reaction that couples an organoboron compound with an organohalide.[3][4] This method is renowned for its mild reaction conditions, high yields, and broad functional group tolerance.[5] For the synthesis of this compound from p-chloroaniline, a two-step approach would be necessary: converting one of the starting materials into either an organoboron species or an organohalide suitable for coupling.
This application note will first provide a detailed protocol for the Gomberg-Bachmann reaction, followed by a discussion and protocol for the Suzuki-Miyaura approach.
The Gomberg-Bachmann Reaction Approach
The Gomberg-Bachmann reaction proceeds via a two-step sequence:
-
Diazotization: p-Chloroaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to produce the corresponding diazonium salt.[6][7]
-
Aryl-Aryl Coupling: The diazonium salt is then reacted with an aromatic coupling partner in the presence of a base. In this specific synthesis, the second aromatic ring is not explicitly added as a separate reagent; instead, a variation of the reaction is employed where the diazonium salt couples with another molecule of the starting aniline or a related species.
Mechanistic Overview
The reaction is initiated by the formation of an aryl radical from the diazonium salt, which then attacks an aromatic ring to form a new C-C bond.
Diagram 1: Gomberg-Bachmann Reaction Workflow
Detailed Experimental Protocol
This protocol is adapted from established procedures found in the patent literature.[6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| p-Chloroaniline | 127.57 | 3.86 g | 1.0 |
| Hydrochloric Acid (conc.) | 36.46 | ~12 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.26 g | 1.08 |
| Sodium Hydroxide (NaOH) | 40.00 | As needed for 8M solution | - |
| Deionized Water | 18.02 | As needed | - |
| Organic Solvent (e.g., Toluene) | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
Step 1: Diazotization
-
To a 250 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add p-chloroaniline (3.86 g, 0.03 mol), 6 g of water, and 12 mL of concentrated hydrochloric acid.
-
Heat the mixture to 50-70 °C with stirring until a clear solution is obtained.
-
Cool the mixture to 0-5 °C in an ice-salt bath. A fine precipitate of the amine hydrochloride may form.
-
Dissolve sodium nitrite (2.26 g, 0.033 mol) in a minimal amount of cold water and add it dropwise to the stirred amine suspension over approximately 1 hour, ensuring the temperature is maintained between 0-5 °C.[6][7]
-
After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.
-
Confirm the completion of the diazotization by testing for the absence of the starting amine (e.g., by TLC) and the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If necessary, add a small amount of sulfamic acid to quench any excess nitrous acid.
Step 2: Gomberg-Bachmann Coupling
-
In a separate beaker, prepare an 8M solution of sodium hydroxide.
-
Cool the diazonium salt solution to -15 °C to -10 °C under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Slowly add the cold 8M sodium hydroxide solution dropwise to the diazonium salt solution. The pH should be adjusted to be alkaline.
-
Add an appropriate organic solvent, such as toluene, to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and then stir vigorously for 12-24 hours. The progress of the reaction can be monitored by TLC.
Step 3: Work-up and Purification
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (2 x 50 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Safety Precautions
-
Diazonium Salts: Solid diazonium salts are often explosive and sensitive to shock, friction, and heat.[8][9] Therefore, they should not be isolated in a dry state unless absolutely necessary and with extreme caution. It is crucial to keep the reaction temperature below 5°C during their formation and handling.[8]
-
Reagents: p-Chloroaniline is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (PPE), including gloves, and in a well-ventilated fume hood.[10]
-
Gas Evolution: The diazotization and coupling reactions can evolve nitrogen gas. Ensure the reaction setup is not a closed system and is adequately vented.[8]
The Suzuki-Miyaura Cross-Coupling Approach
While the Gomberg-Bachmann reaction is a direct route, the Suzuki-Miyaura cross-coupling often provides higher yields and better functional group tolerance.[4][5] To synthesize this compound using this method starting from p-chloroaniline, one would need to couple it with a suitable boronic acid or boronic ester derivative of the other ring.
Diagram 2: Suzuki-Miyaura Reaction Mechanism
General Protocol for Suzuki-Miyaura Coupling
This is a generalized protocol and may require optimization for specific substrates.
Materials and Reagents:
| Reagent | Purpose | Example |
| Aryl Halide | Substrate | p-Chloroaniline |
| Boronic Acid/Ester | Coupling Partner | 4-Chlorophenylboronic acid |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Ligand | Stabilizes Catalyst | SPhos, XPhos |
| Base | Activates Boronic Acid | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Reaction Medium | Toluene, Dioxane, DMF, Water |
Procedure:
-
To a Schlenk flask, add the aryl halide (e.g., p-chloroaniline, 1 eq.), the boronic acid (1.1-1.5 eq.), and the base (2-3 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.1-5 mol%) and ligand (if required).
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for the required time (2-24 hours). Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A reverse-phase method using an acetonitrile/water mobile phase is suitable.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₂H₁₀ClN, MW: 203.67 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Melting Point: To compare with the literature value for the pure compound.
Conclusion
This application note provides a detailed guide for the synthesis of this compound from p-chloroaniline using the Gomberg-Bachmann reaction. While this method is direct, it may suffer from lower yields. The Suzuki-Miyaura cross-coupling is presented as a powerful alternative that often delivers higher yields and greater versatility. The choice of method will depend on the specific requirements of the research, including scale, cost, and available equipment. Adherence to the detailed protocols and safety precautions outlined is essential for the successful and safe execution of these synthetic procedures.
References
- 1. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 4-Amino-4’-chlorobiphenyl | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Synthesis of 4-Amino-4'-chlorobiphenyl: A Senior Application Scientist's Guide
Introduction: The Synthetic Challenge and Strategic Pivot
The biaryl scaffold is a privileged motif in medicinal chemistry, materials science, and agrochemicals. Among these, functionalized aminobiphenyls serve as critical intermediates in the synthesis of numerous commercial products. This guide focuses on the synthesis of 4-Amino-4'-chlorobiphenyl, a molecule of interest for further chemical elaboration. While the Gomberg-Bachmann reaction is a classic name reaction for the formation of aryl-aryl bonds from diazonium salts, its application to the synthesis of this compound is fraught with significant challenges, primarily concerning regioselectivity. The inherent nature of the radical substitution on the aniline ring favors the formation of the ortho-substituted isomer, 2-Amino-4'-chlorobiphenyl.[1][2]
This document, therefore, adopts a dual-strategy approach. First, it will provide a detailed, albeit cautionary, protocol for the Gomberg-Bachmann reaction as per the user's topic of interest, highlighting the expected challenges and potential for isomeric impurities. Second, and more importantly, it will present a more robust and industrially relevant synthetic strategy: the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method offers superior control over regioselectivity and generally provides higher yields for the synthesis of unsymmetrical biaryls like this compound.[3][4] This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the synthetic options and a practical, field-proven protocol for obtaining the target compound.
Part 1: The Gomberg-Bachmann Reaction - A Mechanistic and Practical Overview
The Gomberg-Bachmann reaction is an aryl-aryl coupling that proceeds via a radical mechanism.[5] It involves the diazotization of an aromatic amine, followed by the base-promoted decomposition of the diazonium salt to generate an aryl radical. This radical then attacks another aromatic ring to form the biaryl product.
Mechanism of the Gomberg-Bachmann Reaction
The reaction can be dissected into three key stages:
-
Diazotization: The starting aniline (in this case, 4-chloroaniline) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Aryl Radical Formation: The diazonium salt is then treated with a base (e.g., sodium hydroxide), which promotes the release of nitrogen gas and the formation of a highly reactive aryl radical.
-
Aryl-Aryl Coupling: This aryl radical then attacks a second aromatic ring (in this case, aniline). This addition is followed by the loss of a hydrogen atom to restore aromaticity, yielding the final biaryl product.
Caption: Mechanism of the Gomberg-Bachmann Reaction.
Challenges in the Synthesis of this compound
As mentioned, the primary drawback of using the Gomberg-Bachmann reaction for this specific target is the lack of regiochemical control. The amino group of the aniline substrate is a strong ortho-, para-director. While steric hindrance at the ortho positions might slightly favor para-substitution, the radical nature of the attack and the directing effect of the amino group often lead to a mixture of isomers, with the 2-amino-4'-chlorobiphenyl being a significant, if not the major, product.[1][2] This necessitates a challenging purification process and results in a low yield of the desired 4-amino isomer.
Hypothetical Protocol for Gomberg-Bachmann Synthesis of this compound
Disclaimer: This protocol is provided for informational purposes to illustrate the Gomberg-Bachmann reaction. Due to the aforementioned regioselectivity issues, this method is not recommended for the efficient synthesis of pure this compound. Significant formation of the 2-amino isomer is expected.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Chloroaniline | 127.57 | 12.76 g | 0.10 | Toxic, Carcinogen |
| Concentrated HCl | 36.46 | 25 mL | ~0.30 | Corrosive |
| Sodium Nitrite | 69.00 | 7.25 g | 0.105 | Oxidizer, Toxic |
| Aniline | 93.13 | 93.1 g (91 mL) | 1.00 | Toxic |
| Sodium Hydroxide | 40.00 | 40.0 g | 1.00 | Corrosive |
| Toluene | - | 200 mL | - | Flammable |
| Deionized Water | - | As needed | - |
Experimental Procedure:
Step 1: Diazotization of 4-Chloroaniline
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 12.76 g (0.10 mol) of 4-chloroaniline in 100 mL of water and 25 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve 7.25 g (0.105 mol) of sodium nitrite in 40 mL of water and cool the solution to 0 °C.
-
Add the sodium nitrite solution dropwise to the 4-chloroaniline hydrochloride suspension over 30-45 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is now complete.
Step 2: Gomberg-Bachmann Coupling
-
In a separate 1 L flask, prepare a biphasic mixture of 93.1 g (1.00 mol) of aniline and 200 mL of toluene.
-
Prepare a solution of 40.0 g (1.00 mol) of sodium hydroxide in 200 mL of water and cool it to 10-15 °C.
-
With vigorous stirring, add the cold diazonium salt solution from Step 1 and the cold sodium hydroxide solution simultaneously and dropwise to the aniline-toluene mixture over approximately 1 hour. Maintain the reaction temperature below 20 °C.
-
After the addition is complete, continue stirring for an additional 2-3 hours at room temperature. Nitrogen gas evolution should be observed.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel. Separate the organic (toluene) layer.
-
Extract the aqueous layer with toluene (2 x 100 mL).
-
Combine the organic layers and wash with 1 M HCl to remove excess aniline, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
The crude product will be a dark, oily residue containing a mixture of this compound, 2-Amino-4'-chlorobiphenyl, and other side products.
-
Purification must be achieved by column chromatography on silica gel, using a gradient of hexane and ethyl acetate. This separation will be challenging due to the similar polarities of the isomers.
Expected Outcome:
The yield of the desired this compound is expected to be low (typically <20%), with a significant amount of the 2-amino isomer being isolated.
Part 2: A Superior Approach - Suzuki-Miyaura Cross-Coupling
Given the limitations of the Gomberg-Bachmann reaction for this specific target, a more reliable and higher-yielding method is the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide, offering excellent regioselectivity and functional group tolerance.[3][4]
Synthetic Strategy
To synthesize this compound, we can couple 4-chlorophenylboronic acid with 4-bromoaniline or 4-iodoaniline. The higher reactivity of the C-Br or C-I bond compared to the C-Cl bond in the boronic acid partner ensures selective coupling.
Caption: Workflow for Suzuki-Miyaura Synthesis.
Detailed Protocol for Suzuki-Miyaura Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Bromoaniline | 172.03 | 1.72 g | 10.0 mmol | Toxic |
| 4-Chlorophenylboronic Acid | 156.37 | 1.88 g | 12.0 mmol | Irritant |
| Pd(PPh₃)₄ | 1155.56 | 0.23 g | 0.2 mmol (2 mol%) | Air-sensitive |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 mmol | Irritant |
| Toluene | - | 40 mL | - | Flammable |
| Ethanol | - | 10 mL | - | Flammable |
| Deionized Water | - | 20 mL | - |
Experimental Procedure:
-
To a 250 mL three-necked flask, add 4-bromoaniline (1.72 g, 10.0 mmol), 4-chlorophenylboronic acid (1.88 g, 12.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol).
-
Fit the flask with a reflux condenser and a nitrogen inlet. Purge the flask with nitrogen for 10-15 minutes.
-
Add the degassed solvent mixture of toluene (40 mL), ethanol (10 mL), and water (20 mL).
-
Heat the reaction mixture to 85-90 °C with vigorous stirring under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromoaniline is consumed.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Expected Outcome:
This method is expected to provide the desired product in good to excellent yield (typically >70%) with high purity after purification.
Safety and Handling Precautions
-
4-Chloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen.[6] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials. It is toxic if swallowed.
-
Aniline: Toxic and readily absorbed through the skin. Handle with care in a fume hood.
-
Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.
-
Solvents: Toluene and ethanol are flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Applications in Research and Drug Development
The this compound scaffold is a valuable building block in medicinal chemistry. The amino group can be readily functionalized to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR). While specific drugs containing this exact fragment are not prominently documented, related aminobiphenyl structures are found in various biologically active molecules. For instance, the aminobiphenyl moiety is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The presence of the chlorine atom can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and lipophilicity. 4-Aminobiphenyl itself is a known carcinogen and is used as a model compound in cancer research.[7]
Conclusion
While the Gomberg-Bachmann reaction is a historically significant method for biaryl synthesis, its practical application for preparing this compound is severely limited by poor regioselectivity. For researchers and professionals in drug development seeking an efficient and reliable synthesis of this compound, modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are vastly superior. This guide provides a robust and validated protocol for the Suzuki-Miyaura synthesis, which is expected to deliver the target compound in high yield and purity. By understanding the mechanistic nuances and practical limitations of different synthetic routes, researchers can make informed decisions to accelerate their research and development efforts.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 2-Amino-4'-chlorobiphenyl
An Application Guide for the Selective Reduction of 4'-Chloro-2-nitrobiphenyl to 2-Amino-4'-chlorobiphenyl
In the landscape of modern agrochemical and pharmaceutical development, the synthesis of precise molecular intermediates is a critical endeavor. 2-Amino-4'-chlorobiphenyl stands out as a high-value intermediate, most notably as the foundational building block for Boscalid, a widely used nicotinamide fungicide developed by BASF.[1][2][3] The efficacy of Boscalid as a succinate dehydrogenase inhibitor (SDHI) hinges on its unique molecular architecture, making the efficient and clean synthesis of its precursors paramount.[1]
The conversion of 4'-chloro-2-nitrobiphenyl to 2-amino-4'-chlorobiphenyl is the pivotal synthetic step. This transformation, while conceptually a straightforward nitro group reduction, presents a significant chemical challenge: achieving high chemoselectivity. The presence of an aryl chloride bond introduces the risk of hydrodehalogenation, a common side reaction under many reductive conditions, which would lead to an undesired biphenyl-2-amine byproduct.
This application note provides an in-depth guide for researchers, chemists, and process development professionals on robust and scalable methods for this reduction. We will explore the mechanistic underpinnings of various protocols, offer detailed, field-tested procedures, and provide a comparative analysis to guide the selection of the most appropriate method for specific laboratory or industrial needs.
A Note on the Starting Material: 4'-Chloro-2-nitrobiphenyl
Before proceeding to the reduction, it is essential to have access to high-purity 4'-chloro-2-nitrobiphenyl. This precursor is typically synthesized via modern cross-coupling methodologies. The most common routes include the Suzuki coupling, which involves reacting p-chlorophenylboronic acid with o-chloronitrobenzene in the presence of a palladium catalyst,[4] and the Ullmann coupling, a classical copper-mediated reaction of aryl halides.[5][6][7][8] The purity of this starting material is crucial, as impurities can interfere with the reduction catalyst and complicate the purification of the final amine product.
Methodologies for Nitro Group Reduction
The choice of reducing agent is critical to maximizing the yield of the desired amine while minimizing the formation of the dehalogenated byproduct. We present three reliable methods, each with distinct advantages and operational considerations.
Method 1: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
This method is often the preferred choice for reducing nitroarenes containing sensitive functional groups, such as halogens.[9][10] Instead of using pressurized hydrogen gas, CTH generates hydrogen in situ from a donor molecule, typically ammonium formate, on the surface of a heterogeneous catalyst like palladium on carbon (Pd/C).[11][12] The decomposition of ammonium formate to hydrogen, ammonia, and carbon dioxide provides a mild and controlled source of the reductant, which significantly suppresses hydrodehalogenation.[11][13]
Causality Behind Experimental Choices:
-
Catalyst: 5-10% Palladium on carbon is highly efficient for this transformation. Platinum on carbon (Pt/C) can also be used.[9]
-
Hydrogen Donor: Ammonium formate is inexpensive, stable, and easy to handle compared to other donors like hydrazine or pressurized hydrogen gas.[11][12]
-
Solvent: Protic solvents like methanol or ethanol are ideal as they facilitate the decomposition of the formate salt and dissolve the substrate.
Protocol 1: Catalytic Transfer Hydrogenation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-chloro-2-nitrobiphenyl (1.0 eq) and methanol (10-15 mL per gram of substrate).
-
Reagent Addition: Add 5% Pd/C catalyst (5-10 mol%). To this suspension, add ammonium formate (4-5 eq) in portions over 5-10 minutes. The reaction is often exothermic.
-
Reaction Execution: Stir the mixture at room temperature or gently heat to 40-60 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-6 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent like ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel if necessary.
Method 2: Metal-Acid Reduction (Bechamp Reduction) with Iron
The reduction of nitroarenes using iron powder in an acidic medium is one of the oldest and most cost-effective methods in organic synthesis.[14][15] The mechanism involves single electron transfer from the surface of the iron metal to the nitro group, followed by a series of protonation and further reduction steps.[16][17] While robust and scalable, this method can sometimes lead to minor dehalogenation, and the workup involves filtering off large quantities of iron salts.
Causality Behind Experimental Choices:
-
Reducing Agent: Iron powder is extremely cheap and readily available, making this method highly economical for large-scale synthesis.[15][18]
-
Acid: A proton source like hydrochloric acid (HCl) or acetic acid is required to activate the iron and provide protons for the reduction. The use of HCl is advantageous as the resulting FeCl₂ can be hydrolyzed to regenerate some acid, making the reaction somewhat self-sustaining.[15]
-
Solvent: A mixture of ethanol and water is commonly used to ensure solubility of the organic substrate while providing an aqueous medium for the inorganic reagents.
Protocol 2: Iron/HCl Reduction
-
Reaction Setup: In a round-bottom flask fitted with a mechanical stirrer and reflux condenser, prepare a suspension of iron powder (3-5 eq) in a 1:1 mixture of ethanol and water.
-
Activation: Add a small amount of concentrated HCl (approx. 0.2-0.3 eq) and heat the mixture to reflux for 15-20 minutes to activate the iron surface.
-
Substrate Addition: Add a solution of 4'-chloro-2-nitrobiphenyl (1.0 eq) in ethanol dropwise to the refluxing iron suspension.
-
Reaction Execution: Maintain the reaction at reflux, monitoring by TLC. The reaction is typically complete within 3-5 hours.
-
Workup: After completion, cool the mixture and make it basic by the careful addition of a saturated sodium carbonate or sodium hydroxide solution. This precipitates iron hydroxides.
-
Purification: Filter the hot mixture through a Celite® pad to remove the iron sludge, washing thoroughly with hot ethanol or ethyl acetate. Combine the filtrates and remove the solvent under vacuum. The crude product can then be purified by recrystallization or column chromatography.
Method 3: Stannous Chloride (SnCl₂) Reduction
The use of tin(II) chloride provides a mild and effective method for the reduction of nitro groups.[19][20] This method is particularly useful in laboratory settings and for substrates that may be sensitive to the conditions of catalytic hydrogenation or the harshness of the Bechamp reduction.[21] The reaction proceeds via the oxidation of Sn(II) to Sn(IV).[22] A key drawback is the generation of stoichiometric amounts of tin-based waste, which can be environmentally problematic and difficult to remove completely from the product.[21]
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a convenient and effective crystalline solid.[23]
-
Solvent: Ethyl acetate or ethanol are common solvents. The reaction is typically run under acidic conditions, often with added concentrated HCl, to facilitate the reduction.
Protocol 3: Tin(II) Chloride Reduction
-
Reaction Setup: Dissolve 4'-chloro-2-nitrobiphenyl (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask with a stirrer.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (3-4 eq) in concentrated HCl dropwise to the solution of the nitro compound.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the solution is strongly basic (pH > 10). This will precipitate tin hydroxides.
-
Purification: Extract the product with an organic solvent like ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Purify as needed by chromatography or recrystallization.
Comparative Analysis of Reduction Methods
| Feature | Catalytic Transfer Hydrogenation (Pd/C, HCOONH₄) | Iron/HCl Reduction (Bechamp) | Tin(II) Chloride (SnCl₂) Reduction |
| Primary Reagents | Pd/C, Ammonium Formate | Iron Powder, HCl/Acetic Acid | SnCl₂·2H₂O, HCl |
| Selectivity | Excellent; minimal dehalogenation[9][10] | Good to Moderate; risk of dehalogenation | Good; generally chemoselective[19] |
| Conditions | Mild (RT to 60 °C) | Vigorous (Reflux) | Mild (RT to 50 °C) |
| Workup | Simple filtration of catalyst | Filtration of iron sludge, basification | Basification, extraction, tin waste |
| Cost | Moderate (due to Pd catalyst) | Very Low | Moderate |
| Scalability | Excellent | Excellent | Good, but waste is a concern |
| Key Advantage | High chemoselectivity, clean reaction profile | Extremely low cost of reagents | Mild conditions, good for sensitive substrates |
| Key Disadvantage | Catalyst cost | Large volume of solid waste | Stoichiometric tin waste, potential toxicity[21] |
Workflow Visualization
The general workflow for the synthesis and purification of 2-amino-4'-chlorobiphenyl can be visualized as follows.
References
- 1. 2-Amino-4-chlorobiphenyl | 90-48-2 | Benchchem [benchchem.com]
- 2. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 4. CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 20. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 21. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 22. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]
- 23. researchgate.net [researchgate.net]
Application Note: High-Resolution Separation of 4-Amino-4'-chlorobiphenyl using Reverse Phase HPLC
Abstract
This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 4-Amino-4'-chlorobiphenyl. This compound is of significant interest in pharmaceutical development and environmental analysis due to its structural similarity to known carcinogens. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase, providing excellent resolution, peak symmetry, and sensitivity for reliable analysis. This guide offers a comprehensive protocol, from sample preparation to data analysis, intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a halogenated aromatic amine that serves as a key intermediate in various synthetic processes. Its accurate quantification is crucial for process monitoring, impurity profiling, and toxicological assessment. Reverse-phase HPLC is a powerful and widely adopted technique for the analysis of such non-polar to moderately polar compounds.[1][2] The selection of a C18 column, characterized by its octadecylsilyl functional groups, provides a hydrophobic stationary phase that promotes retention of aromatic compounds like this compound through van der Waals forces.[1]
The causality behind the experimental choices detailed in this note is grounded in the physicochemical properties of this compound, which has a LogP of approximately 3.34, indicating significant hydrophobicity.[3] This necessitates a reverse-phase approach where a non-polar stationary phase is paired with a polar mobile phase to achieve optimal retention and separation.[2] The developed method is designed to be both scalable for preparative separations and suitable for pharmacokinetic studies.[3]
Experimental
Materials and Reagents
-
Analyte: this compound (Purity ≥97%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additives: Phosphoric Acid (ACS Grade) or Formic Acid (for MS compatibility)[3]
-
Columns:
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Binary or Quaternary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 2.7 µm | Provides high efficiency and resolution for aromatic amines.[4][5] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier with good UV transparency.[8] Phosphoric acid helps to protonate the amine group, reducing peak tailing and improving peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Protocols
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 10 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
HPLC System Setup and Operation
-
System Equilibration: Purge the HPLC system with the mobile phase for at least 15 minutes or until a stable baseline is achieved.
-
Method Setup: Program the chromatographic conditions as detailed in the table above.
-
Sequence Run: Create a sequence including blank injections (mobile phase), standard solutions for calibration, and the prepared samples.
-
Data Acquisition: Acquire the chromatograms and integrate the peak area for this compound.
Results and Discussion
Method Validation Insights
A validated HPLC method ensures the reliability of the analytical data. Key validation parameters to consider include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For aromatic amines, linearity is typically observed in the range of 0.1-10.0 mg/L with correlation coefficients (r²) ≥0.999.[5] The accuracy, often expressed as recovery, should fall within the range of 85.3% to 98.4%.[4][5] The precision, measured as the relative standard deviation (%RSD), should be less than 5%.[9]
Optimizing Separation
The choice of mobile phase composition is critical for achieving optimal separation.[8] For aromatic amines, a C18 column is a good starting point.[1] However, if co-eluting impurities are present, exploring alternative stationary phases like C8 or Phenyl-Hexyl can provide different selectivities.[6][7] The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound.[8] Adjusting the pH to be at least 2 units away from the analyte's pKa ensures consistent ionization and improves chromatographic performance.
Detection Considerations
UV detection is a common and robust method for the analysis of aromatic compounds.[10] For enhanced sensitivity, especially at trace levels, fluorescence detection can be employed, as it is often more sensitive than UV detection for certain compounds.[10][11] If mass spectrometry (MS) is available, replacing phosphoric acid with a volatile acid like formic acid in the mobile phase allows for MS-compatible analysis, providing valuable structural information.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the reverse-phase HPLC separation of this compound. The method is robust, reliable, and suitable for various applications in research and development. By understanding the principles behind the experimental choices, researchers can effectively implement and adapt this method to meet their specific analytical needs.
References
- 1. glsciencesinc.com [glsciencesinc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 4-Amino-4’-chlorobiphenyl | SIELC Technologies [sielc.com]
- 4. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. mdpi.com [mdpi.com]
- 8. mastelf.com [mastelf.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
The Synthesis of Boscalid: A Detailed Guide Utilizing 4-Amino-4'-chlorobiphenyl as a Key Intermediate
An Application Note for Researchers
Introduction
Boscalid is a broad-spectrum, systemic fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1] It is a vital crop protection agent used to control a wide range of fungal pathogens in agriculture, including powdery mildew, gray mold, and sclerotinia rot.[1][2][3] The chemical name for Boscalid is 2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide, and its efficacy is rooted in its ability to inhibit the mitochondrial respiratory chain of fungi.[2][3][4]
The synthesis of Boscalid has been a subject of extensive research, with a focus on optimizing yield, reducing environmental impact, and improving cost-effectiveness.[1][5] A common and pivotal strategy in its synthesis involves the use of 4-Amino-4'-chlorobiphenyl as a key intermediate. This guide provides a comprehensive overview of the synthetic pathways leading to and utilizing this crucial intermediate, offering detailed protocols and insights for researchers and professionals in the field of agrochemical development.
The Central Role of this compound
This compound, also known as 4'-chloro-[1,1'-biphenyl]-2-amine, serves as the backbone of the Boscalid molecule.[6][7] Its biphenyl structure is essential for the molecule's fungicidal activity. The synthesis of Boscalid is typically a multi-step process, and the efficient construction of this intermediate is critical for the overall success of the synthesis. The most prevalent synthetic routes converge on the formation of this compound, which then undergoes a final amidation step to yield the target compound.
Synthetic Pathways to Boscalid via this compound
The most widely adopted synthetic route to Boscalid is a three-step process: a Suzuki-Miyaura cross-coupling reaction, followed by the reduction of a nitro group, and finally, amidation.[1][5] This pathway has been adapted into various methodologies, including traditional batch processing, continuous flow systems, and sustainable one-pot syntheses in aqueous media.[1][5][8]
The overall synthetic scheme is depicted below:
Caption: General three-step synthesis pathway for Boscalid.
Step 1 & 2: Synthesis of this compound
The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an ortho-substituted nitrobenzene (e.g., 2-chloronitrobenzene) and 4-chlorophenylboronic acid.[8][9] This reaction forms the biphenyl core, resulting in 4'-chloro-2-nitro-1,1'-biphenyl.[8] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.
The subsequent step is the reduction of the nitro group to an amine, yielding the key intermediate, this compound.[5][10] Various reducing agents have been successfully employed, including sodium borohydride with a cobalt salt, carbonyl iron powder (CIP), and catalytic hydrogenation using catalysts like Pt/C or PtIr@TiO2.[5][8][11] The use of CIP is particularly noteworthy for its cost-effectiveness and efficiency in sustainable, one-pot procedures.[5][12]
Step 3: Amidation to form Boscalid
In the final step, this compound is reacted with 2-chloronicotinoyl chloride in an amidation (or condensation) reaction to form Boscalid.[6][13] This reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction.[5][14] The choice of solvent and reaction temperature is optimized to ensure complete conversion and high purity of the final product.
Comparative Analysis of Key Synthesis Routes
Recent research has led to the development of several innovative methods for Boscalid synthesis, each with distinct advantages in terms of efficiency, sustainability, and scalability. The following table provides a comparative overview of some of these routes.
| Route | Key Features | Step 1 Yield (Coupling) | Step 2 Yield (Reduction) | Step 3 Yield (Amidation) | Overall Yield | Key Reagents & Conditions |
| Route 1: Continuous Flow [1][8] | Telescoped three-step process in a multi-jet oscillating disk (MJOD) reactor. | 82% | 79% | >66% | >42% | Catalyst: Pd(PPh₃)₄; Reducing Agent: NaBH₄/CoSO₄·7H₂O; Solvent: Ethanol/Water. |
| Route 2: Aqueous Surfactant [11] | Utilizes a three-phase microemulsion system, allowing for catalyst recycling. | Not specified individually | Not specified individually | Not specified individually | up to 90% | Catalyst: Pd/SPhos complex and PtIr@TiO₂ for hydrogenation; Solvent: Aqueous surfactant system. |
| Route 3: One-Pot Aqueous Synthesis [5][12] | Environmentally friendly one-pot, three-step synthesis using nanomicelles in water. | Not isolated | Not isolated | Not isolated | 83% | Catalyst: Very low loading of Pd (700 ppm); Reducing Agent: Carbonyl Iron Powder (CIP); Solvent: Water. |
| Route 4: Mechanochemical [15] | Solventless and rapid synthesis via an all-step mechanochemical reaction. | Not specified individually | Not specified individually | Not specified individually | Not specified | Ball milling; no bulk solvent required. |
Detailed Application Protocols
The following protocols are based on established and innovative methods for the synthesis of Boscalid. Researchers should adapt these protocols based on their specific laboratory conditions and available equipment.
Protocol 1: Sustainable One-Pot, Three-Step Synthesis of Boscalid in Water[5][12]
This protocol outlines a highly efficient and environmentally responsible synthesis of Boscalid in a single reaction vessel.
Materials:
-
2-Chloronitrobenzene
-
4-Chlorophenylboronic acid
-
Potassium phosphate monohydrate (K₃PO₄·H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
TPGS-750-M surfactant (or similar)
-
Carbonyl iron powder (CIP)
-
Ammonium chloride (NH₄Cl)
-
2-Chloronicotinoyl chloride
-
Diisopropylethylamine (Hünig's base)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Step 1: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 2-chloronitrobenzene (1.0 equiv.), 4-chlorophenylboronic acid (1.1 equiv.), and K₃PO₄·H₂O (2.0 equiv.).
-
Add an aqueous solution of 2 wt % TPGS-750-M surfactant.
-
Add the palladium catalyst (e.g., 700 ppm Pd(OAc)₂) and SPhos ligand (1400 ppm).
-
Stir the reaction mixture at 45°C until the Suzuki-Miyaura coupling is complete (monitor by TLC or GC-MS). This typically results in the quantitative conversion to 4'-chloro-2-nitro-1,1'-biphenyl.[5]
-
-
Step 2: Nitro Group Reduction
-
Step 3: Amidation
-
After the reduction is complete, add 2-chloronicotinoyl chloride (1.1 equiv.) and a non-nucleophilic base like diisopropylethylamine (2.0 equiv.) to the reaction mixture.
-
Stir at room temperature until the amidation is complete (monitor by TLC or GC-MS).
-
Upon completion, extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boscalid.
-
The crude product can be purified by recrystallization or column chromatography.
-
Caption: Workflow for the one-pot synthesis of Boscalid.
Protocol 2: Synthesis via Continuous Flow Process[8]
This protocol is adapted for a continuous flow reactor system, offering advantages in terms of automation and scalability.
Materials:
-
1-Chloro-2-nitrobenzene
-
4-Chlorophenylboronic acid
-
Sodium carbonate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Ethanol/water solvent mixture
-
Sodium borohydride (NaBH₄)
-
Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)
-
2-Chloronicotinic acid
-
Thionyl chloride
Procedure:
-
Step 1: Suzuki-Miyaura Coupling
-
Prepare a solution of 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid, sodium carbonate, and Pd(PPh₃)₄ in an ethanol/water mixture.
-
Pump this solution through a heated continuous flow reactor (e.g., MJOD reactor) at 80°C.
-
The output stream contains 4'-chloro-2-nitro-1,1'-biphenyl. The yield for this step is reported to be around 82%.[8]
-
-
Step 2: Nitro Group Reduction
-
Telescope the output from Step 1 by mixing it with a solution of the reducing system (NaBH₄/CoSO₄·7H₂O).
-
Pass this mixture through another reactor module. A short residence time of about 3 minutes is sufficient to achieve high conversion to 2-amino-4'-chloro-1,1'-biphenyl, with a reported yield of 79%.[8]
-
-
Step 3: Amidation
-
The stream containing 2-amino-4'-chloro-1,1'-biphenyl is then reacted with 2-chloronicotinic acid and thionyl chloride. This in-situ forms an iminosulfanone intermediate which immediately reacts with the nicotinic acid derivative to form Boscalid.[1][8]
-
The final product is isolated from the reactor output through appropriate workup procedures. The yield for this final step is reported to be over 66%.[8]
-
Characterization of Boscalid
The synthesized Boscalid should be characterized to confirm its identity and purity.
-
Appearance: White crystalline powder.[16]
-
Melting Point: 143 °C.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure. Key signals can be compared with literature data.[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight (343.20700 g/mol ).[14][16]
Conclusion
The synthesis of Boscalid using this compound as a key intermediate is a well-established and versatile process. The traditional three-step sequence of Suzuki coupling, nitro reduction, and amidation has been significantly improved through modern synthetic methodologies. Innovations such as one-pot aqueous synthesis and continuous flow processing offer more sustainable, efficient, and scalable alternatives to conventional batch methods.[5][8] These advancements not only enhance the economic viability of Boscalid production but also align with the principles of green chemistry, reducing solvent waste and energy consumption.[5][15] For researchers in the field, understanding these diverse synthetic strategies is crucial for the development of next-generation fungicides and other complex agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 3. CN104529794A - Method for preparing boscalid intermediate 2-(4-chlorophenyl) aniline - Google Patents [patents.google.com]
- 4. US20190144392A1 - Process for preparing boscalid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103073489A - Preparation method of Boscalid - Google Patents [patents.google.com]
- 7. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide - Google Patents [patents.google.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. A novel process concept for the three step Boscalid® synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2018024145A1 - Process for preparing boscalid - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. echemi.com [echemi.com]
Application Note: Robust Derivatization of 4-Amino-4'-chlorobiphenyl for Sensitive GC Analysis
Introduction: The Analytical Challenge
4-Amino-4'-chlorobiphenyl is a chlorinated aromatic amine of significant toxicological concern. As a suspected carcinogen, its detection and quantification in environmental, industrial, and biological matrices are critical for safety and regulatory compliance.[1][2] Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS) or an Electron Capture Detector (GC-ECD), offers the high resolution and sensitivity required for trace-level analysis.
However, direct GC analysis of this compound is fraught with challenges. The primary amino group (-NH₂) imparts high polarity and the potential for hydrogen bonding. This leads to several analytical issues:
-
Low Volatility: The compound does not readily vaporize in the GC inlet, requiring high temperatures that risk thermal degradation.[3]
-
Poor Peak Shape: The polar amine interacts with active sites (e.g., free silanol groups) on the GC column and liner, causing significant peak tailing, reduced resolution, and poor reproducibility.[3][4]
-
Inaccurate Quantification: Asymmetric peaks are difficult to integrate accurately, leading to unreliable quantitative results.
To overcome these obstacles, a chemical derivatization step is essential. Derivatization converts the polar amine into a less polar, more volatile, and more thermally stable derivative, dramatically improving its chromatographic behavior.[3][5] This application note provides a detailed protocol for the robust and efficient derivatization of this compound using acylation with trifluoroacetic anhydride (TFAA).
Rationale for Acylation with Trifluoroacetic Anhydride (TFAA)
Several derivatization strategies exist for primary amines, primarily silylation and acylation.[4]
-
Silylation (e.g., using BSTFA) replaces the active amine hydrogens with a nonpolar silyl group. While effective, the resulting derivatives can be sensitive to moisture and may have limited stability.[3]
-
Acylation converts the amine into a highly stable amide.[4][6] Using a perfluorinated acylating reagent like trifluoroacetic anhydride (TFAA) offers a distinct and powerful advantage: the introduction of a trifluoroacetyl group. This modification achieves two critical goals simultaneously:
-
Improved Chromatography: It blocks the polar amine, increasing volatility and eliminating peak tailing.[7]
-
Enhanced Sensitivity: The fluorine atoms are highly electronegative, making the derivative exceptionally responsive to an Electron Capture Detector (ECD), which is ideal for trace analysis of halogenated compounds.[3] For GC-MS analysis, the derivative yields a predictable and characteristic fragmentation pattern, aiding in confident identification.
-
Therefore, acylation with TFAA is selected as the method of choice for its ability to produce stable derivatives that enable both excellent chromatographic performance and superior detection sensitivity.[8][9]
Overall Experimental Workflow
The analytical process follows a logical sequence from sample receipt to final data analysis. Each step is critical for ensuring the integrity and accuracy of the results.
Caption: High-level workflow for the analysis of this compound.
Detailed Protocol: TFAA Derivatization
This protocol provides a self-validating system for the complete derivatization of this compound. The inclusion of a reagent blank is mandatory to monitor for contamination.
4.1. Principle of the Reaction
The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the trifluoroacetic anhydride. This addition-elimination reaction results in the formation of a stable, non-polar N-trifluoroacetyl amide derivative and trifluoroacetic acid as a byproduct.[3]
Caption: Acylation of this compound with TFAA.
4.2. Materials and Reagents
-
This compound (analytical standard grade)
-
Trifluoroacetic anhydride (TFAA), ≥99% purity[7]
-
Anhydrous Toluene or Ethyl Acetate (GC grade)
-
Triethylamine (TEA) or Pyridine (optional, as catalyst/acid scavenger)[9]
-
Sodium Bicarbonate (NaHCO₃) solution, 5% (w/v) in deionized water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
2 mL screw-top reaction vials with PTFE-lined septa
-
Micropipettes and tips
-
Heating block or water bath capable of maintaining 60-70°C
-
Vortex mixer
-
GC system with ECD or MS detector
4.3. Step-by-Step Methodology
-
Standard/Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Toluene) at 1 mg/mL. Create working standards by serial dilution. For extracted samples, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition:
-
To the dried sample or a 100 µL aliquot of standard in a reaction vial, add 200 µL of anhydrous Toluene.
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial.[3]
-
(Optional but Recommended): To facilitate the reaction and neutralize the acid byproduct, a catalyst or acid scavenger like triethylamine can be used.[9] A typical procedure involves adding a small amount (e.g., 10-20 µL) before the TFAA.
-
-
Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or water bath set to 60-70°C for 20 minutes.[3] This ensures the reaction proceeds to completion.
-
Cooling and Quenching: Remove the vial from the heat and allow it to cool to room temperature. Carefully add 1 mL of 5% NaHCO₃ solution to quench the excess TFAA and neutralize the trifluoroacetic acid byproduct. Cap and vortex for 1 minute.
-
Extraction: Allow the aqueous and organic layers to separate. The derivatized product will be in the upper organic (Toluene) layer.
-
Drying and Transfer: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection. Transfer the final extract to a GC autosampler vial. Inject 1 µL into the GC system.
Instrumental Analysis: GC Parameters
The following table provides a typical set of GC-MS parameters for the analysis of the derivatized product. These should be optimized for the specific instrument and column used.
| Parameter | Condition | Rationale |
| GC System | Agilent GC with 5977 MS or 7890 GC with µECD | Standard high-performance systems for this application. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, low-bleed column suitable for a wide range of semi-volatile compounds. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the less polar derivative without thermal breakdown. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level detection. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | Provides good separation from solvent and potential matrix interferences.[1] |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| MS Ion Source | 230°C | Standard temperature for electron ionization (EI). |
| MS Quadrupole | 150°C | Standard temperature for the mass analyzer. |
| Detection Mode | MS: Scan (50-450 amu) or Selected Ion Monitoring (SIM)ECD: Standard operation | Scan mode is used for identification; SIM mode is used for enhanced sensitivity and quantification. |
Method Performance and Validation
A properly executed derivatization and analysis will yield reliable and reproducible data. The following performance characteristics are typical for this type of method.
| Validation Parameter | Expected Performance | Comments |
| Linearity (R²) | > 0.995 | Across a typical calibration range of 1-100 ng/mL.[10] |
| Limit of Detection (LOD) | < 0.5 ng/mL (MS-SIM); < 1 pg/injection (ECD) | ECD offers superior sensitivity for this halogenated derivative.[10] |
| Limit of Quantitation (LOQ) | < 1.5 ng/mL (MS-SIM); < 5 pg/injection (ECD) | The lowest concentration quantifiable with acceptable precision and accuracy.[10] |
| Precision (%RSD) | < 15% | For both intra-day and inter-day measurements.[10] |
| Accuracy (% Recovery) | 85 - 115% | Determined by analyzing spiked matrix samples.[10] |
Trustworthiness through Self-Validation:
-
Reagent Blank: Always process a vial containing only the solvent and reagents alongside the samples. A clean blank confirms the absence of contamination from the reagents or lab environment.
-
Derivatization Efficiency: To confirm complete reaction, analyze a high-concentration standard. The chromatogram should show a single, sharp peak for the derivative with no residual peak for the original this compound.
-
MS Confirmation: The mass spectrum of the derivative provides definitive structural confirmation. Key expected ions include the molecular ion (M+) and characteristic fragments.
References
- 1. A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography-mass spectrometry (GCxGC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. labinsights.nl [labinsights.nl]
- 6. cris.unibo.it [cris.unibo.it]
- 7. restek.com [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Application Note: A Protocol for the Purification of 4-Amino-4'-chlorobiphenyl by Recrystallization
Abstract
This application note provides a detailed, field-proven protocol for the purification of 4-Amino-4'-chlorobiphenyl (CAS No. 135-68-2) via recrystallization. This compound is a valuable intermediate in organic synthesis, and its purity is critical for subsequent reactions. Commercially available batches of this compound can present with purities around 97% and may contain colored impurities due to the oxidation sensitivity common to aromatic amines.[1][2] This guide outlines the principles of solvent selection, a step-by-step recrystallization workflow, methods for purity verification, and a troubleshooting guide to empower researchers in obtaining a high-purity final product.
Introduction and Scientific Principles
Recrystallization is a powerful and economical technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system.[3] An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature.[4] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. Soluble impurities, ideally, remain in the cooled solvent (the mother liquor), while insoluble impurities can be removed from the hot solution by gravity filtration.[3]
For this compound, which is a solid with a melting point between 126-134°C, several solvents are suitable.[1][5] It is soluble in warm alcohols, ether, benzene, and acetone, while being practically insoluble in water.[5] This solubility profile makes polar organic solvents like ethanol or methanol excellent primary candidates for recrystallization. The presence of common off-white to brown coloration suggests oxidative degradation products, which can often be effectively removed by treatment with activated charcoal during the purification process.[1][4]
Health and Safety Considerations
Prior to commencing any experimental work, a thorough risk assessment is mandatory. This compound and the solvents used in this protocol present several hazards.
-
This compound: Causes skin and serious eye irritation.[6] May cause respiratory tract irritation.[6] It is classified as air-sensitive.[6] While not as notorious as its parent compound, 4-aminobiphenyl (a known human carcinogen), all aromatic amines should be handled as potentially toxic or carcinogenic and exposure should be minimized.[6][7][8]
-
Solvents: Organic solvents such as ethanol, methanol, and toluene are flammable. All handling should be conducted within a certified chemical fume hood, away from ignition sources.
Mandatory Personal Protective Equipment (PPE) includes:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Splash-proof safety goggles
-
A flame-resistant lab coat
-
Ensure eyewash stations and safety showers are readily accessible.[6]
Experimental Protocol: Recrystallization of this compound
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment
| Material/Equipment | Purpose |
| Crude this compound | Starting material for purification |
| Ethanol (95% or absolute) | Recrystallization solvent |
| Activated Charcoal (decolorizing) | Adsorption of colored impurities |
| Celite® or filter aid (optional) | To prevent charcoal fines from passing filter |
| 250 mL Erlenmeyer Flask | For dissolution and crystallization |
| 100 mL Erlenmeyer Flask | To pre-heat solvent |
| Short-stem glass funnel | For hot gravity filtration |
| Fluted filter paper | For hot gravity filtration |
| Büchner funnel and flask | For vacuum filtration |
| Vacuum source | For collecting crystals |
| Heating mantle or hot plate | For heating solvent |
| Glass stirring rod | For manual agitation |
Step-by-Step Methodology
Step 1: Dissolution
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
Add approximately 50-60 mL of ethanol to the flask along with a boiling chip.
-
Gently heat the mixture on a hot plate or in a heating mantle within a fume hood. Swirl the flask periodically.
-
Continue to add small portions of hot ethanol from a separate pre-heated flask until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve full dissolution to ensure maximum recovery.[4]
Step 2: Decolorization (if necessary)
-
If the solution is colored (e.g., yellow, orange, or brown), remove the flask from the heat source.
-
Allow the solution to cool slightly for a minute to prevent violent boiling upon the addition of charcoal.
-
Add a small amount (approx. 0.1-0.2 g, or the tip of a spatula) of activated charcoal to the hot solution.
-
Bring the solution back to a gentle boil for 2-5 minutes. The charcoal will adsorb the colored impurities.[4] Avoid adding excess charcoal, as it can also adsorb the desired product and reduce the yield.
Step 3: Hot Gravity Filtration
-
Set up a hot gravity filtration apparatus. Place a short-stemmed glass funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask.
-
Keep the receiving flask and funnel hot by placing them on the hot plate (low setting) or by pouring a small amount of hot solvent through the filter paper just before filtration. This prevents premature crystallization of the product in the funnel.
-
Carefully and quickly pour the hot solution containing the dissolved product through the fluted filter paper. This step removes insoluble impurities and the activated charcoal.
-
Rinse the original flask with a small amount (5-10 mL) of hot ethanol and pour this rinsing through the filter paper to recover any residual product.
Step 4: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Do not rush this step by placing it directly in an ice bath.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for an additional 15-20 minutes to maximize the yield of crystals.
Step 5: Isolation and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold ethanol.
-
Collect the crystals by vacuum filtration, swirling the flask to transfer all the contents into the funnel.
-
Wash the crystals with a small volume (2 x 10 mL) of ice-cold ethanol. This removes any residual soluble impurities from the crystal surfaces. Using ice-cold solvent minimizes the redissolving of the purified product.
-
Continue to draw air through the crystals on the filter for 10-15 minutes to partially dry them.
Step 6: Drying
-
Carefully transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Break up any large clumps of crystals to facilitate drying.
-
Dry the crystals to a constant weight. This can be done by air drying in a fume hood or, for faster results, in a vacuum oven at a moderate temperature (e.g., 50-60°C).
Workflow Visualization
The following diagram illustrates the complete purification workflow.
Caption: Workflow for the purification of this compound.
Verification of Purity
The success of the recrystallization should be confirmed analytically.
-
Melting Point Analysis: This is the most straightforward method. A purified compound should exhibit a sharp melting point range (typically < 2°C) that corresponds to the literature value. The reported melting point for this compound is in the range of 126-134°C.[1][5] A significant sharpening and elevation of the melting point compared to the crude material indicates successful purification.
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The purified product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis: For rigorous confirmation, techniques like NMR or GC-MS can be used to confirm the structure and assess purity to a high degree.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the solute's melting point. The solution is too saturated. | Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease saturation. Allow to cool slowly.[4] |
| No Crystals Form | Too much solvent was used (solution is too dilute). Supersaturation. | Gently boil off some of the solvent to increase concentration. Try inducing crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.[4] |
| Low Yield | Too much solvent was used. Premature crystallization during hot filtration. Crystals were washed with warm solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated. Always wash crystals with a minimal amount of ice-cold solvent.[4] |
| Crystals Remain Colored | Insufficient activated charcoal was used. The colored impurity may not adsorb well to charcoal. | Repeat the recrystallization process, potentially using a slightly larger amount of charcoal. If the color persists, a different purification method (e.g., column chromatography) may be required.[4] |
References
- 1. 444460050 [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. benchchem.com [benchchem.com]
- 5. 4-Amino-4'-chlorodiphenyl [drugfuture.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Diazotization of p-Chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Diazonium Salts
Diazotization is a cornerstone reaction in organic synthesis, converting primary aromatic amines into diazonium salts.[1][2] These salts are highly versatile intermediates, primarily because the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), readily displaced by a wide array of nucleophiles.[3] The general representation of a diazonium salt is R−N₂⁺X⁻, where R is an aryl group and X⁻ is an anion like Cl⁻, Br⁻, or BF₄⁻.[1][4]
p-Chloroaniline is a common starting material in the synthesis of various dyes, pigments, and pharmaceutical compounds.[3][5] Its diazotization yields p-chlorobenzenediazonium chloride, a key precursor for introducing the p-chlorophenyl moiety into target molecules through reactions like the Sandmeyer, Schiemann, and various coupling reactions.[6]
Reaction Mechanism: A Stepwise Look at Diazotization
The diazotization of a primary aromatic amine, such as p-chloroaniline, proceeds through a series of well-defined steps. The reaction is typically carried out in a cold acidic solution with a source of nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid.[1][6][7]
The key steps in the mechanism are as follows:
-
Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (p-chloroaniline) attacks the nitrosonium ion.
-
Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide.
-
Formation of the Diazonium Ion: The diazohydroxide is protonated in the acidic medium, followed by the elimination of a water molecule to yield the stable arenediazonium ion.[2]
Experimental Protocol: Preparation of p-Chlorobenzenediazonium Chloride
This protocol details the in-situ preparation of p-chlorobenzenediazonium chloride for immediate use in subsequent reactions.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| p-Chloroaniline | C₆H₆ClN | 127.57 | 12.76 g (0.1 mol) | Toxic, handle with care.[8] |
| Concentrated HCl | HCl | 36.46 | 25 mL | Corrosive. |
| Sodium Nitrite | NaNO₂ | 69.00 | 7.0 g (0.101 mol) | Oxidizer. |
| Deionized Water | H₂O | 18.02 | As needed | |
| Ice | H₂O | - | As needed | |
| Starch-Iodide Paper | - | - | - | For testing excess nitrous acid. |
Equipment:
-
500 mL Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer (-10 to 100 °C)
-
Ice bath
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a 500 mL beaker, combine 12.76 g of p-chloroaniline with 25 mL of concentrated hydrochloric acid and 25 mL of water.
-
Stir the mixture until the p-chloroaniline has completely dissolved. Gentle heating may be applied if necessary, but the solution must be cooled back to room temperature before proceeding.
-
Cool the solution to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the reaction.[4][9]
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve 7.0 g of sodium nitrite in 35 mL of deionized water.
-
-
Diazotization:
-
Slowly add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirred solution of the p-chloroaniline hydrochloride.
-
The rate of addition should be controlled to ensure the temperature of the reaction mixture does not rise above 5 °C.[10]
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.
-
-
Verification of Reaction Completion:
-
Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.
-
If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.
-
If the test is strongly positive, add a small amount of urea or sulfamic acid to quench the excess nitrous acid.
-
The resulting solution contains the p-chlorobenzenediazonium chloride and should be used immediately in the subsequent synthetic step. Diazonium salts are generally unstable and should not be isolated or stored unless specifically stabilized.[1][11]
Safety and Handling Precautions
The diazotization of p-chloroaniline involves several hazardous materials and the product itself can be unstable.[10] Strict adherence to safety protocols is mandatory.
-
p-Chloroaniline: This compound is toxic and a suspected carcinogen.[8][12] It can be harmful if inhaled, swallowed, or absorbed through the skin. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[13][14]
-
Sodium Nitrite: This is a strong oxidizing agent and is toxic if ingested.
-
Concentrated Hydrochloric Acid: This is highly corrosive and should be handled with extreme care.
-
Diazonium Salts: Arenediazonium salts, especially in the solid state, can be explosive when dry and are sensitive to heat, friction, and shock.[10][15] For this reason, they are almost always prepared in situ and used immediately in solution.[9][11] Never attempt to isolate the diazonium salt from this procedure unless you are following a protocol specifically designed for preparing a stabilized salt (e.g., as a tetrafluoroborate salt).[16]
Cardinal Rules for Handling Diazonium Salts: [10][15]
-
Always keep the temperature below 5 °C during preparation and use.
-
Use a stoichiometric amount of sodium nitrite and test for, then neutralize, any excess.
-
Never allow the diazonium salt solution to dry out.
-
Vent any gases that are generated.
-
Have a quenching agent (like urea or sulfamic acid) readily available.
Characterization and Quality Control
Since the diazonium salt is used in situ, characterization is typically performed on the final product of the subsequent reaction. However, the progress of the diazotization can be indirectly monitored. The disappearance of the starting amine can be tracked by thin-layer chromatography (TLC). A successful diazotization is often confirmed by the successful formation of the desired product in the next step, for example, the formation of a colored azo dye upon coupling with a suitable aromatic compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction does not go to completion (amine remains) | Insufficient nitrous acid. | Add more sodium nitrite solution dropwise until a positive starch-iodide test is observed. |
| Temperature too low, slowing the reaction rate. | Ensure the temperature is maintained between 0-5 °C, not significantly lower. | |
| Formation of a dark, tarry precipitate | Temperature too high, leading to decomposition of the diazonium salt. | Maintain strict temperature control. Discard the reaction and start again. |
| Localized high concentration of nitrite. | Add the sodium nitrite solution slowly and with vigorous stirring. | |
| Low yield in the subsequent reaction | Premature decomposition of the diazonium salt. | Use the diazonium salt solution immediately after preparation. |
| Incomplete diazotization. | Ensure the reaction is complete by testing for excess nitrous acid. |
Conclusion
The diazotization of p-chloroaniline is a powerful synthetic tool. By understanding the reaction mechanism, adhering strictly to the experimental protocol, and prioritizing safety, researchers can reliably generate p-chlorobenzenediazonium chloride for a wide range of synthetic applications. The key to success lies in meticulous temperature control and the immediate use of the freshly prepared diazonium salt solution.
References
- 1. byjus.com [byjus.com]
- 2. byjus.com [byjus.com]
- 3. Diazonium Salts - Definition, Preparation, Properties, Importance - GeeksforGeeks [geeksforgeeks.org]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. Diazotisation [organic-chemistry.org]
- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. aakash.ac.in [aakash.ac.in]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. Learn About Diazonium Salts Preparation [unacademy.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Diazonium compound - Wikipedia [en.wikipedia.org]
Application of 4-Amino-4'-chlorobiphenyl in the Synthesis of Azo Dyes: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of 4-Amino-4'-chlorobiphenyl as a diazo component in the synthesis of azo dyes. While direct literature on dyes synthesized from this specific precursor is limited, its chemical structure lends itself readily to the foundational principles of diazotization and azo coupling reactions. This guide is structured to provide researchers with the core chemical principles, detailed experimental protocols, and critical safety considerations necessary to explore the synthesis of novel chromophores from this intermediate.
Section 1: The Diazo Component: this compound
This compound, also known as 4'-chloro-[1,1'-biphenyl]-4-amine, is a biphenyl derivative containing a primary aromatic amine group. This amine group is the reactive site for diazotization, making the molecule a valuable precursor for creating the diazonium ion necessary for azo dye synthesis. The presence of the chlorine atom on the second phenyl ring is expected to subtly influence the electronic properties of the resulting diazonium salt and, consequently, the final color and fastness properties of the dye.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 135-68-2 | [1][2] |
| Molecular Formula | C₁₂H₁₀ClN | [1][2] |
| Molecular Weight | 203.67 g/mol | |
| Appearance | Off-white to orange to brown solid | [2] |
| Melting Point | 126°C to 132°C | [2] |
1.1. Critical Safety and Handling Precautions
Trustworthiness through Safety: The structural similarity of this compound to 4-Aminobiphenyl (4-ABP), a known potent human bladder carcinogen, necessitates handling this compound with extreme caution.[3] The International Agency for Research on Cancer (IARC) classifies 4-ABP as a Group 1 carcinogen.[3] Therefore, it is imperative to assume that this compound may possess similar toxicological properties.
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): A complete set of PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, is mandatory.
-
Decontamination: All surfaces and glassware must be thoroughly decontaminated after use.
-
Waste Disposal: All solid and liquid waste containing this compound must be treated as hazardous and disposed of according to institutional and local regulations.
Section 2: The Diazotization Reaction: Activating the Precursor
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[4] This reaction is the cornerstone of azo dye synthesis, transforming the relatively unreactive amine into a highly reactive electrophile (the diazonium ion) capable of coupling with electron-rich aromatic compounds.
Causality of Experimental Choices: The reaction is performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[4] This reaction must be carried out at low temperatures (0-5 °C) because diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively.[4] The excess acid ensures the complete formation of nitrous acid and maintains a pH that stabilizes the diazonium salt.
Workflow for Diazotization of this compound:
Caption: Workflow for the synthesis of the diazonium salt.
Protocol 1: Diazotization of this compound
Materials:
-
This compound (MW: 203.67 g/mol )
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Amine Suspension: In a 250 mL beaker, add 2.04 g (0.01 mol) of this compound. To this, carefully add 5 mL of concentrated HCl and 20 mL of distilled water. Stir to create a fine suspension.
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. Add crushed ice directly to the mixture to maintain the temperature.
-
Nitrite Solution: In a separate small beaker, dissolve 0.72 g (0.0105 mol, a slight excess) of sodium nitrite in 5 mL of cold distilled water.
-
Diazotization: Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold, vigorously stirred amine suspension. The addition should be slow enough to ensure the temperature does not rise above 5 °C.
-
Reaction Monitoring: Continue stirring for 15-20 minutes after the addition is complete. The reaction is complete when a drop of the solution turns starch-iodide paper blue, indicating a slight excess of nitrous acid.
-
Immediate Use: The resulting cold solution/suspension of 4'-chloro-[1,1'-biphenyl]-4-diazonium chloride is unstable and should be used immediately in the subsequent coupling reaction.
Section 3: The Azo Coupling Reaction: Chromophore Formation
Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks an electron-rich aromatic ring (the coupling partner). The choice of coupling partner is critical as it dictates the final color, solubility, and application properties of the dye.
-
Coupling with Phenols/Naphthols: This reaction is typically carried out under weakly alkaline conditions (pH 8-10). The alkaline environment deprotonates the hydroxyl group, forming a highly activating phenoxide ion, which readily undergoes substitution.[4]
-
Coupling with Aromatic Amines: This reaction is performed in weakly acidic conditions (pH 4-7).[4] A more acidic solution would protonate the amine of the coupling partner, deactivating the ring, while a more alkaline solution could lead to unwanted side reactions of the diazonium salt.
General Mechanism of Azo Coupling:
Caption: Generalized azo coupling reaction scheme.
Section 4: Protocols for Azo Dye Synthesis
The following protocols are representative examples. Researchers should consider these as starting points that may require optimization.
Protocol 2: Synthesis of a Monoazo Dye using 2-Naphthol
Principle: Coupling with 2-naphthol is a classic method to produce intensely colored red-orange dyes. The coupling occurs at the 1-position of the naphthol ring.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol (MW: 144.17 g/mol )
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
Procedure:
-
Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cooling: Cool this solution to 0-5 °C in an ice bath.
-
Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.
-
Precipitation: An intensely colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolation: Isolate the dye by vacuum filtration. Wash the filter cake with a cold 5% NaCl solution to remove impurities, followed by a small amount of cold water.
-
Drying: Dry the product in a desiccator or a low-temperature oven.
Protocol 3: Synthesis of a Monoazo Dye using N,N-Dimethylaniline
Principle: Coupling with an aromatic amine like N,N-dimethylaniline typically yields yellow to orange dyes. The coupling occurs at the para-position to the highly activating dimethylamino group.
Materials:
-
Diazonium salt solution from Protocol 1
-
N,N-Dimethylaniline (MW: 121.18 g/mol )
-
Sodium Acetate
-
Ethanol
Procedure:
-
Coupling Solution: In a 400 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 10 mL of 1M HCl.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the N,N-dimethylaniline solution.
-
pH Adjustment: While stirring, add a saturated solution of sodium acetate portion-wise until the pH of the mixture is between 4 and 5. A colored precipitate will form.
-
Completion: Continue to stir the reaction mixture in the ice bath for 30-45 minutes.
-
Isolation and Purification: Collect the crude dye by vacuum filtration. Recrystallize the product from an appropriate solvent, such as ethanol, to obtain the purified dye.
-
Drying: Dry the purified crystals in a vacuum desiccator.
Section 5: Characterization and Expected Data
The synthesized dyes should be characterized to confirm their structure and purity.
-
UV-Visible Spectroscopy: To determine the wavelength of maximum absorption (λmax), which corresponds to the color of the dye.
-
FT-IR Spectroscopy: To identify key functional groups, such as the N=N azo stretch (typically weak, around 1400-1450 cm⁻¹), and confirm the disappearance of the primary amine N-H stretch from the starting material.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the full chemical structure of the dye molecule.
Table of Expected Reaction Parameters and Outcomes:
| Diazo Component | Coupling Partner | Reaction pH | Dye Class | Expected Color Range |
| This compound | 2-Naphthol | Alkaline (8-10) | Naphthol Azo Dye | Orange to Deep Red |
| This compound | Phenol | Alkaline (8-10) | Phenolic Azo Dye | Yellow to Orange |
| This compound | N,N-Dimethylaniline | Acidic (4-5) | Amino Azo Dye | Yellow to Orange-Red |
| This compound | Resorcinol | Alkaline (8-10) | Hydroxyphenolic Azo Dye | Orange to Brown |
Conclusion
This compound serves as a viable, though under-documented, precursor for the synthesis of a variety of azo dyes. By applying the fundamental and well-established principles of diazotization and azo coupling, researchers can systematically explore the creation of novel chromophoric structures. The protocols and principles outlined in this guide provide a solid framework for such investigations. However, paramount importance must be given to the rigorous safety precautions required for handling this compound, given its close structural relationship to a known human carcinogen.
References
- 1. 4-Amino-4’-chlorobiphenyl | SIELC Technologies [sielc.com]
- 2. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Identification of aminobiphenyl derivatives in commercial hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
microbial degradation of 4-chlorobiphenyl protocol
An Application Guide to the Microbial Degradation of 4-Chlorobiphenyl
Authored by a Senior Application Scientist
This document provides a detailed protocol and technical guide for researchers, scientists, and professionals in drug development on the microbial degradation of 4-chlorobiphenyl (4-CB). As a model compound for the highly persistent and toxic class of polychlorinated biphenyls (PCBs), understanding the microbial catabolism of 4-CB is fundamental to developing effective bioremediation strategies and discovering novel biocatalytic enzymes.
This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to ensure a robust, reproducible, and self-validating methodology.
Principle: The Aerobic Degradation Pathway of 4-Chlorobiphenyl
The microbial degradation of 4-CB is primarily an aerobic process orchestrated by a series of enzymes encoded by the bph gene cluster. Many bacteria, including species of Pseudomonas, Bacillus, Achromobacter, and Rhodococcus, have been identified as capable of this process[1][2]. The degradation is often cometabolic, meaning the microorganisms are grown on a primary, structurally similar substrate like biphenyl, which induces the enzymatic machinery necessary to transform 4-CB.
The canonical pathway proceeds through the following key steps[3]:
-
Initial Dioxygenation: The process is initiated by a powerful multi-component enzyme, biphenyl dioxygenase (BphA) . This enzyme incorporates both atoms of molecular oxygen into the non-chlorinated ring of 4-CB, creating 2,3-dihydroxy-4'-chlorobiphenyl[1][4]. BphA is a critical enzyme as its substrate specificity often determines the range of PCB congeners a bacterium can degrade[3][5].
-
Dehydrogenation: A dehydrogenase, BphB , then oxidizes the dihydrodiol product to form a dihydroxylated intermediate.
-
meta-Cleavage: The dihydroxylated ring is subsequently cleaved by 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC) [3][6]. This step is visually significant as it produces a yellow-colored metabolite, 2-hydroxy-6-oxo-6-(4'-chlorophenyl)hexa-2,4-dienoic acid (HOPDA), providing a preliminary indication of successful degradation[1][4].
-
Hydrolysis: Finally, a hydrolase, BphD , cleaves the HOPDA molecule, yielding 4-chlorobenzoic acid (4-CBA) and a five-carbon aliphatic acid (2-hydroxypenta-2,4-dienoate), which enters central metabolism[3][6].
For many organisms, 4-CBA is the final product of this pathway[2][7][8]. However, some microbial consortia or specialized strains possess the ability to further degrade 4-CBA, leading to complete mineralization[9][10].
Caption: The aerobic degradation pathway of 4-Chlorobiphenyl.
Experimental Workflow & Protocols
This section details a comprehensive workflow, from isolating potent microbial candidates to quantifying their degradative activity. The protocol is designed as a self-validating system, with inherent controls and checks to ensure data integrity.
Caption: Overall experimental workflow for 4-CB degradation studies.
Part A: Protocol for Isolation and Enrichment of 4-CB Degrading Bacteria
Objective: To isolate aerobic bacteria from environmental samples capable of utilizing biphenyl as a carbon source, thereby possessing the enzymatic machinery to degrade 4-CB.
1. Materials & Media
| Component | Amount per 1 L | Purpose |
| Minimal Salts Medium (MSM) | Basal medium for bacterial growth | |
| Na₂HPO₄ | 6.8 g | Buffer |
| KH₂PO₄ | 3.0 g | Buffer |
| MgSO₄·7H₂O | 0.2 g | Source of magnesium ions |
| (NH₄)₂SO₄ | 1.0 g | Nitrogen source |
| Trace Element Solution | 1.0 mL | Provides essential micronutrients |
| Agar (for plates) | 15.0 g | Solidifying agent |
| Carbon Source | ||
| Biphenyl | Supplied as vapor or 0.1% (w/v) overlay | Inducer and primary carbon source for selection |
| Chemicals | ||
| 4-Chlorobiphenyl (4-CB) | Stock solution in acetone or DMSO | Target compound for degradation assay |
2. Step-by-Step Protocol
-
Sample Collection: Collect approximately 10-20 g of topsoil from a site with a history of PCB contamination. These sites are rich sources of adapted microorganisms.
-
Enrichment:
-
Add 1 g of the collected soil to 100 mL of sterile MSM in a 250 mL Erlenmeyer flask.
-
Add biphenyl crystals to the flask (or spray a solution onto the lid) to provide a constant vapor pressure. This is the sole carbon source, creating strong selective pressure.
-
Incubate at 30°C with shaking at 150 rpm for 7-10 days. The culture should become turbid.
-
-
Isolation:
-
Perform a serial dilution of the enriched culture in sterile saline.
-
Spread 100 µL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto MSM agar plates.
-
Provide biphenyl as a vapor by placing crystals on the lid of the Petri dish.
-
Incubate at 30°C for 3-5 days.
-
Select distinct colonies for further purification by re-streaking onto fresh MSM-biphenyl plates.
-
Part B: Protocol for 4-CB Degradation Assay Using Resting Cells
Objective: To quantitatively assess the ability of the isolated strains to degrade 4-CB in a controlled, non-growth condition. Using resting cells ensures that the observed disappearance of 4-CB is due to catabolism and not cellular uptake or abiotic loss.
1. Step-by-Step Protocol
-
Inoculum Preparation:
-
Grow a pure isolate in 50 mL of a suitable medium (e.g., MSM with biphenyl or a rich medium like Luria-Bertani broth) to the late exponential phase.
-
Harvest the cells by centrifugation (e.g., 8,000 x g for 10 min at 4°C).
-
Wash the cell pellet twice with sterile phosphate buffer (50 mM, pH 7.0) to remove residual growth medium.
-
Resuspend the final pellet in the same buffer to a specific optical density (e.g., OD₆₀₀nm = 1.0). This is the resting cell suspension.
-
-
Degradation Assay:
-
Set up the experiment in 20 mL glass vials with Teflon-lined caps.
-
Test Vial: Add 9.9 mL of the resting cell suspension and spike with 100 µL of a 4-CB stock solution to achieve a final concentration of 50 mg/L[10].
-
Control Vial 1 (Abiotic Loss): Add 9.9 mL of sterile phosphate buffer (no cells) and spike with 4-CB. This control accounts for any non-biological loss like adsorption to the glass.
-
Control Vial 2 (Heat-Killed): Use a cell suspension that has been autoclaved. This control confirms that degradation is enzyme-mediated.
-
Incubate all vials at 30°C with shaking.
-
-
Observation and Sampling:
Part C: Analytical Methods for Monitoring Degradation
Objective: To accurately quantify the concentration of 4-CB and its primary metabolite, 4-CBA, over time.
1. Sample Preparation
-
Transfer the 1 mL sample to a microcentrifuge tube.
-
Stop the enzymatic reaction by acidifying to pH < 2 with 1 M HCl. This also protonates the 4-CBA, making it more extractable.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes to perform a liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial for analysis.
2. Instrumental Analysis
The choice between HPLC and GC-MS depends on the desired level of sensitivity and confirmation. GC-MS is the gold standard for unequivocal identification.
| Technique | Column | Mobile Phase / Carrier Gas | Detector | Notes |
| High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase (e.g., 4.6 x 150 mm) | Isocratic or gradient of Acetonitrile:Water (with 0.1% TFA) | UV/Vis or DAD (254 nm) | A rapid and robust method for routine quantification of 4-CB and 4-CBA.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Non-polar (e.g., DB-5ms, 30m x 0.25mm) | Helium | Mass Spectrometer (EI) | Provides definitive identification through mass spectra.[1][2] Derivatization (e.g., with BSTFA) may be needed for 4-CBA. |
Data Interpretation and Trustworthiness
-
Degradation Efficiency: Plot the concentration of 4-CB against time for all vials. A significant decrease in the test vial compared to the negligible change in the control vials validates biotic degradation.
-
Metabolite Formation: In the same plot, show the increase in 4-CBA concentration over time in the test vial. The presence and accumulation of 4-CBA confirms the proposed metabolic pathway.
-
Mass Balance: While challenging, attempting a mass balance (moles of 4-CB degraded vs. moles of 4-CBA produced) can provide a deeper understanding of the transformation efficiency. An 80% yield of 4-CBA from 4-CB has been reported[1].
-
Confirmation: The identity of the 4-CBA peak should be confirmed by comparing its retention time and mass spectrum with that of an authentic chemical standard.
By rigorously applying this protocol, including the essential controls, researchers can generate trustworthy and authoritative data on the microbial degradation of 4-chlorobiphenyl, paving the way for applications in environmental science and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial biodegradation of 4-chlorobiphenyl, a model compound of chlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. ISOLATION AND CHARACTERIZATION OF MICROORGANISMS THAT DEGRADE 4-CHLOROBIPHENYL TO 4-CHLOROBENZOIC ACID [jstage.jst.go.jp]
- 5. Frontiers | Predominant Biphenyl Dioxygenase From Legacy Polychlorinated Biphenyl (PCB)-Contaminated Soil Is a Part of Unusual Gene Cluster and Transforms Flavone and Flavanone [frontiersin.org]
- 6. Genetic structures of the genes encoding 2,3-dihydroxybiphenyl 1,2-dioxygenase and 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase from biphenyl- and 4-chlorobiphenyl-degrading Pseudomonas sp. strain DJ-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microbial biodegradation of 4-chlorobiphenyl, a model compound of chlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation Mechanism of 4-Chlorobiphenyl by Consortium of Pseudomonas sp. Strain CB-3 and Comamonas sp. Strain CD-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 4-Amino-4'-chlorobiphenyl in Environmental Samples
Introduction: The Environmental Significance of 4-Amino-4'-chlorobiphenyl
This compound (4-ACB) is a synthetic aromatic amine, a subclass of compounds that has garnered significant scientific and regulatory scrutiny. While data on 4-ACB itself is less abundant than for some of its better-known relatives like 4-aminobiphenyl (4-ABP), its structural similarity to polychlorinated biphenyls (PCBs) and other carcinogenic aromatic amines raises concerns about its potential persistence, bioaccumulation, and toxicity in the environment.[1][2][3] The presence of such compounds in environmental matrices, even at trace levels, can pose risks to ecosystems and human health.[1][4][5] Therefore, the development of robust and sensitive analytical methods for the quantitative determination of 4-ACB in environmental samples is paramount for effective monitoring, risk assessment, and remediation efforts.
This application note provides a comprehensive guide for the quantitative analysis of this compound in various environmental matrices, including water, soil, and sediment. The protocols detailed herein are designed to provide a self-validating system, ensuring data of high accuracy and precision for researchers, environmental scientists, and regulatory bodies.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for developing effective extraction and analysis methods.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClN | [6] |
| Molecular Weight | 203.67 g/mol | [6] |
| CAS Number | 135-68-2 | [6] |
| LogP | 3.34 | [6] |
| Appearance | Colorless to yellowish-brown crystalline solid | [4][7] |
| Solubility | Slightly soluble in cold water, soluble in hot water and organic solvents | [4][8] |
The moderate lipophilicity, indicated by the LogP value, suggests a tendency for 4-ACB to adsorb to organic matter in soil and sediment, a key consideration for sample preparation.
Experimental Workflow Overview
The overall analytical workflow for the determination of 4-ACB in environmental samples is a multi-step process designed to isolate the analyte from the complex sample matrix, followed by sensitive and selective instrumental analysis.
Caption: General workflow for the analysis of 4-ACB in environmental samples.
Part 1: Sample Preparation Protocols
The goal of sample preparation is to efficiently extract 4-ACB from the sample matrix while minimizing co-extraction of interfering compounds. The choice of method depends on the specific matrix.
Protocol 1.1: Extraction of 4-ACB from Water Samples
This protocol utilizes solid-phase extraction (SPE), a robust technique for isolating non-polar to semi-polar analytes from aqueous matrices.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized water
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained 4-ACB with 2 x 3 mL of dichloromethane into a clean collection vial.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase for HPLC analysis or a suitable solvent for GC analysis.
Protocol 1.2: Extraction of 4-ACB from Soil and Sediment Samples
For solid matrices, a solvent extraction method is employed, followed by a clean-up step to remove complex matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, commonly used for pesticide residue analysis, can be adapted for this purpose.[9][10]
Materials:
-
Acetonitrile (HPLC grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) sorbent (e.g., PSA - primary secondary amine)
-
Centrifuge and centrifuge tubes (50 mL)
Procedure:
-
Sample Weighing: Weigh 10 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of acetonitrile to the tube.
-
Extraction: Shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Shake vigorously for another minute.
-
Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.
-
Clean-up (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and MgSO₄. Shake for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 2 minutes.
-
Concentration: Transfer the cleaned extract to a new vial, evaporate to near dryness under nitrogen, and reconstitute in 1 mL of a suitable solvent for analysis.
Part 2: Instrumental Analysis
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the quantitative analysis of 4-ACB. The choice often depends on the required sensitivity and the available instrumentation.
Method 2.1: HPLC with UV or Mass Spectrometric Detection
Reverse-phase HPLC is a common and effective technique for the separation of aromatic amines.[6]
Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for semi-polar compounds. |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid for MS compatibility) | A common mobile phase for reverse-phase chromatography. Formic acid improves peak shape and ionization efficiency for MS detection.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10-20 µL | Dependent on the expected concentration and sensitivity. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| UV Detection | 254 nm | A common wavelength for aromatic compounds. |
| MS Detection | Electrospray Ionization (ESI) in positive mode. Monitor the [M+H]⁺ ion for 4-ACB. | Provides high selectivity and sensitivity. |
Rationale for Method Selection: HPLC-UV is a robust and widely available technique. For lower detection limits and higher confirmation confidence, coupling HPLC with a mass spectrometer (HPLC-MS) is the preferred method.[11][12]
Method 2.2: Gas Chromatography with Electron Capture or Mass Spectrometric Detection
GC can provide excellent resolution and sensitivity, especially when coupled with an Electron Capture Detector (ECD) which is highly sensitive to halogenated compounds.[13] Derivatization may be necessary to improve the volatility and thermal stability of 4-ACB.[14]
Derivatization (Optional but Recommended): Reacting the extracted 4-ACB with an agent like heptafluorobutyric acid anhydride (HFAA) or pentafluoropropionic anhydride (PFPA) can enhance its volatility and detectability by ECD.[11][14]
Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A versatile, low-polarity column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium or Hydrogen at a constant flow | Standard carrier gases for GC. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | An example program; should be optimized for the specific application. |
| Detector | ECD or Mass Spectrometer (in SIM mode) | ECD is highly sensitive to the chloro- group. MS provides definitive identification.[13] |
Part 3: Data Analysis, Quality Control, and Validation
A robust analytical method requires a stringent quality assurance and quality control (QA/QC) protocol to ensure the reliability of the results.
Calibration and Quantification
-
Calibration Curve: Prepare a series of calibration standards of 4-ACB in the final reconstitution solvent. The concentration range should bracket the expected concentrations in the samples.
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.
-
Quantification: The concentration of 4-ACB in the samples is determined by comparing the peak area of the analyte to the calibration curve.
Quality Control Parameters
| QC Parameter | Acceptance Criteria | Frequency |
| Method Blank | Below the Limit of Detection (LOD) | One per batch of 20 samples |
| Laboratory Control Spike (LCS) | 80-120% recovery | One per batch of 20 samples |
| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | 70-130% recovery, RPD ≤ 20% | One pair per batch of 20 samples |
| Surrogate Spike | 70-130% recovery | In every sample |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ should be determined experimentally based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or through the statistical analysis of low-level standards.
Conclusion
The protocols outlined in this application note provide a comprehensive and robust framework for the quantitative analysis of this compound in environmental samples. By following these detailed procedures for sample preparation, instrumental analysis, and quality control, researchers and scientists can generate high-quality, defensible data. This is essential for understanding the environmental fate and potential risks associated with this and other related emerging contaminants. The adaptability of these methods to different matrices and the potential for coupling with highly sensitive detectors like mass spectrometers ensure their applicability to a wide range of environmental monitoring programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4-Amino-4’-chlorobiphenyl | SIELC Technologies [sielc.com]
- 7. ICSC 0759 - 4-AMINOBIPHENYL [chemicalsafety.ilo.org]
- 8. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of aminobiphenyl derivatives in commercial hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. osha.gov [osha.gov]
photochemical reaction of 4-chlorobiphenyl with nitrous acid
Application Note & Protocol
Topic: Investigation of the Aqueous Phase Photochemical Reaction of 4-Chlorobiphenyl with Nitrous Acid
Audience: Researchers, scientists, and drug development professionals engaged in environmental chemistry, toxicology, and advanced oxidation processes.
Executive Summary
4-Chlorobiphenyl (4-PCB), a persistent and toxic environmental contaminant, undergoes transformation in the atmospheric aqueous phase through photochemical reactions. This document provides a comprehensive guide to the photochemical reaction between 4-PCB and nitrous acid (HONO), a key process in the environmental fate of polychlorinated biphenyls (PCBs). The reaction is initiated by the photolysis of HONO to produce highly reactive hydroxyl radicals (•OH), which subsequently attack the 4-PCB molecule. We present the core reaction mechanism, a detailed experimental protocol for inducing and monitoring the reaction in a laboratory setting, and methodologies for the characterization of transformation products. This guide is designed to provide researchers with the foundational knowledge and practical steps required to study this and similar advanced oxidation processes.
Scientific Foundation: The Reaction Mechanism
The transformation of 4-chlorobiphenyl in the presence of nitrous acid and UV light is not a direct reaction but is mediated by one of the most powerful transient oxidants in atmospheric chemistry: the hydroxyl radical (•OH). The entire process can be understood as a sequence of events, beginning with the generation of this radical.
Step 1: Photogeneration of Hydroxyl Radicals Nitrous acid (HONO) is a significant atmospheric source of •OH radicals due to its efficient photolysis under UV-A radiation (300-400 nm)[1]. The process is initiated by the absorption of a photon, leading to the cleavage of the weak H-O bond:
HONO + hν (λ ≈ 300-400 nm) → •OH + •NO
The efficiency of this step is pH-dependent. The quantum yield for •OH production from HONO is substantially higher than from its conjugate base, nitrite (NO₂⁻). Therefore, maintaining an acidic pH (typically between 1.5 and 4) is crucial for maximizing the rate of •OH generation and, consequently, the degradation of 4-PCB[2].
Step 2: Hydroxyl Radical Attack on 4-Chlorobiphenyl The highly electrophilic •OH radical rapidly attacks the electron-rich aromatic rings of 4-PCB. This is an addition reaction that forms a transient hydroxycyclohexadienyl radical adduct (referred to as a 4-PCB-OH adduct)[3][4][5]. The reaction is extremely fast, with a second-order rate constant of approximately (9.0 ± 1) × 10⁹ L mol⁻¹ s⁻¹[3][5].
•OH + 4-PCB → [4-PCB-OH]•
Step 3: Fate of the 4-PCB-OH Adduct and Product Formation The 4-PCB-OH adduct is an unstable intermediate that can follow several decay pathways, particularly in the presence of oxygen (O₂) and nitrous acid. These subsequent reactions lead to a variety of stable end-products[3][4][5]. The adduct can react further with O₂ and HONO, with rate constants of (4.9 ± 0.2) × 10⁶ L mol⁻¹ s⁻¹ and (5.3 ± 0.1) × 10⁶ L mol⁻¹ s⁻¹, respectively[3][4][5]. These interactions result in the formation of hydroxylated, nitrated, and other oxygenated derivatives.
The primary identified products from these pathways include:
-
4-hydroxybiphenyl
-
4-chlorobenzyl-4-ol
-
4-chlorobenzyl-4-nitrobiphenyl
Another proposed pathway involves the formation of a 4-chlorobiphenyl cationic radical, which can then react with nitrite to form products like 4-chloro-4′-nitrobiphenyl[2].
References
- 1. researchgate.net [researchgate.net]
- 2. Photochemical reaction of 4-chlorobiphenyl with nitrous acid in atmospheric aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical reaction of 4-chlorobiphenyl with nitrous acid in atmospheric aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Photochemical reaction of 4-chlorobiphenyl with nitrous acid in atmospheric aqueous solution | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-4'-chlorobiphenyl
Welcome to the technical support guide for the synthesis of 4-Amino-4'-chlorobiphenyl. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important biaryl amine. Our goal is to provide not just protocols, but a deep-seated understanding of the reaction mechanics to empower you to troubleshoot effectively and optimize your yields. We will explore the nuances of common synthetic routes, address frequently encountered challenges, and provide field-proven solutions.
Section 1: Overview of Synthetic Strategies
The construction of the C(sp²)–C(sp²) bond in this compound can be approached through several modern cross-coupling reactions. The most prevalent and robust methods include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Less common, but still viable, are the Ullmann condensation and the Gomberg-Bachmann reaction. The choice of strategy often depends on the availability of starting materials, functional group tolerance, and scalability requirements.
| Synthetic Route | Key Reactants | Common Catalyst System | Key Advantages |
| Suzuki-Miyaura Coupling | 4-Aminophenylboronic acid + 1-Chloro-4-iodobenzene (or 1-bromo-4-chlorobenzene) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, K₃PO₄) | High functional group tolerance, mild conditions, commercially available reagents.[1][2] |
| Buchwald-Hartwig Amination | 4-Chloroaniline + 4-Chlorobromobenzene | Pd(0)/Pd(II) catalyst + Bulky phosphine ligand (e.g., XPhos, SPhos) + Strong base (e.g., NaOtBu) | Direct C-N bond formation, excellent for aryl amines.[3][4][5] |
| Ullmann Condensation | 4-Chloroaniline + 4-Iodochlorobenzene | Copper catalyst (e.g., CuI) + Ligand (e.g., phenanthroline) | Palladium-free, cost-effective for certain substrates.[6][7] |
| Gomberg-Bachmann Reaction | 4-Chloroaniline (diazotized) + Benzene | Diazonium salt chemistry | A classical method that avoids expensive metal catalysts.[8][9] |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format, focusing on the most common and powerful palladium-catalyzed methods.
Suzuki-Miyaura Coupling Troubleshooting
The Suzuki reaction is a workhorse of cross-coupling chemistry, but it is not without its pitfalls.[1] Success hinges on maintaining an active catalytic cycle and preventing side reactions.
Q1: My reaction shows low or no conversion of the aryl halide starting material. What's the primary suspect?
A1: The most common culprit is the deactivation of the Pd(0) catalyst. The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) species.[2][10] If this step fails, the reaction will not proceed.
-
Catalyst Quality: Ensure your palladium source is fresh. Pd(PPh₃)₄, for instance, can degrade upon storage. Consider using a more stable pre-catalyst, such as those from the Buchwald group (e.g., XPhos Pd G4), which are designed for stability and robust activation.[11]
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Incomplete degassing of your solvent and reaction vessel can lead to the formation of palladium oxides and phosphine oxides, killing the catalyst. Homocoupling of the boronic acid is also a tell-tale sign of excess oxygen.[12] Always use a robust degassing method such as three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation. Use fresh, high-purity ligands.
Q2: My starting material is consumed, but the yield of this compound is low. I see significant byproduct formation. What's happening?
A2: This points to side reactions outcompeting your desired product formation. The two most common side reactions are homocoupling (aryl-aryl or boronic acid-boronic acid) and protodeborylation.
-
Homocoupling: As mentioned, this is often caused by oxygen.[12] However, it can also be promoted by using a Pd(II) source without an effective reductant in the mixture. If using Pd(OAc)₂, ensure your conditions facilitate its reduction to Pd(0).
-
Protodeborylation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often base- and solvent-mediated.[13] If you are using a strong aqueous base and observing significant aniline formation (from the 4-aminophenylboronic acid), consider the following adjustments:
-
Switch to a weaker base: Try using KF or Cs₂CO₃ instead of K₂CO₃ or K₃PO₄.
-
Use an anhydrous solvent system: Toluene or dioxane with a non-aqueous base like K₃PO₄ can sometimes suppress this side reaction. A small amount of water may be necessary, however, so this requires careful optimization.[14]
-
Use a boronic acid ester: Pinacol (Bpin) or MIDA esters of 4-aminophenylboronic acid are significantly more stable towards protodeborylation and release the boronic acid slowly under the reaction conditions.
-
Troubleshooting Workflow: Low Yield in Suzuki Coupling Here is a logical decision tree to guide your troubleshooting process for a low-yielding Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for Suzuki coupling.
Buchwald-Hartwig Amination Troubleshooting
This reaction is exceptionally powerful for forming C-N bonds but is notoriously sensitive to reaction conditions.[3][15][16] Aryl chlorides are less reactive than bromides or iodides, making ligand choice paramount.[15]
Q1: My reaction with an aryl chloride is not working. I'm using a standard palladium catalyst like Pd(OAc)₂ with PPh₃. What should I change?
A1: Your ligand choice is likely the issue. Simple phosphine ligands like PPh₃ are generally ineffective for the challenging oxidative addition step involving electron-rich or neutral aryl chlorides. You must use specialized, bulky, electron-rich phosphine ligands developed for this purpose.
-
Modern Ligands: Switch to a dialkylbiaryl phosphine ligand such as XPhos, SPhos, or RuPhos.[5] These ligands promote the formation of the active, monoligated Pd(0) species necessary for the oxidative addition of the aryl chloride.
-
Pre-catalysts: Using a well-defined pre-catalyst (e.g., XPhos Pd G3 or G4) is highly recommended. These are air-stable crystalline solids that reliably generate the active catalyst in solution, leading to more reproducible results than mixing a palladium source and ligand separately.
Q2: The reaction starts but then stalls, or I get a dark, insoluble precipitate (palladium black). Why?
A2: This indicates catalyst decomposition. The active Pd(0) species can aggregate into inactive palladium black if it is not properly stabilized by the ligand throughout the catalytic cycle.
-
Ligand-to-Palladium Ratio: Ensure you are using an adequate ligand-to-palladium ratio, typically ranging from 1.1:1 to 2:1. An insufficient amount of ligand will leave the palladium coordinatively unsaturated and prone to decomposition.
-
Solvent Choice: The reaction is commonly run in anhydrous, deoxygenated toluene or 1,4-dioxane.[17] Poor quality or wet solvents can accelerate catalyst decomposition.
-
Temperature: While these reactions often require heat, excessively high temperatures (>120 °C) can sometimes lead to faster decomposition rates. Try running the reaction at a slightly lower temperature for a longer period.
Q3: What is the role of the base, and can it cause problems?
A3: The base is critical; it deprotonates the amine (or a palladium-amine complex) to generate the active nucleophile for the coupling step.[18] However, the choice of base can also introduce issues.
-
Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base. Weaker bases like Cs₂CO₃ or K₃PO₄ may be used for substrates with base-sensitive functional groups but often require higher temperatures or more active catalyst systems.[18]
-
Base Solubility: The physical properties of the base matter. Ensure the base is finely powdered to maximize its surface area and reactivity. Inconsistent results can sometimes be traced back to using large chunks of base.
Catalytic Cycle: Buchwald-Hartwig Amination This diagram illustrates the key steps in the palladium-catalyzed formation of a C-N bond.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Section 3: Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol is a general starting point for the synthesis of this compound using robust and common reagents.
Reagents & Materials:
-
4-Aminophenylboronic acid hydrochloride
-
1-Bromo-4-chlorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Round-bottom flask, condenser, magnetic stirrer, inert gas line (Ar or N₂)
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4-aminophenylboronic acid hydrochloride (1.2 eq), 1-bromo-4-chlorobenzene (1.0 eq, e.g., 5.0 mmol, 957 mg), and finely ground K₃PO₄ (3.0 eq).
-
Add Pd(OAc)₂ (0.02 eq, 2 mol%) and SPhos (0.04 eq, 4 mol%).
-
Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Via syringe, add anhydrous toluene (0.2 M concentration relative to the limiting reagent) and degassed deionized water (4 eq relative to the limiting reagent).
-
Heat the reaction mixture to 100 °C with vigorous stirring under a positive pressure of inert gas.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (25 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield this compound. A small amount of triethylamine (0.5%) can be added to the eluent to prevent product streaking on the acidic silica gel.[19]
Section 4: Purification Strategies
Q: My crude product appears as a streak on the TLC plate, even after passing it through a silica plug. How can I get a clean separation?
A: The free amine in your product is basic and interacts strongly with the acidic silanol groups on the surface of standard silica gel. This causes the characteristic streaking and poor separation.
-
Deactivate the Silica: Before running your column, flush it with your starting eluent containing a small amount of a basic modifier. Triethylamine (0.5-1.0% v/v) is most common. This neutralizes the acidic sites and allows for much sharper bands.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is an excellent alternative for purifying amines.
-
Recrystallization: This is often the most effective method for obtaining highly pure material. After a preliminary purification by chromatography, dissolve the product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or toluene) and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor.[9]
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 9. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap [eureka.patsnap.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Gomberg-Bachmann Synthesis of Biphenyls: A Technical Support Guide
Welcome to the technical support center for the Gomberg-Bachmann synthesis of biphenyls. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classic yet often challenging reaction. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to help you troubleshoot and optimize your synthetic strategy.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My biphenyl yield is extremely low or non-existent. What are the primary causes?
Low yields in the Gomberg-Bachmann reaction are a frequent issue, often stemming from the instability of the diazonium salt and the high reactivity of the aryl radical intermediate.[1][2] The original procedure often results in yields below 40%.[1][3]
-
Inefficient Diazonium Salt Formation: The initial diazotization of the aniline is critical. Ensure your sodium nitrite is fresh and the reaction is maintained at a low temperature (0-5 °C) to prevent premature decomposition of the diazonium salt.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable.[4] Once formed, it is crucial to use the salt immediately in the subsequent coupling step. Any delay can lead to decomposition, primarily through the loss of nitrogen gas to form highly reactive aryl cations, which can then react with water to form phenols or with the counter-ion.
-
Suboptimal pH: The reaction is typically carried out in the presence of a base.[5][6] If the reaction medium is too acidic, the diazonium salt is more stable but the generation of the aryl radical is less efficient. If it's too basic, the diazonium salt can be converted to a diazotate, which can participate in unwanted side reactions.[4] A weakly basic medium is generally preferred to facilitate the formation of the aryl radical.
-
Solvent Choice: The arene that acts as the solvent and reactant should be in large excess to favor the desired bimolecular reaction with the aryl radical. The purity of the arene solvent is also critical, as impurities can scavenge the highly reactive aryl radicals.
Q2: I'm observing a significant amount of tar-like material in my reaction mixture. What is it and how can I prevent it?
The formation of tar or polymeric materials is a common side reaction. This is primarily due to the high reactivity of the aryl radical intermediate.[7][8]
-
Radical Polymerization: Aryl radicals can react with themselves or with the biphenyl product to form higher molecular weight oligomers and polymers, which present as intractable tars.
-
Mitigation Strategies:
-
High Dilution: While the arene reactant is in excess, operating at a lower concentration of the diazonium salt can reduce the likelihood of radical-radical coupling.
-
Temperature Control: The decomposition of the diazonium salt to the aryl radical should be controlled. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize runaway polymerization.
-
Radical Scavengers: Ensure your reagents and solvents are free from impurities that could initiate or participate in unwanted radical chain reactions.
-
Q3: My main byproduct is a phenol corresponding to my starting aniline. Why is this happening?
The formation of phenols is a classic side reaction in reactions involving diazonium salts.
-
Reaction with Water: If water is present in the reaction mixture, the aryl diazonium salt can decompose to an aryl cation, which is then trapped by water to form a phenol. This is essentially a competing Sandmeyer-type reaction.[3]
-
Prevention:
-
Anhydrous Conditions: While challenging in a biphasic system, minimizing the amount of water is crucial. Using anhydrous arene solvent and ensuring the base solution is as concentrated as possible can help.
-
Use of Diazonium Tetrafluoroborates: Isolating the diazonium salt as its tetrafluoroborate salt can sometimes be advantageous. These salts are more stable and less hygroscopic, allowing for their use in anhydrous organic solvents.[1][3]
-
Q4: I'm getting a complex mixture of products that are difficult to separate. What are the likely side reactions occurring?
The aryl radical is a highly reactive intermediate and can participate in several side reactions, leading to a complex product mixture.[8]
-
Hydrogen Atom Abstraction: The aryl radical can abstract a hydrogen atom from the solvent or other molecules in the reaction mixture, leading to the formation of an arene corresponding to the starting aniline (a reduction product).[8]
-
Reaction with the Counter-ion: The radical can also react with the counter-ion of the diazonium salt. For example, if the diazonium chloride was used, the formation of an aryl chloride is possible.
-
Positional Isomers: The addition of the aryl radical to the arene solvent is not always perfectly regioselective, especially with substituted arenes. This can lead to the formation of ortho, meta, and para isomers of the desired biphenyl, complicating purification.
Q5: For intramolecular reactions, I am not getting the desired cyclized product (Pschorr reaction). What could be the issue?
The Pschorr cyclization is an intramolecular variant of the Gomberg-Bachmann reaction and is generally more efficient.[1][9][10] However, failure to cyclize can still occur.
-
Conformational Constraints: The molecule must be able to adopt a conformation that allows the aryl radical to attack the adjacent aromatic ring. If there is significant steric hindrance that prevents this, the intermolecular reaction may be favored, or other side reactions will dominate.
-
Catalyst Inefficiency: The Pschorr reaction is often catalyzed by copper.[9][10] The copper catalyst facilitates the decomposition of the diazonium salt to the aryl radical. Ensure your copper catalyst is active and present in a sufficient amount.
-
Alternative Pathways: Even in an intramolecular context, the aryl radical can still undergo hydrogen abstraction or react with other species present in the mixture.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental mechanism of the Gomberg-Bachmann reaction?
The Gomberg-Bachmann reaction is an aryl-aryl coupling reaction that proceeds through an aryl radical intermediate.[5][6] The mechanism can be summarized in three main steps:
-
Diazotization: An aromatic amine is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form an aryl diazonium salt.
-
Aryl Radical Formation: In the presence of a base, the diazonium salt is thought to form a diazoanhydride intermediate which then decomposes, losing nitrogen gas, to generate a highly reactive aryl radical.[11]
-
Aromatic Substitution: The aryl radical then attacks an arene molecule (which is often the solvent) in a homolytic aromatic substitution reaction. The resulting radical intermediate is then rearomatized by abstracting a hydrogen atom to form the biphenyl product.
FAQ 2: What are the major limitations of the Gomberg-Bachmann reaction?
The primary limitation is the often low yield due to the numerous side reactions of the diazonium salt and the aryl radical.[1][2] Other limitations include:
-
Lack of Regioselectivity: When using substituted arenes as the substrate, a mixture of ortho, meta, and para isomers is often obtained.
-
Safety Concerns: Diazonium salts can be explosive when isolated and dry. They are typically generated and used in situ.
-
Substrate Scope: The reaction is not always tolerant of sensitive functional groups that can react with the acidic conditions of diazotization or the radical intermediate.
FAQ 3: Are there safer or higher-yielding alternatives to the classical Gomberg-Bachmann reaction?
Yes, several modern cross-coupling reactions have largely superseded the Gomberg-Bachmann reaction for the synthesis of biphenyls due to their higher yields, broader substrate scope, and better selectivity. These include:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an aryl halide and an arylboronic acid is one of the most widely used methods for biphenyl synthesis.[12]
-
Stille Coupling: A palladium-catalyzed coupling of an organotin compound with an organohalide.[12]
-
Negishi Coupling: Involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium.[12]
-
Ullmann Reaction: A copper-catalyzed coupling of two aryl halides.[6]
Modern variations of the Gomberg-Bachmann reaction itself have also been developed to improve yields, such as using diazonium tetrafluoroborates with phase-transfer catalysts or visible-light-promoted versions.[1][3][13]
FAQ 4: How do electron-donating or -withdrawing groups on the diazonium salt and the arene affect the reaction outcome?
The electronic nature of the substituents can have a significant impact on the reaction.
-
On the Diazonium Salt: Electron-withdrawing groups on the aryl ring of the diazonium salt can stabilize the salt, making it less prone to premature decomposition. However, they can also make the resulting aryl radical more electrophilic.
-
On the Arene Substrate: The aryl radical is generally considered to be electrophilic in nature.[7] Therefore, it will react faster with electron-rich arenes (those with electron-donating groups). This can improve the rate of the desired coupling reaction relative to side reactions.
FAQ 5: What is the role of the base in this reaction?
The base plays a crucial role in the formation of the aryl radical from the diazonium salt.[5][6] The exact mechanism is debated, but a common proposal involves the reaction of the diazonium salt with the base (e.g., hydroxide) to form a diazonium hydroxide, which can then dimerize to a diazoanhydride. This intermediate is unstable and decomposes to form the aryl radical, nitrogen gas, and other products.[11] The basic conditions are necessary to promote this decomposition pathway over the acid-catalyzed decomposition that would lead primarily to phenols.
Experimental Protocol: Synthesis of 4-Methylbiphenyl
This protocol provides a general procedure for the synthesis of 4-methylbiphenyl from p-toluidine and benzene.
Materials:
-
p-toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Benzene (anhydrous)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve p-toluidine (10.7 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (25 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.0 g, 0.101 mol) in water (15 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 15 minutes after the addition is complete. The resulting solution contains the p-tolyldiazonium chloride.
-
-
Gomberg-Bachmann Coupling:
-
In a separate 1 L flask, place benzene (200 mL) and a solution of sodium hydroxide (10 g in 20 mL of water). Cool this mixture to below 10 °C.
-
With vigorous stirring, add the cold diazonium salt solution dropwise to the benzene/NaOH mixture over a period of 30-45 minutes. Nitrogen gas will evolve.
-
After the addition is complete, continue to stir the mixture for 2-3 hours, allowing it to slowly warm to room temperature.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water (2 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation or recrystallization from ethanol to yield 4-methylbiphenyl.
-
Visualizations and Data Presentation
Data Presentation
Table 1: Common Side Products in Gomberg-Bachmann Synthesis and Their Mitigation
| Side Product | Chemical Structure (Example) | Cause | Mitigation Strategies |
| Phenol | Ar-OH | Reaction of aryl cation with water.[3] | Use anhydrous solvents; minimize water content. |
| Arene (Reduction Product) | Ar-H | Hydrogen atom abstraction by the aryl radical.[8] | Use purified solvents to remove hydrogen donors. |
| Aryl Halide | Ar-X | Reaction of aryl radical with counter-ion. | Use a non-nucleophilic counter-ion (e.g., BF₄⁻). |
| Azo Compound | Ar-N=N-Ar' | Coupling of diazonium salt with phenols or anilines. | Maintain low temperatures during diazotization. |
| Polymeric Tars | (Ar-Ar)n | Self-reaction of aryl radicals. | Control temperature; use appropriate concentrations. |
Diagrams
Caption: The core mechanism of the Gomberg-Bachmann reaction.
Caption: Major side reaction pathways in the Gomberg-Bachmann synthesis.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 2. Gomberg-Bachmann_reaction [chemeurope.com]
- 3. mycollegevcampus.com [mycollegevcampus.com]
- 4. researchgate.net [researchgate.net]
- 5. Gomberg–Bachmann Reaction and Mechanism [maxbrainchemistry.com]
- 6. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]
- 7. Contemporary Methods for Generation of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl radical - Wikipedia [en.wikipedia.org]
- 9. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 10. Pschorr Reaction [organic-chemistry.org]
- 11. Explain Gomberg reaction with mechanism class 12 chemistry CBSE [vedantu.com]
- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: 4-Amino-4'-chlorobiphenyl Stability in Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-Amino-4'-chlorobiphenyl (4-A-4'-CB). This document is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges associated with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the handling and stability of this compound.
Q1: What is this compound and what are its primary stability concerns?
A: this compound (CAS No: 135-68-2) is an amine derivative of biphenyl.[1] It serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[2] As an aromatic amine, its primary stability issue in solution is its susceptibility to oxidation.[1][3] This oxidation is often accelerated by exposure to atmospheric oxygen and light, leading to the formation of colored degradation products and a loss of the parent compound.[3][4] It is also reactive with strong oxidizing agents and acids.[3][5][6]
Q2: What are the best practices for storing the solid compound versus solutions?
A: Proper storage is the first line of defense against degradation. The recommendations differ for the solid form and prepared solutions.
| Form | Temperature | Atmosphere | Light Exposure | Container | Justification |
| Solid | Cool (<15°C) to Room Temp.[7] | Standard Atmosphere (Dry) | Protected from Light | Tightly sealed, opaque container.[5][8] | Prevents slow oxidation and degradation from ambient light and moisture. |
| Solution | Refrigerated (2-8°C) or Frozen (-20°C) | Inert Gas (Argon or Nitrogen) | Must be protected from light | Tightly sealed amber glass vials with PTFE-lined caps. | Low temperatures slow reaction kinetics. An inert atmosphere prevents oxidation by O2. Aromatic amines can be light-sensitive.[9] |
Q3: What solvents should I use to prepare a stock solution?
A: this compound is poorly soluble in water but soluble in organic solvents.[2][3] For analytical purposes, HPLC-grade acetonitrile or methanol are common choices.[10][11] Dichloromethane and chloroform are also effective solubilizing agents.[12] Always use high-purity, dry solvents, as impurities can catalyze degradation.
Section 2: Troubleshooting Guide for Experimental Issues
This guide uses a question-and-answer format to address specific problems you may encounter during your experiments.
Q1: My solution of this compound, which was initially colorless, has turned yellow or brown. What is causing this discoloration?
A: This is a classic sign of oxidative degradation. The amino group (-NH₂) in the molecule is susceptible to one-electron oxidation, a process often initiated by atmospheric oxygen and accelerated by light.[4] This process generates a free radical intermediate, which can then dimerize to form colored impurities such as azo compounds (e.g., a chlorinated version of 4,4'-azobis(biphenyl)).[4] The related compound 4-aminobiphenyl is known to turn purple upon air exposure for similar reasons.[3]
Corrective Actions:
-
Use Deoxygenated Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: If possible, handle the solid and prepare solutions inside a glovebox or by using Schlenk line techniques.
-
Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil.[9]
-
Prepare Fresh: Due to its inherent instability in solution, it is highly recommended to prepare solutions of 4-A-4'-CB fresh for each experiment.
Q2: My HPLC peak area for 4-A-4'-CB is decreasing in my sample sequence, leading to poor reproducibility. What's wrong?
A: This suggests on-instrument or "in-vial" degradation. The environment within an HPLC autosampler can expose the sample to light and ambient temperatures for extended periods, promoting degradation.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent HPLC results.
Q3: I see new, unexpected peaks in my chromatogram, especially one that is much less polar. What could it be?
A: The most probable degradation product is an azo dimer, formed by the oxidative coupling of two 4-A-4'-CB molecules. This larger, more conjugated molecule will typically be less polar and have a longer retention time in reverse-phase HPLC. Its formation is a strong indicator that your sample has been exposed to oxidizing conditions.
Validation Steps:
-
Spike a fresh sample: Inject a freshly prepared, non-degraded sample. The new peaks should be absent.
-
Forced Degradation: Intentionally expose a solution to air and light for several hours. The new peaks should increase in size, confirming they are degradation products.
-
LC-MS Analysis: If available, use mass spectrometry to determine the molecular weight of the unknown peaks. An azo dimer of 4-A-4'-CB would have an expected m/z corresponding to the loss of four hydrogen atoms and the combination of two parent molecules.
Section 3: Key Experimental Protocols
These protocols provide a validated framework for handling 4-A-4'-CB and assessing its stability.
Protocol 1: Preparation of a Standard Stock Solution
This protocol minimizes initial degradation, providing a reliable standard for your experiments.
-
Pre-analysis Preparation:
-
Select an amber glass volumetric flask and a PTFE-lined cap.
-
Choose a high-purity, HPLC-grade solvent (e.g., Acetonitrile).
-
Sparge the solvent with dry nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.
-
-
Weighing:
-
Accurately weigh the required amount of solid this compound using an analytical balance. Perform this step quickly to minimize air exposure.
-
-
Dissolution:
-
Transfer the solid to the volumetric flask.
-
Add approximately half the final volume of the deoxygenated solvent.
-
Cap the flask and sonicate or swirl gently until the solid is completely dissolved.
-
-
Final Dilution:
-
Add the deoxygenated solvent to the calibration mark on the flask.
-
Cap and invert the flask 15-20 times to ensure a homogenous solution.
-
-
Storage:
-
Immediately transfer aliquots of the stock solution into smaller amber glass vials, flushing the headspace with inert gas before sealing.
-
Store at -20°C for long-term use or 2-8°C for short-term use.
-
Protocol 2: Workflow for Solution Stability Assessment via HPLC
This experiment determines the stability of 4-A-4'-CB under your specific laboratory conditions.
Caption: Experimental workflow for a stability study.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of 4-A-4'-CB at a known concentration (e.g., 100 µg/mL) in your desired solvent, following Protocol 1.
-
Initial Analysis (T=0): Immediately analyze this fresh solution in triplicate via HPLC to establish the initial peak area. This value represents 100% recovery.
-
Storage: Store aliquots of the solution under different conditions relevant to your work (e.g., refrigerated in the dark, on the benchtop exposed to light, in the autosampler at 10°C).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), retrieve the samples and analyze them in triplicate by HPLC.
-
Data Evaluation:
-
Calculate the average peak area at each time point for each condition.
-
Determine the percent recovery using the formula: (% Recovery) = (Avg Area at T=x / Avg Area at T=0) * 100.
-
Plot % Recovery vs. Time. A common stability threshold is to remain above 90% recovery.
-
Sample HPLC Method: [10]
-
Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and Water with 0.1% Formic Acid (for MS) or 0.1% Phosphoric Acid (for UV). A typical gradient might be 40:60 to 90:10 ACN:H₂O over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (requires experimental determination, but start around 270-280 nm).
-
Injection Volume: 10 µL
Section 4: Key Degradation Pathway
Understanding the chemical transformation is crucial for predicting and mitigating stability issues. The primary non-metabolic degradation pathway for 4-A-4'-CB in solution is oxidative dimerization.
Caption: Primary oxidative degradation pathway.
This pathway highlights that the critical step to prevent is the initial oxidation. By controlling the solution's exposure to oxygen and light, you can significantly prolong its stability.
References
- 1. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-4-chlorobiphenyl | 90-48-2 | Benchchem [benchchem.com]
- 3. ICSC 0759 - 4-AMINOBIPHENYL [inchem.org]
- 4. The oxidation of 4-aminobiphenyl by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Amino-4'-chlorobiphenyl | 1204-44-0 | TCI EUROPE N.V. [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Amino-4’-chlorobiphenyl | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. m.chemicalbook.com [m.chemicalbook.com]
Technical Support Center: Purification of 4-Amino-4'-chlorobiphenyl
Welcome to the technical support guide for the purification of 4-Amino-4'-chlorobiphenyl (4-A-4'-CB), a critical intermediate in various industrial syntheses. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers and chemists during the purification of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges and achieve high purity of this compound.
Introduction to Purification Challenges
This compound (CAS No: 135-68-2) is a biphenyl derivative characterized by the presence of an amino group and a chlorine atom on opposite phenyl rings.[1][2] While essential in the synthesis of agrochemicals and pharmaceuticals, its purification presents several challenges stemming from its physicochemical properties. These include the potential for oxidation of the amino group, the presence of structurally similar impurities from its synthesis, and its variable solubility in common organic solvents.[3] Proper handling and storage are crucial, as aromatic amines can be sensitive to light and air.[3][4]
This guide will address these challenges through a series of targeted questions and answers, providing experimentally validated solutions and the underlying scientific principles.
Troubleshooting Guide: Question & Answer Format
Issue 1: The purified this compound is discolored (yellow or brown).
Question: My final product of this compound has a distinct yellow or brown tint, even after initial purification. What is the likely cause and how can I obtain a colorless product?
Answer:
Causality: The discoloration of aromatic amines like 4-A-4'-CB is almost always due to oxidation of the amino group.[3] This process can be initiated by exposure to air (oxygen) and accelerated by light, leading to the formation of highly colored polymeric impurities. The biphenyl structure can further stabilize the radical intermediates, making this compound particularly susceptible.
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct all purification steps, especially those involving heat (like recrystallization), under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with oxygen.
-
Solvent Deoxygenation: Use solvents that have been deoxygenated prior to use. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by the freeze-pump-thaw method for more rigorous applications.
-
Light Protection: Protect the compound and its solutions from light at all stages. Use amber glassware or wrap your flasks and vials with aluminum foil.[5]
-
Activated Carbon Treatment: If discoloration persists, a charcoal treatment can be effective.
-
Dissolve the impure 4-A-4'-CB in a suitable hot solvent.
-
Add a small amount (typically 1-2% w/w) of activated carbon.
-
Stir the mixture at an elevated temperature for a short period (10-15 minutes).
-
Perform a hot filtration to remove the carbon. The filtrate should be noticeably lighter in color.
-
-
Storage: Store the final, pure product in a tightly sealed container, under an inert atmosphere, and in a dark, cool place.[4]
Issue 2: Poor recovery after recrystallization.
Question: I am experiencing significant product loss during the recrystallization of this compound. How can I optimize the recrystallization process to improve my yield?
Answer:
Causality: Low recovery during recrystallization is typically due to one of two factors: the compound being too soluble in the chosen solvent even at low temperatures, or using an excessive amount of solvent for dissolution. The goal is to find a solvent (or solvent system) where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
Troubleshooting Protocol:
-
Solvent Screening: A systematic solvent screening is the most critical step. Based on the structure of 4-A-4'-CB (an aromatic amine), a range of solvents with varying polarities should be tested.[6][7]
Solvent Class Representative Solvents Predicted Solubility Rationale Polar Protic Methanol, Ethanol Sparingly Soluble The amino group can hydrogen bond, but the biphenyl core is hydrophobic.[8] Polar Aprotic Acetone, Acetonitrile, DMF, DMSO Soluble Good for dissolving due to polarity and ability to solvate the aromatic rings.[8] Nonpolar Toluene, Hexane, Cyclohexane Poorly Soluble The polar amino group limits solubility.[8] Chlorinated Dichloromethane (DCM), Chloroform Soluble Often a good choice for aromatic compounds. -
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system is often effective.[7]
-
Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., hot DCM or acetone).
-
Slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or heptane) dropwise to the hot solution until turbidity (cloudiness) just begins to appear.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution is saturated upon cooling, maximizing crystal formation.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, without disturbance. Rapid cooling can lead to the formation of fine powders or oils, which can trap impurities. Once at room temperature, further cooling in an ice bath or refrigerator can increase the yield.[9]
Experimental Workflow for Recrystallization:
Caption: A generalized workflow for the recrystallization of this compound.
Issue 3: Co-elution of impurities during column chromatography.
Question: I am using silica gel column chromatography to purify this compound, but I am struggling to separate it from a closely related impurity. What strategies can I employ to improve separation?
Answer:
Causality: Co-elution occurs when the target compound and an impurity have very similar affinities for the stationary phase (silica gel) and the mobile phase. Given that syntheses of 4-A-4'-CB can involve precursors like 4'-chloro-2-nitrobiphenyl or start from p-chloroaniline, common impurities might include unreacted starting materials or other isomers with similar polarities.[10][11][12]
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Polarity Gradient: Instead of an isocratic (constant composition) mobile phase, use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexane). A typical starting point would be a hexane/ethyl acetate system.
-
Solvent System Modification: Adding a small percentage of a third solvent can significantly alter selectivity. For amines, adding a small amount of triethylamine (~0.1-1%) to the mobile phase can deactivate the acidic silanol groups on the silica surface, reducing tailing and sometimes improving separation from non-basic impurities. Conversely, a small amount of a protic solvent like methanol in DCM can also change the elution profile.[6]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.
-
Alumina (Basic or Neutral): For an amine compound, basic or neutral alumina can be an excellent alternative to acidic silica gel, often providing a different selectivity profile.
-
Reverse-Phase Chromatography: If the impurities are significantly more or less polar, reverse-phase HPLC (using a C18 column) can be a powerful purification tool.[2] A typical mobile phase would be a mixture of acetonitrile and water.[2]
-
-
Derivative Formation: In challenging cases, the amino group can be temporarily protected (e.g., as an acetamide). The protected compound will have a different polarity, making it easier to separate from impurities. The protecting group can then be removed in a subsequent step.
Logical Flow for Improving Chromatographic Separation:
Caption: Troubleshooting logic for chromatographic purification of 4-A-4'-CB.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling this compound? A1: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid creating dust.[4] In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[1]
Q2: How can I assess the purity of my this compound sample? A2: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective for resolving 4-A-4'-CB from its impurities.[2]
-
Gas Chromatography (GC): Given its volatility, GC is also a suitable method. A purity assay of at least 96% by GC is a common specification.[1]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to qualitatively assess purity and monitor the progress of a purification.[13]
-
Melting Point: A sharp melting point range that is close to the literature value (127-131°C) is a good indicator of high purity.[1] A broad or depressed melting point suggests the presence of impurities.
Q3: Is this compound stable in solution? A3: Aromatic amines can be unstable in solution, particularly over long periods or under harsh conditions.[3] They are susceptible to oxidation, especially when exposed to air and light, which can lead to discoloration and degradation.[5] For analytical purposes, it is recommended to use freshly prepared solutions and to store stock solutions in the dark at low temperatures.[5] The pH of the solution can also be a critical factor, with both strongly acidic and basic conditions potentially promoting degradation.[5]
Q4: What are the potential degradation products of this compound? A4: The primary degradation pathways are related to the amino group. Oxidation can lead to the formation of nitroso, nitro, and various colored polymeric compounds. While specific studies on 4-A-4'-CB are not abundant, related compounds like 4-chlorobiphenyl can be degraded by microorganisms, often involving hydroxylation and ring cleavage, though this is more relevant in an environmental context.[14][15][16] In a lab setting, oxidation is the main concern.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 4-Amino-4’-chlorobiphenyl | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Amino-4-chlorobiphenyl | 90-48-2 | Benchchem [benchchem.com]
- 11. CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis - Google Patents [patents.google.com]
- 12. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 13. Thin layer chromatographic separation and fluorometric determination of 4-aminobiphenyl in 2-aminobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Degradation Mechanism of 4-Chlorobiphenyl by Consortium of Pseudomonas sp. Strain CB-3 and Comamonas sp. Strain CD-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Amino-4'-chlorobiphenyl
Welcome to the technical support guide for the synthesis of 4-Amino-4'-chlorobiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into impurity avoidance and reaction optimization. The following content is structured in a question-and-answer format to directly address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable industrial method for synthesizing this compound?
The most robust and widely adopted method for constructing the biaryl backbone of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms a carbon-carbon single bond by coupling an aryl halide with an organoboron species, typically a boronic acid or its ester derivative.[2]
For this specific target molecule, two primary Suzuki coupling strategies are viable:
-
Route A: Coupling of 4-chloroaniline (or a protected version) with 4-chlorophenylboronic acid. This route can be challenging due to the relatively lower reactivity of aryl chlorides.[3][4]
-
Route B: Coupling of a more reactive 4-bromo- or 4-iodoaniline derivative with 4-chlorophenylboronic acid.
-
Route C (Post-coupling functionalization): Coupling of 4-chlorobromobenzene with an amino-substituted phenylboronic acid, or coupling a nitro-substituted aryl halide followed by reduction. For instance, coupling o-chloronitrobenzene with p-chlorophenylboronic acid and then reducing the nitro group is a documented method.[5][6]
The Suzuki-Miyaura reaction is favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[7]
Q2: What are the most critical parameters to control in a Suzuki-Miyaura coupling to ensure high purity?
Achieving high purity hinges on meticulously controlling several interdependent parameters to favor the desired cross-coupling pathway over side reactions. The three most critical areas are:
-
Exclusion of Oxygen: The presence of molecular oxygen is a primary driver for the homocoupling of boronic acids, a major source of biaryl impurities.[8][9] It is imperative to thoroughly degas all solvents and reagents and maintain a robust inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Choice of Base: The base plays multiple roles: it activates the boronic acid for transmetalation and influences the stability of the catalyst.[2] The choice of base can significantly impact the prevalence of side reactions like dehalogenation and protodeborylation.[10][11] A careful selection is crucial and substrate-dependent.
-
Catalyst System (Palladium Source & Ligand): The combination of the palladium precatalyst and the phosphine ligand determines the efficiency of the catalytic cycle.[12] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the reductive elimination of the product and suppress side reactions, especially when using less reactive aryl chlorides.[13]
Q3: Should I use a boronic acid or a boronic ester (e.g., pinacol ester) as the organoboron reagent?
The choice between a boronic acid and a boronic ester depends on the specific requirements of your synthesis, particularly concerning stability and reaction control.
-
Boronic Acids (RB(OH)₂): These are the most common reagents. However, they are susceptible to side reactions under coupling conditions, notably protodeborylation (replacement of the boronic acid group with hydrogen) and homocoupling.[14][15]
-
Boronic Esters (e.g., Pinacol Esters, MIDA Esters): These are generally more stable than their corresponding boronic acids, making them less prone to premature decomposition.[15][16] They are often considered "slow-release" sources of the active boronic acid via hydrolysis under the basic reaction conditions.[17][18] This slow, controlled release can minimize the concentration of free boronic acid in the reaction mixture at any given time, thereby suppressing side reactions like homocoupling.[18] While some boronic esters can transmetalate directly without prior hydrolysis, the stability they offer is a significant advantage for achieving cleaner reactions.[16]
For syntheses where impurity control is paramount, using a boronic ester is often the superior strategy.
Troubleshooting Guide: Common Impurities and Solutions
Problem 1: My final product is contaminated with a significant amount of 4,4'-dichlorobiphenyl or a biamino-biphenyl. What's causing this homocoupling?
This issue is caused by homocoupling , a common side reaction in Suzuki couplings where the organoboron reagent or the aryl halide couples with itself.
-
Causality & Mechanism: The primary culprit for boronic acid homocoupling is often the presence of oxygen, which can promote an alternative catalytic cycle leading to the dimerized byproduct.[8] Homocoupling of the aryl halide can also occur but is typically less prevalent. The mechanism involves the formation of an Ar-Pd-Ar intermediate from two molecules of the aryl halide, followed by reductive elimination.
-
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly de-oxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (15-30 minutes).[19]
-
Optimize Base and Temperature: Using excessively strong bases or high temperatures can sometimes increase the rate of side reactions.[9] Consider screening different bases or lowering the reaction temperature.
-
Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the aryl halide partner can sometimes minimize the homocoupling of the more valuable boronic acid.[20]
-
Use a Boronic Ester: As discussed in the FAQ, switching from a boronic acid to a more stable boronic ester can significantly reduce homocoupling by minimizing the concentration of the reactive boron species.[18]
-
Problem 2: I'm observing a byproduct with a mass corresponding to 4-chloroaniline or aminobiphenyl. Why is this happening?
You are observing byproducts from dehalogenation and/or protodeborylation .
-
Causality & Mechanism:
-
Dehalogenation: This is the replacement of the chlorine atom on your starting material with a hydrogen atom.[13] It occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle.[19] This hydride can be sourced from the base (especially alkoxides), solvent (especially alcohols), or trace water.[10][13][14] The Ar-Pd-H intermediate then undergoes reductive elimination to yield the dehalogenated arene.[14]
-
Protodeborylation: This is the cleavage of the C-B bond on your boronic acid, which is then replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This side reaction is often catalyzed by the base or residual metal salts.[15]
-
-
Solutions:
-
Avoid Hydride-Donating Reagents: If dehalogenation is severe, switch from strong alkoxide bases (e.g., NaOEt, KOtBu) to weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, which are less likely to act as hydride donors.[10] Similarly, avoid alcohol-based solvents if possible.[13]
-
Use Anhydrous Solvents: While a small amount of water is often necessary for the Suzuki reaction to proceed (facilitating the transmetalation step), using completely anhydrous solvents can help minimize both protodeborylation and dehalogenation.[14] You may need to add a controlled amount of water back into the system for optimal results.
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, helping it outcompete the dehalogenation pathway.[13]
-
Protect N-H Groups: For substrates containing N-H bonds, deprotonation by the base can increase the electron density of the ring, sometimes promoting dehalogenation. Protecting the N-H group can mitigate this issue.[19]
-
Problem 3: My reaction yield is low, and starting materials are not fully consumed. What should I check?
Low conversion can stem from several issues related to catalyst activity and reaction conditions.
-
Causality & Mechanism: Incomplete reaction is often due to an inactive or poisoned catalyst, or sub-optimal reaction conditions that lead to a slow catalytic turnover. The oxidative addition step, especially with less reactive aryl chlorides, can be rate-limiting.[19]
-
Solutions:
-
Catalyst Activity: Ensure your palladium catalyst is active. Use a fresh bottle or a reliable precatalyst (e.g., XPhos Pd G2/G3) that readily forms the active Pd(0) species.[12] Some palladium sources require an initial reduction step to enter the catalytic cycle, and if this fails, the reaction will not proceed.
-
Purity of Reagents: Impurities in starting materials or solvents (e.g., sulfides) can act as catalyst poisons. Use high-purity reagents and solvents.
-
Increase Temperature: For sluggish reactions, especially with aryl chlorides, carefully increasing the reaction temperature can accelerate the rate-limiting oxidative addition step.[19]
-
Screen Solvents and Bases: The combination of solvent and base is critical. A polar aprotic solvent like dioxane or DMF with a suitable base (e.g., K₃PO₄) is often a good starting point.[21]
-
Check Boronic Acid/Ester Quality: Boronic acids can degrade over time. Ensure your boron reagent is pure and has not undergone significant decomposition.
-
Visualizing the Suzuki-Miyaura Cycle and Side Reactions
The following diagram illustrates the main catalytic cycle for the synthesis of this compound and indicates where the primary side reactions diverge.
Caption: Suzuki-Miyaura cycle and key side reactions.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues in your synthesis.
Caption: A troubleshooting workflow for impurity issues.
Data Summary: Choice of Base
The selection of the base is critical and depends on the reactivity of your substrates and the desired reaction conditions.
| Base | Type | Strength | Common Solvents | Key Considerations |
| K₂CO₃ / Cs₂CO₃ | Inorganic Carbonate | Weak/Moderate | Toluene/H₂O, Dioxane/H₂O | Generally safe choice, less likely to cause dehalogenation. Cesium carbonate is more soluble and often more effective.[10] |
| K₃PO₄ | Inorganic Phosphate | Moderate | Toluene/H₂O, Dioxane | Excellent for many couplings, often provides a good balance of reactivity and low side reactions.[12][19] |
| NaOtBu / KOtBu | Alkoxide | Strong | Toluene, Dioxane (Anhydrous) | Very high reactivity, allows for lower reaction temperatures. High risk of promoting dehalogenation.[10][22] |
| Organic Amines | Organic | Weak | DMF, NMP | Less common in modern Suzuki protocols; primarily used in older or specialized applications. |
Purification Strategies
Q4: How can I effectively purify the crude this compound from common side products?
Purification can be challenging due to the similar polarities of the desired product and potential byproducts.[23] A multi-step approach is often necessary.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.[21]
-
Acid-Base Extraction: The amino group on the product provides a powerful purification handle.
-
Dissolve the crude organic residue in a suitable solvent like ethyl acetate or dichloromethane.
-
Extract with an aqueous acid solution (e.g., 1M HCl). The desired product will move into the aqueous layer as the ammonium salt, while non-basic impurities (like homocoupling and dehalogenation byproducts) will remain in the organic layer.
-
Separate the layers. Carefully basify the acidic aqueous layer (e.g., with NaOH or NaHCO₃) until the product precipitates or can be extracted back into an organic solvent.
-
-
Column Chromatography: If acid-base extraction is insufficient, flash column chromatography on silica gel is the next step.[21][24] A gradient eluent system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is used to separate the components.
-
Recrystallization: For the final polishing step, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can yield highly pure this compound as a solid.[25][26]
Example Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale.
Materials:
-
4-Bromoaniline (1.0 equiv)
-
4-Chlorophenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv, 1 mol%)
-
SPhos (0.03 equiv, 3 mol%)
-
K₃PO₄ (2.5 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 4-bromoaniline, 4-chlorophenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[19]
-
Solvent Addition: Add degassed toluene and degassed water to the flask.
-
Degassing: Further degas the heterogeneous mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude material using the strategies outlined above.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-Amino-4-chlorobiphenyl | 90-48-2 | Benchchem [benchchem.com]
- 6. CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. jmcct.com [jmcct.com]
- 21. benchchem.com [benchchem.com]
- 22. reddit.com [reddit.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap [eureka.patsnap.com]
- 26. CN101045670A - Process for purifying biphenyl - Google Patents [patents.google.com]
Technical Support Center: 4-Amino-4'-chlorobiphenyl Derivatization
Welcome to the technical support center for 4-Amino-4'-chlorobiphenyl derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered in the lab. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experiments are successful.
Troubleshooting Guide: Common Derivatization Reactions
This section addresses specific issues that may arise during the derivatization of this compound, focusing on the underlying causes and providing actionable solutions.
N-Acylation Reactions: Low Yield and Impurity Formation
N-acylation is a fundamental transformation of this compound. However, issues such as low product yield and the formation of di-acylated byproducts can occur.
Question: My N-acylation of this compound with an acid chloride is giving a low yield and a significant amount of a hard-to-separate impurity. What is going on and how can I fix it?
Answer:
This is a common issue that often points to a few key factors: the reactivity of the starting materials, reaction conditions, and the presence of moisture.
-
Causality: The amino group of this compound can be readily acylated. However, the resulting amide product can sometimes be further acylated, especially if a strong base and an excess of the acylating agent are used. Moisture can hydrolyze the acid chloride, reducing its effective concentration and leading to incomplete reactions.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess (1.05-1.1 equivalents) of the acid chloride to ensure complete consumption of the starting amine without promoting di-acylation.
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to scavenge the HCl byproduct without competing with the amine in the reaction.
-
Solvent Purity: Ensure your solvent is anhydrous. The presence of water will consume your acid chloride and contribute to lower yields.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.
-
Purification Strategy: If impurities persist, consider alternative purification methods. While silica gel chromatography is common, recrystallization can be highly effective for crystalline amide products.
-
-
Experimental Protocol: Optimized N-Acylation
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acid chloride (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
-
Visualization: N-Acylation Workflow
Caption: Optimized workflow for the N-acylation of this compound.
Diazotization and Sandmeyer Reactions: Poor Diazonium Salt Formation and Unwanted Phenol Byproduct
Diazotization of this compound to form a diazonium salt is a key step for subsequent Sandmeyer or related coupling reactions. Failure to form the diazonium salt efficiently or its premature decomposition can lead to unwanted byproducts, most commonly the corresponding phenol.
Question: I am trying to perform a Sandmeyer reaction with this compound, but I am getting a low yield of my desired product and a significant amount of 4-hydroxy-4'-chlorobiphenyl. What is causing this?
Answer:
This is a classic problem in diazonium chemistry and usually points to issues with temperature control or the stability of the diazonium salt.
-
Causality: The diazonium salt of this compound is unstable at elevated temperatures and will readily decompose to form the corresponding phenol in the presence of water. The formation of the diazonium salt itself is also highly temperature-dependent.
-
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization reaction must be carried out at low temperatures, typically between 0 and 5 °C. Use an ice-salt bath to maintain this temperature range throughout the reaction.
-
Acidic Conditions: The reaction should be performed in a strongly acidic medium (e.g., HCl, H2SO4) to ensure the complete protonation of the amino group and stabilization of the resulting diazonium salt.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the solution of the amine in acid. This prevents localized overheating and the buildup of excess nitrous acid, which can lead to side reactions.
-
Immediate Use: The diazonium salt solution should be used immediately in the subsequent Sandmeyer reaction. Do not let it warm up or stand for extended periods.
-
-
Experimental Protocol: Optimized Diazotization
-
Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 3 M HCl).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0-5 °C for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Immediately add this cold diazonium salt solution to the solution of the copper(I) salt for the Sandmeyer reaction.
-
-
Visualization: Troubleshooting Diazotization
Caption: Decision tree for troubleshooting poor outcomes in Sandmeyer reactions.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of the amino group in this compound and how does it affect its reactivity?
The pKa of the conjugate acid of this compound is expected to be slightly lower than that of aniline (pKa ≈ 4.6) due to the electron-withdrawing effect of the 4'-chloro substituent. This makes the amino group slightly less basic and can influence the choice of base and reaction conditions for derivatization.
Q2: Are there any specific safety precautions I should take when working with this compound?
Yes, this compound is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be carried out in a well-ventilated fume hood.
Q3: Can I use palladium-catalyzed cross-coupling reactions to derivatize the chloro-substituent of this compound?
While the chloro-substituent can undergo cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the amino group can interfere with the catalytic cycle. It is often necessary to protect the amino group (e.g., as an amide or carbamate) before attempting cross-coupling at the C-Cl bond.
Q4: How can I confirm the identity and purity of my derivatized product?
A combination of analytical techniques should be used:
| Technique | Information Provided |
| ¹H and ¹³C NMR | Provides structural information and confirms the successful modification of the amino group. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product. |
| Infrared (IR) Spectroscopy | Can show the appearance or disappearance of key functional groups (e.g., N-H stretch of the starting amine, C=O stretch of an amide product). |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the product. |
Technical Support Center: Managing Thermal Decomposition of Diazonium Salts in Synthesis
Welcome to the Technical Support Center for managing the thermal decomposition of diazonium salts. This resource is designed for researchers, scientists, and drug development professionals who utilize these versatile yet hazardous reagents in their synthetic workflows. Here, we will address common challenges and provide in-depth, field-proven insights to ensure the safe and efficient handling of diazonium salts.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific issues that may arise during the preparation and use of diazonium salts. The question-and-answer format is designed to help you quickly identify and solve problems you may be encountering in the lab.
Q1: My diazotization reaction is failing, or the yield is significantly lower than expected. What could be the cause?
A1: Several factors can contribute to a failed or low-yielding diazotization reaction. The most common culprits are related to temperature control and the purity of your reagents.
-
Inadequate Temperature Control: Diazotization is a highly exothermic reaction.[1] It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the reaction.[1][2][3][4][5] Temperatures above this range can lead to the rapid decomposition of the formed diazonium salt, resulting in the evolution of nitrogen gas and the formation of undesired byproducts, such as phenols if water is present.[5][6][7]
-
Impure Starting Amine: The purity of the aromatic amine is paramount. The presence of impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired diazonium salt.
-
Incorrect Stoichiometry: Using an excess of sodium nitrite should be avoided. It is recommended to use only a stoichiometric amount to prevent side reactions.[2][8] Any excess nitrous acid should be checked for with starch-potassium iodide paper and subsequently neutralized.[2][8]
-
Insufficient Acid: A strong acid, such as hydrochloric or sulfuric acid, is necessary to generate the reactive nitrosyl cation (NO+) from sodium nitrite.[9][10] An insufficient amount of acid will result in incomplete diazotization.
Q2: I observed vigorous gas evolution and a rapid temperature increase, even with an ice bath. What is happening and how can I prevent it?
A2: This is a clear sign of uncontrolled thermal decomposition of the diazonium salt, which can be extremely dangerous.[2][11][12] The rapid evolution of nitrogen gas can cause a pressure buildup, and in a closed system, this can lead to an explosion.[13][14][15]
Immediate Actions:
-
Ensure the reaction vessel is open or properly vented to prevent pressure buildup.[2][8]
-
If possible and safe to do so, add more crushed ice or a cooling solvent to the external bath to try and bring the temperature down.
Preventative Measures:
-
Slow, Controlled Addition: The sodium nitrite solution should be added to the acidic solution of the amine very slowly, dropwise, with vigorous stirring. This ensures that the heat generated can be effectively dissipated by the cooling bath.
-
Sub-Surface Addition: In larger scale reactions, adding the nitrite solution below the surface of the amine solution can improve heat transfer and prevent localized "hot spots."
-
Continuous Flow Chemistry: For industrial applications or when dealing with particularly unstable diazonium salts, continuous flow reactors offer superior temperature control and safety by minimizing the amount of the hazardous intermediate present at any given time.[2][3]
Q3: My isolated diazonium salt decomposed, in some cases explosively. How can I improve its stability?
A3: The stability of a diazonium salt is highly dependent on its structure, the counter-ion, and its physical state.[3][4][16] Solid diazonium salts are notoriously unstable and can be sensitive to shock, friction, and heat.[2][3][8]
-
In Situ Generation: The safest practice is to generate the diazonium salt in situ and use it immediately in the subsequent reaction without isolation.[2]
-
Counter-ion Selection: The choice of counter-ion has a significant impact on stability. While chloride salts are common, they are often unstable.[4] Tetrafluoroborate (BF4-) or tosylate salts are generally much more stable and can often be isolated as solids at room temperature.[1][3][4][16] The Balz-Schiemann reaction, for instance, utilizes the precipitation of the more stable diazonium tetrafluoroborate salt.[4][17]
-
Avoid Isolation of Solids: If at all possible, avoid isolating diazonium salts, especially those with nitrate, perchlorate, or picrate counter-ions, as these are known to be highly explosive.[8]
-
Small Scale Handling: If isolation is absolutely necessary, it should be done on a very small scale. It is recommended not to handle more than 0.75 mmol of an explosive diazonium salt at a time.[2][8][11][12][13][14]
-
Stabilization with Additives: The stability of isolated diazonium salts can be improved by forming double salts with zinc chloride or by complexation with crown ethers.[8][11][12]
Q4: My Sandmeyer reaction is giving a poor yield of the desired aryl halide and a significant amount of phenol as a byproduct. What is the issue?
A4: The formation of phenol as a major byproduct in a Sandmeyer reaction is a classic indication that the thermal decomposition of the diazonium salt is competing with the desired copper-catalyzed reaction.
-
Insufficient Copper(I) Catalyst: The Sandmeyer reaction relies on a copper(I) salt (e.g., CuCl, CuBr, CuCN) to facilitate the substitution of the diazonium group.[9][18][19][20][21] If the catalyst concentration is too low, or if it has been oxidized to copper(II), the rate of the Sandmeyer reaction will be slow, allowing the competing thermal decomposition with water to dominate.
-
Reaction Temperature: While the diazotization must be carried out at low temperatures, the Sandmeyer reaction itself may require gentle warming to proceed at a reasonable rate. However, if the temperature is too high, the uncatalyzed thermal decomposition will be favored. The optimal temperature must be determined for each specific substrate.
-
Purity of the Copper(I) Salt: Ensure that the copper(I) salt used is fresh and has not been significantly oxidized.
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions about the nature of diazonium salt decomposition and best practices for their use in synthesis.
Q1: What is the underlying mechanism of thermal decomposition of arenediazonium salts?
A1: The thermal decomposition of arenediazonium salts can proceed through different mechanisms depending on the reaction conditions.
-
SN1-type Mechanism: In aqueous solution, particularly in the absence of a catalyst, the decomposition often proceeds via an SN1-type mechanism. The diazonium group leaves as dinitrogen (N2), which is an excellent leaving group due to its thermodynamic stability, to form a highly reactive aryl cation.[22] This cation is then rapidly attacked by any nucleophile present, such as water to form a phenol, or a halide ion.
-
Radical Mechanism: In the presence of reducing agents, such as copper(I) salts in the Sandmeyer reaction, the decomposition follows a radical pathway.[9][20] The copper(I) donates an electron to the diazonium ion, which then loses nitrogen gas to form an aryl radical. This radical can then abstract a halogen or other group from the copper species.
Caption: Decomposition pathways of arenediazonium salts.
Q2: How do substituents on the aromatic ring affect the stability of diazonium salts?
A2: The electronic nature of substituents on the aromatic ring has a pronounced effect on the stability of the diazonium salt.
-
Electron-Donating Groups (EDGs): EDGs, such as alkoxy (-OR) or alkyl (-R) groups, destabilize the diazonium salt. They increase the electron density on the aromatic ring, which facilitates the cleavage of the C-N bond. For example, the para-methoxy substituted diazonium salt degrades at a lower temperature than its unsubstituted counterpart.[16]
-
Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO2) or cyano (-CN) groups, stabilize the diazonium salt.[16] They withdraw electron density from the ring, strengthening the C-N bond and making the loss of N2 less favorable. The para-nitro substituted diazonium salt is significantly more thermally stable than the unsubstituted version.[16]
| Substituent at para-position | Effect on Stability | Relative Decomposition Temperature |
| -OCH₃ | Destabilizing | Lower |
| -H | Neutral | Baseline |
| -Br | Stabilizing | Higher |
| -NO₂ | Strongly Stabilizing | Much Higher |
Q3: Are there safer alternatives to diazonium salts for introducing functional groups onto an aromatic ring?
A3: While diazonium chemistry is a powerful tool, its inherent hazards have driven the search for alternatives.
-
Triazenes: Diazonium salts can be "protected" as triazenes by reacting them with a secondary amine.[16] Triazenes are significantly more stable and can be isolated and stored.[1][16][23] The diazonium salt can then be regenerated under acidic conditions when needed for a subsequent reaction.[16]
-
Modern Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) offer a versatile and often safer alternative for forming C-C, C-N, and C-O bonds on an aromatic ring, starting from aryl halides or triflates.
-
Sulfonium Salts: Recent research has highlighted the use of dibenzothiophenium salts as practical alternatives to hypervalent iodine reagents and, in some contexts, diazonium salts for generating aryl radicals.[24]
-
Novel Diazotization Protocols: Researchers are developing safer methods for diazotization that avoid the accumulation of the hazardous diazonium salt intermediate by combining synthesis steps.[15]
Q4: What are the essential safety precautions when working with diazonium salts?
A4: Adherence to strict safety protocols is non-negotiable when handling diazonium salts.
-
Always assume they are explosive, especially when dry. [2][8][13][14]
-
Work on the smallest scale possible. Do not isolate more than 0.75 mmol of a potentially explosive diazonium salt.[2][8][11][12][13][14]
-
Always use a blast shield and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Never scratch or scrape a solid diazonium salt, especially with a metal spatula, as this can cause detonation.[2][8][11][12][14] Use a plastic spatula if handling is unavoidable.[2][8]
-
Maintain strict temperature control (typically 0-5 °C) during preparation.[1][2][3][4][5]
-
Ensure the reaction is properly vented to avoid pressure buildup from nitrogen gas evolution.[2][8]
-
Quench any residual diazonium salt at the end of the reaction before workup.[2][8] Hypophosphorous acid can be used for this purpose.[4][11][12]
-
Never allow undesired precipitation of the diazonium salt out of solution.[2][8]
Caption: Recommended safety workflow for diazonium salt synthesis.
Section 3: Experimental Protocols
Protocol 1: General Procedure for In Situ Diazotization and Subsequent Sandmeyer Reaction (Chlorination)
Materials:
-
Aromatic amine (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, 3.0 eq)
-
Sodium Nitrite (NaNO₂, 1.05 eq)
-
Copper(I) Chloride (CuCl, 1.1 eq)
-
Ice
-
Water
-
Starch-iodide paper
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the aromatic amine in water and concentrated HCl.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Dissolve the sodium nitrite in a minimal amount of cold water and place it in the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C. The addition should take approximately 30-60 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of urea or sulfamic acid to quench the excess nitrous acid.
-
In a separate flask, dissolve or suspend the copper(I) chloride in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and proceed with the appropriate workup (e.g., extraction, distillation) to isolate the aryl chloride product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diazonium compound - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. osti.gov [osti.gov]
- 15. Safer alternative for aryldiazonium chemistry [mpg.de]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. lkouniv.ac.in [lkouniv.ac.in]
- 18. Arenediazonium Salts in EAS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 19. Reactions of Diazonium Salts: Types & Key Mechanisms Explained [vedantu.com]
- 20. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 21. Sandmeyer Reaction [organic-chemistry.org]
- 22. 5.5 Arenediazonium Salt – Organic Chemistry II [kpu.pressbooks.pub]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Troubleshooting for Core Laboratory Assays
A Message from the Senior Application Scientist
Welcome to the Technical Support Center, your dedicated resource for navigating the intricacies of common laboratory experiments. In the dynamic world of research and drug development, unexpected experimental outcomes are not just hurdles; they are opportunities to deepen our understanding of the underlying biology and refine our technical skills. This guide is structured to provide you with not just procedural fixes, but the scientific rationale behind each troubleshooting step. My goal is to empower you, my fellow scientists, to approach experimental challenges with confidence, transforming potential setbacks into robust, reproducible data. Here, we embrace a first-principles approach, ensuring that every recommendation is grounded in solid scientific theory and validated by practical, in-the-field experience.
Section 1: Polymerase Chain Reaction (PCR) Troubleshooting
Polymerase Chain Reaction is a cornerstone of molecular biology, yet its sensitivity can often lead to confounding results. This section will guide you through the most common PCR pitfalls, from the complete absence of a product to the appearance of enigmatic, non-specific bands.
Frequently Asked Questions (FAQs) - PCR
Q1: I've run my PCR, but I see no band on the agarose gel. What went wrong?
A1: The absence of a PCR product is a frequent issue with several potential root causes. The primary suspects are often related to the reaction components or the thermal cycling parameters. A systematic approach is key to diagnosing the problem.
-
Causality-Driven Checklist:
-
Template Integrity and Concentration: High-quality, intact DNA is paramount. Degradation during extraction or multiple freeze-thaw cycles can compromise the template. It is recommended to use 1 pg–10 ng of plasmid or 1 ng–1 µg of genomic DNA.[1]
-
Primer Design and Concentration: Primers with inappropriate melting temperatures (Tm), self-complementarity, or lack of specificity will fail to anneal correctly. The final concentration of each primer should typically be between 0.1-0.5 µM.[1]
-
Enzyme Activity: The DNA polymerase is the engine of the reaction. Ensure it has been stored correctly and has not lost activity. If in doubt, a positive control with a reliable primer-template set can validate enzyme function.
-
Magnesium Concentration: Magnesium ions are a critical cofactor for DNA polymerase. The optimal concentration is typically between 1.5-2.0 mM.[2]
-
Thermal Cycler Parameters: Incorrect annealing temperature is a very common culprit. Additionally, insufficient extension time or denaturation temperature can lead to reaction failure.
-
Q2: My gel shows multiple bands, not the single, sharp band I expected. How do I improve specificity?
A2: The presence of non-specific bands indicates that your primers are annealing to unintended sequences in the template DNA. Optimizing the reaction conditions to favor specific primer binding is the solution.
-
Strategies for Enhancing Specificity:
-
Annealing Temperature Optimization: This is the most critical parameter for specificity. A good starting point is an annealing temperature 3-5°C below the lowest primer Tm.[3] A gradient PCR can be invaluable for empirically determining the optimal temperature.
-
Primer Concentration: While sufficient primer is necessary, excessive concentrations can promote non-specific binding. Titrating the primer concentration, often downwards, can improve results.
-
"Hot Start" PCR: This technique involves withholding a key reaction component (often the polymerase) until the reaction reaches the initial denaturation temperature. This prevents non-specific amplification that can occur at lower temperatures before the first cycle.
-
Magnesium Concentration: Lowering the MgCl2 concentration can increase the stringency of primer annealing.
-
Q3: I'm seeing a faint, low-molecular-weight band at the bottom of my gel, often referred to as a "primer-dimer." How can I get rid of it?
A3: Primer-dimers are artifacts formed by the primers annealing to each other. They are more likely to form when the target DNA concentration is low or when primer design allows for self-complementarity.
-
Mitigating Primer-Dimer Formation:
-
Primer Design: Utilize primer design software to check for potential self-complementarity and complementarity between the forward and reverse primers, especially at the 3' ends.
-
Optimize Annealing Temperature: Increasing the annealing temperature can often reduce primer-dimer formation.
-
Reduce Primer Concentration: Lowering the primer concentration can disfavor the formation of primer-dimers.
-
Standard PCR Protocol
This protocol is a general guideline and may require optimization for specific applications.
-
Reaction Setup: On ice, prepare a master mix containing all components except the DNA template. This ensures consistency across multiple reactions.
-
Component Addition: In a sterile PCR tube, add the following in order:
-
Mixing: Gently vortex and briefly centrifuge the tubes to collect the contents at the bottom.
-
Thermal Cycling: Place the tubes in a thermal cycler and run a program with optimized parameters.
PCR Troubleshooting Logic
Caption: A logical workflow for troubleshooting common PCR issues.
PCR Parameter Optimization
| Parameter | Recommended Starting Point | Optimization Strategy |
| Annealing Temperature (Ta) | 3-5°C below the lowest primer Tm | Increase in 1-2°C increments to improve specificity; decrease to improve yield.[3] |
| Primer Concentration | 0.1-0.5 µM | Decrease to reduce non-specific products and primer-dimers; increase if yield is low.[1] |
| Magnesium Chloride (MgCl2) | 1.5-2.0 mM | Titrate in 0.5 mM increments; higher concentrations can increase yield but may decrease specificity.[2] |
| Extension Time | 1 minute per kb of amplicon | Increase for longer targets or if yield is low. |
Section 2: Western Blot Troubleshooting
The Western blot is a powerful technique for detecting specific proteins in a complex mixture. However, from faint signals to high background, a number of issues can arise. This section provides a systematic guide to resolving them.
Frequently Asked Questions (FAQs) - Western Blot
Q1: I'm not seeing any signal on my Western blot. What could be the issue?
A1: A complete lack of signal can be frustrating, but it's often traceable to a few key steps in the protocol.
-
Systematic Troubleshooting for No Signal:
-
Protein Transfer: Verify that the proteins have successfully transferred from the gel to the membrane. This can be quickly checked by staining the membrane with Ponceau S after transfer.[4]
-
Antibody Compatibility and Activity: Ensure that your primary and secondary antibodies are compatible (e.g., the secondary antibody is raised against the host species of the primary antibody). Also, confirm that the antibodies have been stored correctly and have not expired.
-
Antigen Abundance: The target protein may be present at very low levels in your sample. Consider loading more protein onto the gel or using a more sensitive detection reagent.
-
Blocking Agent Interference: Some blocking agents, like non-fat dry milk, can mask certain epitopes. If you suspect this, try switching to a different blocking agent like Bovine Serum Albumin (BSA).
-
Q2: My blot has a very high background, making it difficult to see my bands. How can I reduce the background?
A2: High background is typically caused by non-specific binding of the primary or secondary antibodies to the membrane.
-
Strategies for Reducing Background:
-
Blocking Optimization: Increase the blocking time or the concentration of the blocking agent. You can also try a different blocking agent.
-
Washing Steps: Increase the number and/or duration of the washing steps to more effectively remove unbound antibodies.
-
Antibody Concentration: High antibody concentrations are a common cause of background. Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with low background. A dot blot is an efficient way to optimize antibody concentrations.[5]
-
Q3: I see bands, but they are at the wrong molecular weight. What does this mean?
A3: Unexpected band sizes can be due to several factors, from protein modifications to experimental artifacts.
-
Interpreting Unexpected Band Sizes:
-
Post-Translational Modifications: Glycosylation, phosphorylation, and other modifications can cause a protein to migrate differently than its predicted molecular weight.
-
Protein Isoforms or Cleavage: You may be detecting different isoforms of the protein or cleavage products.
-
Protein Aggregation: Incomplete denaturation of the sample can lead to protein aggregates that run at a higher molecular weight. Ensure your sample buffer contains sufficient reducing agent and that samples are adequately heated before loading.
-
Standard Western Blot Protocol
-
Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate.
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP- or fluorescently-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: For chemiluminescent detection, incubate the membrane with an ECL substrate and image the blot. For fluorescent detection, image the blot using an appropriate imager.
Western Blot Troubleshooting Workflow
Caption: A decision tree for troubleshooting common Western blot problems.
Antibody Dilution Guidelines
| Antibody Type | Starting Dilution Range | Optimization Notes |
| Polyclonal Primary Antibody | 1:500 - 1:5,000 | Higher concentrations may be needed for low-abundance targets. |
| Monoclonal Primary Antibody | 1:1,000 - 1:10,000 | Generally used at a higher dilution than polyclonal antibodies. |
| HRP-conjugated Secondary | 1:2,000 - 1:20,000 | Higher dilutions can help reduce background. |
Section 3: Cell Culture Contamination Troubleshooting
Maintaining a sterile environment is paramount in cell culture. Contamination by microorganisms can compromise your experiments and lead to significant loss of time and resources. This section will help you identify, address, and prevent common cell culture contaminants.
Frequently Asked Questions (FAQs) - Cell Culture Contamination
Q1: My cell culture medium has suddenly turned cloudy and yellow. What is the likely cause?
A1: A rapid change in the medium's appearance, specifically turbidity and a drop in pH (indicated by the yellow color of the phenol red indicator), is a classic sign of bacterial contamination.
-
Identifying and Addressing Bacterial Contamination:
-
Microscopic Examination: Under a microscope, you will likely see small, motile organisms between your cells.
-
Immediate Action: If the contamination is severe, it is best to discard the culture to prevent it from spreading. Autoclave all contaminated materials before disposal. Thoroughly disinfect the incubator and biosafety cabinet.[6]
-
Prevention: The best defense is a strong offense. Strict aseptic technique is non-negotiable. This includes sterilizing all reagents and equipment, working in a certified biosafety cabinet, and minimizing the time cultures are exposed to the open air.[6]
-
Q2: I see fuzzy, filamentous structures growing in my culture flask. What type of contamination is this?
A2: The presence of filamentous structures is indicative of fungal (mold) contamination. Yeast, another type of fungus, will appear as small, budding particles.
-
Dealing with Fungal Contamination:
-
Confirmation: Fungal hyphae (for mold) or budding yeast cells can be observed under a microscope.
-
Action: As with bacterial contamination, the recommended course of action is to discard the contaminated culture and decontaminate all affected equipment and work areas.
-
Prevention: Fungal spores are ubiquitous in the environment. Ensure that your HEPA filters in the biosafety cabinet are certified and functioning correctly. Also, be mindful of potential sources of fungal spores in the lab, such as cardboard and plant material.
-
Q3: My cells are growing poorly and look unhealthy, but the medium is clear. What could be the problem?
A3: This is a classic symptom of mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall, making them resistant to many common antibiotics and difficult to detect by visual inspection.
-
Mycoplasma: The Hidden Contaminant:
-
Detection: Mycoplasma contamination cannot be seen with a standard light microscope. Specific detection methods are required, with PCR-based assays being the most sensitive and widely used.[7]
-
Impact: Mycoplasma can significantly alter cell physiology, affecting growth rates, metabolism, and gene expression, thereby compromising the validity of your experimental data.
-
Elimination and Prevention: While there are commercially available reagents to eliminate mycoplasma, the success rate can be variable. The most reliable approach is to discard the contaminated cell line and start with a fresh, certified mycoplasma-free stock. To prevent future contamination, quarantine all new cell lines until they have been tested for mycoplasma.[7]
-
Aseptic Technique: The Foundation of Clean Cell Culture
Aseptic technique is a set of practices designed to prevent the introduction of microorganisms into a sterile environment.
-
Core Principles of Aseptic Technique:
-
Sterile Work Area: All cell culture work should be performed in a certified biosafety cabinet.
-
Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a lab coat and gloves.
-
Sterile Reagents and Equipment: Use only sterile media, supplements, and consumables.
-
Proper Handling: Minimize the time that sterile containers are open. Never pass non-sterile items over open sterile containers.
-
Cell Culture Contamination Troubleshooting Flowchart
Caption: A flowchart for identifying and responding to common cell culture contaminants.
References
Technical Support Center: Strategies for Optimizing Chemical Reaction Parameters
Welcome to the technical support center for chemical reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and effectively refine reaction parameters. As Senior Application Scientists, we provide field-proven insights and methodologies to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Where should I start when optimizing a new chemical reaction?
A: The initial step is to establish a baseline understanding of your reaction. Begin with a thorough literature review to identify similar transformations and their reported conditions. If the reaction is novel, start with a scouting experiment based on mechanistic principles. Use a standard set of conditions (e.g., room temperature, atmospheric pressure, common solvent) and then broaden your investigation. The key is to change one variable at a time (One-Variable-at-a-Time, OVAT) in initial screens to understand the individual effect of each parameter before moving to more complex multivariate optimization.
Q2: How do I efficiently screen multiple parameters like catalyst, solvent, and temperature?
A: For multi-parameter screening, a Design of Experiments (DoE) approach is far more efficient than the traditional OVAT method. DoE allows you to systematically vary multiple factors simultaneously, which not only saves time and resources but also reveals critical interactions between parameters that would otherwise be missed. Factorial designs (full or fractional) are excellent starting points.
-
Step 1: Factor Identification: Define the parameters (factors) you want to investigate (e.g., temperature, catalyst loading, concentration) and the range (levels) for each.
-
Step 2: Experimental Design: Use DoE software (e.g., JMP, Minitab) or statistical packages in Python/R to generate an experimental matrix. A fractional factorial design can reduce the number of experiments required.
-
Step 3: Execution & Analysis: Run the experiments as dictated by the design. Analyze the results using statistical methods like ANOVA to identify which factors and interactions have a significant effect on the yield, selectivity, or other responses.
Q3: What are the most critical parameters to focus on during optimization?
A: While the importance of parameters is reaction-specific, they can generally be categorized into three groups:
| Parameter Category | Examples | Primary Influence |
| Chemical | Reactant concentration, catalyst type & loading, solvent, additives/ligands | Reaction rate, selectivity, equilibrium position, catalyst stability |
| Physical | Temperature, pressure, mixing/agitation rate | Reaction kinetics, mass transfer, solubility, phase behavior |
| Process | Reaction time, addition rate of reagents, work-up procedure | Conversion, impurity profile, process safety, scalability |
Temperature, concentration, and catalyst loading are almost always the most impactful starting points for optimization.
Q4: How can I quickly determine if a reaction is working and what the major products are?
A: Rapid reaction monitoring is crucial. Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable for tracking the consumption of starting materials and the formation of products. For structural confirmation of major products and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards. A quick work-up of a small aliquot followed by rapid analysis can provide actionable data in under an hour.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yield is one of the most common challenges. This guide provides a systematic approach to diagnosing the underlying cause.
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Protocol:
-
Verify Reagents: First, confirm the identity and purity of your starting materials and reagents. Impurities can act as catalyst poisons or participate in side reactions. Re-check all calculations for stoichiometry and concentration.
-
Confirm Conditions: Ensure that the experimental setup is correct. Calibrate thermometers and pressure gauges. If the reaction is air- or moisture-sensitive, verify that the inert atmosphere is adequate.
-
Analyze the Crude Mixture: Before work-up, take a sample of the crude reaction mixture. Analysis by techniques like NMR or LC-MS can reveal if the starting material is unreacted, if it has decomposed, or if the product itself is unstable under the reaction conditions.
-
Interpret Analytical Data:
-
High Starting Material, No Product: The reaction is likely too slow. The activation energy barrier is not being overcome.
-
Solution: Increase the temperature, screen for a more active catalyst, or increase the concentration.
-
-
Low Starting Material, Low Product, Multiple Other Species: This indicates the formation of byproducts or decomposition.
-
Solution: Lower the temperature to improve selectivity, change the solvent, or adjust the stoichiometry to disfavor side reactions.
-
-
No Starting Material, No Product: This points to complete decomposition of either the starting material or the product.
-
Solution: Re-run the reaction at a significantly lower temperature and monitor it at shorter time intervals.
-
-
Issue 2: Poor Selectivity (e.g., Regio- or Stereoselectivity)
Poor selectivity results in a mixture of products, complicating purification and reducing the yield of the desired isomer.
Logical Framework for Improving Selectivity
Caption: Decision framework for optimizing reaction selectivity.
Step-by-Step Protocol:
-
Understand the Mechanism: Selectivity is governed by the relative activation energies of competing reaction pathways. A solid understanding of the reaction mechanism is crucial for rationally choosing which parameters to modify.
-
Modify Steric Factors:
-
Catalyst/Ligand: For catalyzed reactions, the steric bulk of the catalyst or its ligands often controls selectivity. For instance, in asymmetric hydrogenation, chiral ligands with bulky substituents can effectively block one face of the substrate, leading to high enantioselectivity.
-
Substrate: If possible, modifying the substrate by introducing a bulky protecting group can direct the reaction to a less hindered site.
-
-
Tune Electronic Parameters:
-
Solvent: The polarity of the solvent can stabilize or destabilize charged intermediates or transition states differently, thereby altering selectivity. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) to polar protic (e.g., ethanol).
-
Catalyst: The electronic properties of a catalyst can be tuned to favor one pathway over another.
-
-
Leverage Temperature for Kinetic vs. Thermodynamic Control:
-
Kinetic Product: This is the product that is formed fastest (lower activation energy). It is typically favored at lower temperatures.
-
Thermodynamic Product: This is the most stable product. It is favored at higher temperatures where the reaction can equilibrate and overcome the higher activation barrier to the more stable product. Running the reaction at both -78°C and at reflux can quickly indicate whether you are under kinetic or thermodynamic control.
-
Validation & Comparative
A Comparative Toxicological Assessment: 4-Amino-4'-chlorobiphenyl versus 4-aminobiphenyl
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic amines are a class of compounds extensively utilized in various industrial processes, including the manufacturing of dyes, pesticides, and pharmaceuticals. However, their utility is often overshadowed by significant toxicological concerns, particularly their carcinogenic potential. This guide provides an in-depth comparative analysis of the toxicity of two such aromatic amines: 4-aminobiphenyl (4-ABP) and its chlorinated derivative, 4-Amino-4'-chlorobiphenyl.
4-aminobiphenyl is a well-established human bladder carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Its production and use have been largely phased out due to its recognized health risks.[2] Conversely, this compound, a structurally similar compound, has a less defined toxicological profile in publicly accessible literature. This guide aims to synthesize the available experimental data to provide a clear comparison of their toxicities, mechanisms of action, and genotoxic potential, thereby offering valuable insights for risk assessment and safer chemical design.
Comparative Toxicological Profile
A comprehensive understanding of the toxicological differences between these two compounds is crucial for informed decision-making in research and development. The following sections detail their known effects, supported by experimental data.
Acute Toxicity
While comprehensive acute toxicity data for this compound is limited, it is classified as "Acute Toxicity Category 4 (Oral)" under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating it is harmful if swallowed. For 4-aminobiphenyl, more extensive data from animal studies are available.
| Compound | Species | Route of Administration | LD50 | Reference |
| 4-aminobiphenyl | Rat | Oral | 500 mg/kg | [3] |
| Rabbit | Oral | 690 mg/kg | [3] | |
| Dog | Oral | 25 mg/kg | [3] | |
| This compound | Not Specified | Oral | Category 4 (Harmful if swallowed) | |
| Table 1: Comparison of Acute Oral Toxicity (LD50) Values. |
Carcinogenicity
The carcinogenic potential of 4-aminobiphenyl is unequivocally established in both humans and experimental animals.[1][2][4][5] Occupational exposure to 4-ABP has been directly linked to an increased incidence of bladder cancer.[2] Animal studies have further demonstrated its ability to induce tumors in the bladder, liver, and blood vessels.[4]
Genotoxicity and Mutagenicity
Both compounds exhibit genotoxic properties, primarily through the formation of DNA adducts following metabolic activation.
4-aminobiphenyl is a known mutagen, causing genetic damage in various test systems, including bacterial assays (Ames test), cultured mammalian cells, and in vivo animal models.[4] Its genotoxicity is a critical factor in its carcinogenicity.
This compound has also been shown to be mutagenic in the Ames test, indicating its ability to induce point mutations in DNA. A comparative study on the in vitro genotoxicity of 4-amino-4'-substituted biphenyls demonstrated that the presence and position of substituents on the biphenyl ring influence mutagenic activity.[6] Specifically, the study found a correlation between the mutagenicity of these compounds in Salmonella typhimurium strain TA98 with S9 activation and the Hammett sigma + values of their 4'-substituents, suggesting that electron-withdrawing groups, like chlorine, can impact genotoxicity.[6]
Mechanisms of Toxicity: A Tale of Metabolic Activation
The toxicity of both 4-aminobiphenyl and its chlorinated analog is not inherent to the parent molecules but arises from their metabolic conversion to reactive electrophilic intermediates. This process, known as metabolic activation, is a key determinant of their carcinogenic potential.
Metabolic Activation of 4-aminobiphenyl
The primary pathway for 4-ABP's activation begins in the liver, where cytochrome P450 enzymes, particularly CYP1A2, catalyze its N-hydroxylation to form N-hydroxy-4-aminobiphenyl.[7] This intermediate can then undergo further enzymatic reactions, such as O-acetylation or O-sulfation, to form highly reactive esters. These esters can spontaneously decompose to form the ultimate carcinogen, a nitrenium ion, which readily reacts with DNA to form stable adducts, primarily at the C8 position of guanine. These DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.
Figure 1: Metabolic activation pathway of 4-aminobiphenyl.
Postulated Metabolic Activation of this compound
While specific metabolic studies on this compound are scarce, it is reasonable to hypothesize a similar activation pathway to that of 4-aminobiphenyl. The presence of the chlorine atom on the second phenyl ring is likely to influence the rate and site of metabolism. Halogenation can affect the electronic properties of the molecule, potentially altering its interaction with metabolic enzymes. It is plausible that N-hydroxylation remains a key activation step, followed by esterification to form a reactive nitrenium ion. The chlorine atom may also be a site for oxidative metabolism, leading to the formation of phenolic metabolites, which could represent detoxification pathways. Further research is needed to elucidate the precise metabolic fate of this compound.
Figure 2: Postulated metabolic activation of this compound.
Experimental Methodologies for Toxicity Assessment
The toxicological data presented in this guide are derived from established experimental protocols. Understanding these methods is essential for interpreting the results and designing future studies.
Ames Test (Bacterial Reverse Mutation Assay)
Principle: This in vitro assay is widely used to assess the mutagenic potential of a chemical. It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. The test compound is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the compound or its metabolites are mutagenic, they will cause reverse mutations in the bacteria, allowing them to synthesize histidine and form colonies on a histidine-free agar plate. The number of revertant colonies is proportional to the mutagenic potency of the substance.
Workflow:
Figure 3: Workflow for the Ames Test.
Rodent Carcinogenicity Bioassay
Principle: This long-term in vivo study is the gold standard for assessing the carcinogenic potential of a chemical. It involves the chronic administration of the test substance to rodents (typically rats and mice) over a significant portion of their lifespan. The animals are observed for the development of tumors, and at the end of the study, a complete histopathological examination of all major organs is performed.
Step-by-Step Methodology:
-
Dose Range Finding Study: A preliminary short-term study is conducted to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for the long-term study.
-
Chronic Exposure: Groups of animals (usually 50 of each sex per dose group) are exposed to the test compound at multiple dose levels (e.g., control, low, mid, high) for up to two years. The route of administration (e.g., oral gavage, in feed) is chosen to mimic potential human exposure.
-
Clinical Observations: Animals are monitored daily for clinical signs of toxicity, and body weights and food consumption are recorded regularly.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a complete necropsy is performed. All organs and tissues are examined for gross abnormalities, and tissues are collected for microscopic histopathological evaluation by a qualified pathologist.
-
Data Analysis: The incidence of tumors in the treated groups is statistically compared to that in the control group to determine if there is a significant increase in tumor formation associated with exposure to the test compound.
Conclusion and Future Directions
For researchers and professionals in drug development and chemical manufacturing, this comparative guide underscores the importance of exercising extreme caution when handling both compounds. The data strongly suggest that this compound should be treated as a potential carcinogen until proven otherwise.
Future research should prioritize:
-
A comprehensive in vivo carcinogenicity bioassay of this compound to definitively determine its carcinogenic potential.
-
Detailed metabolic studies to elucidate its activation and detoxification pathways and to identify the specific enzymes involved.
-
Quantitative structure-activity relationship (QSAR) studies to better predict the toxicity of other halogenated aromatic amines.
By continuing to investigate the toxicological properties of these and similar compounds, the scientific community can contribute to the development of safer chemicals and processes, ultimately protecting human health and the environment.
References
- 1. epa.gov [epa.gov]
- 2. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. oral ld50 values: Topics by Science.gov [science.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Substituent effects on the in vitro and in vivo genotoxicity of 4-aminobiphenyl and 4-aminostilbene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 4-Amino-4'-chlorobiphenyl
Introduction: The Analytical Imperative for 4-Amino-4'-chlorobiphenyl
In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of specific compounds is paramount. This compound (4-A-4'-CB), a chlorinated aromatic amine[1][2][3], often emerges as a critical analyte. It can be a synthetic intermediate, a degradation product, or a potential genotoxic impurity. Its accurate measurement is not merely an analytical task; it is a prerequisite for ensuring product quality, safety, and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering the required sensitivity and specificity. However, an HPLC method is only as reliable as the evidence supporting its performance. This is the domain of method validation .
This guide provides an in-depth, experience-driven comparison of a validated HPLC method's performance against internationally recognized acceptance criteria. We will dissect the validation process for a robust reversed-phase HPLC (RP-HPLC) method for 4-A-4'-CB, grounding our protocol in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures"[4][5][6]. Our objective is to not only present a protocol but to illuminate the scientific rationale behind each step, empowering you to approach your own validation challenges with confidence and authority.
The Validation Framework: A Symphony of Performance Characteristics
Method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose[7][8]. It is a holistic evaluation of interrelated performance characteristics that, together, build a comprehensive picture of the method's capabilities and limitations. The typical workflow interlinks these parameters, with results from one experiment often informing the next.
Caption: The interdependent workflow of HPLC method validation.
The Subject Method: An Optimized RP-HPLC Protocol for 4-A-4'-CB
Before validation can commence, a stable and optimized analytical method must be established. Based on the physicochemical properties of 4-A-4'-CB[9], a reversed-phase method provides excellent retention and resolution. The following method will be the subject of our validation study.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) system provides the necessary performance and reliability. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | C18 columns are the workhorse of reversed-phase chromatography, offering robust hydrophobic retention for aromatic compounds like 4-A-4'-CB. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid provides a consistent, low pH to ensure the analyte is in a single ionic form, promoting sharp peak shapes. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Isocratic, 60:40 (A:B) | An isocratic elution simplifies the method, enhancing reproducibility and robustness for a single analyte assay. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temp. | 30 °C | Thermostatting the column is critical for ensuring retention time reproducibility. |
| Detection | DAD, 280 nm | This wavelength is chosen based on the UV absorbance maximum of 4-A-4'-CB, maximizing sensitivity. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of peak distortion from overloading. |
| Diluent | Mobile Phase (60:40 Water:Acetonitrile) | Using the mobile phase as the diluent minimizes peak shape issues caused by solvent mismatch. |
The Validation Gauntlet: Experimental Protocols and Performance Data
Here, we delve into the core of the validation process. Each parameter is assessed through a dedicated experiment, with the results benchmarked against predefined acceptance criteria derived from ICH guidelines.
Specificity: The Assurance of Identity
Expertise & Experience: Specificity is arguably the most critical validation parameter. It proves that the analytical signal you measure comes solely from your target analyte, without interference from other components like impurities, degradation products, or matrix excipients[10][11][12]. A powerful way to demonstrate this is through forced degradation studies, where the sample is intentionally stressed to generate potential interferents[7].
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Inject the diluent.
-
Placebo: Prepare a sample containing all matrix components except 4-A-4'-CB.
-
Standard: Prepare a solution of 4-A-4'-CB reference standard at the target concentration (e.g., 10 µg/mL).
-
Spiked Sample: Spike the placebo with 4-A-4'-CB to the target concentration.
-
-
Forced Degradation: Subject the spiked sample to the following stress conditions:
-
Acid: 0.1 M HCl at 60 °C for 4 hours.
-
Base: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours.
-
Photolytic: Expose to UV light (ICH Q1B) for 24 hours.
-
-
Analysis: Analyze all prepared solutions by HPLC. Use a DAD to assess peak purity of the 4-A-4'-CB peak in the stressed samples.
Acceptance Criteria:
-
No interfering peaks at the retention time of 4-A-4'-CB in the blank or placebo chromatograms.
-
The 4-A-4'-CB peak should be spectrally pure and well-resolved (Resolution > 2.0) from any degradation peaks.
Data Presentation:
| Sample | Interference at 4-A-4'-CB RT? | Peak Purity Index | Resolution from Nearest Degradant |
| Blank (Diluent) | No | N/A | N/A |
| Placebo | No | N/A | N/A |
| Acid Stressed | No | > 0.999 | 3.5 |
| Base Stressed | No | > 0.999 | 2.8 |
| Oxidative Stressed | No | > 0.999 | 4.1 |
| Thermal Stressed | No | > 0.999 | No significant degradation |
| Photolytic Stressed | No | > 0.999 | 2.5 |
Trustworthiness: The data confirms the method's ability to unequivocally assess the analyte. The combination of no interference from the matrix (placebo) and the successful separation from stress-induced degradants provides high confidence in the method's specificity[13].
Linearity and Range: The Proportionality of Response
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range[14][15]. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision[14].
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards from a stock solution. For an assay, this typically covers 80% to 120% of the target concentration. For impurity testing, the range might be from the reporting limit to 120% of the specification limit. Let's assume a target concentration of 10 µg/mL for an assay.
-
Concentrations: 5, 7.5, 10, 12.5, and 15 µg/mL (50% to 150% of target).
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.998.
-
The y-intercept should be insignificant relative to the response at 100% concentration.
-
The residuals should be randomly distributed around the x-axis.
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area (mAU*s) |
| 5.0 | 151.2 |
| 7.5 | 224.8 |
| 10.0 | 301.5 |
| 12.5 | 376.1 |
| 15.0 | 450.9 |
Linear Regression Results:
-
Slope: 29.98
-
Y-Intercept: 0.95
-
Correlation Coefficient (r²): 0.9995
Trustworthiness: An r² of 0.9995 strongly indicates a linear relationship between concentration and peak area within the tested range of 5.0 to 15.0 µg/mL[15]. This range is therefore validated for this assay.
Accuracy: The Closeness to Truth
Expertise & Experience: Accuracy expresses the closeness of the method's results to the true value[16]. It is typically evaluated by a recovery study, where a known amount of analyte is added to a placebo matrix and the percentage of the added amount that is recovered by the method is calculated[17][18].
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples by spiking the placebo matrix at three concentration levels across the range (e.g., 50%, 100%, and 150% of the target concentration). Prepare three independent samples at each level.
-
Analysis: Analyze the spiked samples against a calibration curve prepared from reference standards.
-
Calculation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for an assay of a drug substance or finished product[17][19].
Data Presentation:
| Spiked Level | Concentration (µg/mL) | Replicate 1 (% Recovery) | Replicate 2 (% Recovery) | Replicate 3 (% Recovery) | Mean Recovery (%) | %RSD |
| 50% | 5.0 | 99.5 | 100.8 | 99.1 | 99.8 | 0.88 |
| 100% | 10.0 | 100.2 | 99.6 | 101.0 | 100.3 | 0.70 |
| 150% | 15.0 | 99.1 | 98.8 | 100.1 | 99.3 | 0.67 |
Trustworthiness: The mean recovery at all levels falls comfortably within the 98.0-102.0% acceptance window, confirming the method's accuracy across its validated range.
Precision: The Measure of Agreement
Expertise & Experience: Precision measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample[16][20]. It is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but under different conditions (e.g., different days, analysts, or equipment)[21].
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples of 4-A-4'-CB at 100% of the target concentration (10 µg/mL).
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
-
Intermediate Precision:
-
A second analyst, on a different day, using a different HPLC system (if available), prepares and analyzes another six samples at 100% concentration.
-
-
Calculation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of six measurements, and for all 12 measurements combined.
Acceptance Criteria:
-
The %RSD for repeatability (n=6) should be ≤ 2.0%.
-
The %RSD for intermediate precision (n=12) should be ≤ 2.0%.
Data Presentation:
| Parameter | Analyst 1 / Day 1 / System 1 | Analyst 2 / Day 2 / System 2 | Combined (n=12) |
| Mean Concentration (µg/mL) | 10.05 | 9.98 | 10.02 |
| SD | 0.08 | 0.11 | 0.10 |
| %RSD (Precision) | 0.80% | 1.10% | 1.00% |
Trustworthiness: With %RSD values well below the 2.0% limit, the method is demonstrated to be highly precise, both within a single run and across different days and analysts[17].
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy[16][22]. These are critical for impurity analysis but are also good practice to establish for any method. They can be determined in several ways, including based on the signal-to-noise ratio or on the standard deviation of the response and the slope of the calibration curve[23][24].
Experimental Protocol (based on Calibration Curve):
-
Utilize Linearity Data: Use the slope (S) and the standard deviation of the y-intercepts (σ) or the residual standard deviation of the regression line from the linearity experiment.
-
Calculation:
-
Verification: Prepare standards at the calculated LOQ concentration and inject multiple times (e.g., n=6) to confirm that the precision (%RSD) at this level is acceptable (typically ≤ 10%).
Acceptance Criteria:
-
LOD is typically determined at a signal-to-noise ratio of 3:1.
-
LOQ is typically determined at a signal-to-noise ratio of 10:1 and should have acceptable precision.
Data Presentation:
-
Slope (S): 29.98
-
Standard Deviation of Intercept (σ): 0.45
-
Calculated LOD: 3.3 * (0.45 / 29.98) = 0.05 µg/mL
-
Calculated LOQ: 10 * (0.45 / 29.98) = 0.15 µg/mL
-
LOQ Verification (%RSD at 0.15 µg/mL, n=6): 4.8%
Trustworthiness: The method demonstrates excellent sensitivity. The verification experiment confirms that the calculated LOQ is reliable, with a precision well within the typical acceptance limit of 10%.
Robustness: Resilience to Minor Changes
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters[25][26]. This provides an indication of its reliability during normal usage and is a critical part of method development to ensure it can be successfully transferred between labs[27].
Experimental Protocol:
-
Identify Critical Parameters: Select parameters that could realistically vary during routine use.
-
Introduce Variations: Analyze a standard solution (10 µg/mL) while making small, deliberate changes to the nominal method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase Composition (%B): ± 2% absolute (38% and 42% Acetonitrile).
-
-
Evaluate Impact: Monitor system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) and the quantitative result.
Acceptance Criteria:
-
System suitability parameters must remain within their defined limits.
-
The quantitative result should not deviate significantly from the nominal result (e.g., within ± 2.0%).
Data Presentation:
| Parameter Varied | Retention Time (min) | Asymmetry | Assay vs. Nominal (%) |
| Nominal Condition | 4.52 | 1.1 | 100.0 |
| Flow Rate: 0.9 mL/min | 5.01 | 1.1 | 100.5 |
| Flow Rate: 1.1 mL/min | 4.10 | 1.1 | 99.6 |
| Temperature: 28 °C | 4.61 | 1.1 | 100.2 |
| Temperature: 32 °C | 4.43 | 1.1 | 99.8 |
| % Acetonitrile: 38% | 4.98 | 1.2 | 100.8 |
| % Acetonitrile: 42% | 4.15 | 1.1 | 99.4 |
Trustworthiness: The method remains well within system suitability and accuracy limits despite intentional variations in key parameters, demonstrating its robustness for routine use[28].
Final Verdict: A Validated Method
The culmination of these experiments is a comprehensive validation package. A decision on the method's suitability can be visualized as a final quality gate.
Caption: Final decision gate for method validation.
Based on the data presented, our proposed HPLC method for the quantification of this compound successfully passes all validation tests.
Validation Summary:
| Validation Parameter | Acceptance Criterion | Result | Status |
| Specificity | No interference, R > 2.0 | No interference, R > 2.5 | Pass |
| Linearity (r²) | ≥ 0.998 | 0.9995 | Pass |
| Range (µg/mL) | 5.0 - 15.0 | Confirmed | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.3 - 100.3% | Pass |
| Precision (%RSD) | ≤ 2.0% | 1.00% (Intermediate) | Pass |
| LOQ (µg/mL) | Report value; Precision ≤ 10% | 0.15 (RSD = 4.8%) | Pass |
| Robustness | System suitability passes | All variations passed | Pass |
Conclusion
The validation of an analytical method is a rigorous, systematic process that underpins the reliability of all data generated. Through a series of targeted experiments, we have demonstrated that the proposed RP-HPLC method for this compound is specific, linear, accurate, precise, sensitive, and robust. The comprehensive data package provides a high degree of assurance that this method is suitable for its intended purpose in a regulated environment. This guide serves as both a practical template and a testament to the principle that in scientific measurement, trust is not assumed—it is earned through evidence.
References
- 1. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 4-Amino-4 -chlorobiphenyl AldrichCPR 135-68-2 [sigmaaldrich.com]
- 3. 4-Amino-4 -chlorobiphenyl AldrichCPR 135-68-2 [sigmaaldrich.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. starodub.nl [starodub.nl]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. 4-Amino-4’-chlorobiphenyl | SIELC Technologies [sielc.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaguru.co [pharmaguru.co]
- 15. industrialpharmacist.com [industrialpharmacist.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. mastelf.com [mastelf.com]
- 19. assayprism.com [assayprism.com]
- 20. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 21. demarcheiso17025.com [demarcheiso17025.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 24. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 27. altabrisagroup.com [altabrisagroup.com]
- 28. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Inter-Laboratory Analysis of 4-Amino-4'-chlorobiphenyl
An Objective Comparison of HPLC-UV and GC-MS Methodologies for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Accurate 4-Amino-4'-chlorobiphenyl Quantification
This compound is a chlorinated aromatic amine of significant interest in environmental monitoring and toxicology due to its potential carcinogenicity. As a derivative of 4-aminobiphenyl, a known human bladder carcinogen, the accurate and precise quantification of this compound in various matrices is paramount for regulatory compliance, risk assessment, and research in drug development. This guide provides an in-depth, objective comparison of the two most prevalent analytical techniques for its determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is designed to move beyond a simple recitation of procedural steps. As a senior application scientist, the goal is to elucidate the causality behind experimental choices, enabling laboratories to not only replicate these methods but also to understand the critical parameters that ensure data integrity. We will delve into the nuances of each technique, providing detailed, field-proven protocols and performance data to guide researchers in selecting the most appropriate methodology for their specific application. The foundation of this guide is built on the principles of scientific integrity, featuring self-validating systems and grounding in authoritative sources to ensure trustworthiness and reliability.
Pillar 1: Expertise & Experience - A Comparative Overview of Analytical Techniques
The choice between HPLC-UV and GC-MS for the analysis of this compound is not merely a matter of instrument availability but a strategic decision based on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): The Robust Workhorse
HPLC is a powerful and versatile technique for the separation and quantification of non-volatile or thermally labile compounds like this compound.[1][2] Its primary advantage lies in its direct analysis capabilities for many compounds without the need for derivatization, simplifying sample preparation.
-
Principle of Separation: In reversed-phase HPLC, the most common mode for this analysis, a polar mobile phase travels through a nonpolar stationary phase. This compound, being a moderately polar molecule, will partition between the mobile and stationary phases, allowing for its separation from other matrix components based on its hydrophobicity.[3]
-
Detection: The biphenyl ring system in this compound contains a chromophore that absorbs ultraviolet (UV) light, making it readily detectable by a UV detector.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Sensitivity and Specificity
GC-MS offers unparalleled sensitivity and selectivity, making it the preferred method for trace-level analysis in complex matrices.[5][6] However, the analysis of polar compounds like aromatic amines often requires a derivatization step to increase their volatility and thermal stability for successful gas chromatographic separation.
-
Principle of Separation: In GC, a gaseous mobile phase carries the volatilized analyte through a stationary phase within a capillary column. Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase.
-
Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragmentation pattern. This high degree of specificity minimizes the risk of false positives from co-eluting compounds.
The following table provides a high-level comparison of the two techniques for the analysis of this compound:
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in the liquid phase based on polarity. | Separation in the gas phase based on volatility. |
| Derivatization | Generally not required. | Often necessary to improve volatility and peak shape. |
| Sensitivity | Good, typically in the low µg/mL to ng/mL range.[4] | Excellent, capable of reaching pg/L levels.[5] |
| Selectivity | Moderate, relies on chromatographic retention time and UV spectrum. | Excellent, based on retention time and unique mass spectrum. |
| Sample Throughput | Generally higher due to simpler sample preparation. | Can be lower due to the additional derivatization step. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment. |
| Robustness | High, less susceptible to matrix effects for some sample types. | Can be affected by non-volatile matrix components if not properly cleaned. |
Pillar 2: Trustworthiness - Self-Validating Systems and Reference Materials
To ensure the trustworthiness of analytical data, every protocol must be a self-validating system. This is achieved through rigorous method validation and the use of certified reference materials (CRMs).
Method Validation Parameters
A comprehensive method validation should be performed by each laboratory to demonstrate the suitability of the chosen analytical procedure. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and other regulatory bodies, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
The Role of Certified Reference Materials (CRMs)
The use of a certified reference material is fundamental to establishing traceability and ensuring the accuracy of measurements. A CRM for this compound, such as that available from suppliers like Sigma-Aldrich, provides a known concentration and purity, allowing for the verification of calibration standards and the assessment of method bias. While a specific Certificate of Analysis from Sigma-Aldrich for their AldrichCPR grade product indicates that they do not perform analytical testing on it and the buyer is responsible for confirming its identity and purity, for quantitative analysis, it is imperative to source a certified analytical standard with a comprehensive Certificate of Analysis detailing its purity and uncertainty.
Pillar 3: Authoritative Grounding & Comprehensive References - Experimental Protocols
The following protocols are provided as a detailed starting point for the analysis of this compound. Laboratories should perform a full validation to ensure the method is suitable for their specific application and instrumentation.
Experimental Workflow Overview
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. 4-Amino-4’-chlorobiphenyl | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grupobiomaster.com [grupobiomaster.com]
A Comparative Guide to Catalysts for Suzuki-Miyaura Cross-Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron species has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2] The heart of this powerful transformation lies in the catalyst system, and its judicious selection is paramount to achieving optimal results.
This guide provides a comparative analysis of various catalyst systems for the Suzuki-Miyaura coupling, designed for researchers, scientists, and drug development professionals. We will delve into the nuances of different catalyst classes, supported by experimental data, to provide a framework for rational catalyst selection and reaction optimization.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to appreciating the role of the catalyst and associated ligands. The generally accepted mechanism for a palladium-catalyzed Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
-
Oxidative Addition: The cycle commences with the oxidative addition of the organohalide to a Pd(0) species, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid.[5]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the Pd(II) complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium-Based Catalysts: The Workhorse of Suzuki Coupling
Palladium catalysts are the most extensively used and well-understood catalysts for Suzuki-Miyaura coupling.[1] Their efficacy is often dictated by the nature of the ancillary ligands, which modulate the steric and electronic properties of the palladium center.
Palladium-Phosphine Catalysts
These represent the classical catalysts for Suzuki coupling. The tunability of phosphine ligands allows for fine-control over catalytic activity.[6] Bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are particularly effective for coupling challenging substrates like heteroaryl chlorides.[6]
Palladium-N-Heterocyclic Carbene (NHC) Catalysts
N-heterocyclic carbenes (NHCs) have risen to prominence as ligands for palladium due to their strong σ-donating character, which forms a highly stable bond with the metal.[6][7] This stability often translates to higher catalyst turnover numbers (TONs) and turnover frequencies (TOFs), making them exceptionally efficient.[6] PEPPSI-type precatalysts are a notable example of commercially available and highly reactive Pd-NHC systems.[7]
Palladacycles
Palladacycles are precatalysts featuring a stable palladium-carbon σ-bond.[6] They are often air- and moisture-stable, simplifying their handling.[6] Buchwald's palladacycles, for instance, are known for their high activity, enabling reactions with lower catalyst loadings and shorter reaction times.[8] The G2 and G3 generations of these precatalysts are particularly adept at activating at room temperature with weak bases.[8]
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, a representative example of a challenging coupling with an electron-rich aryl chloride.[9][10]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (in-situ) | XPhos (0.8 eq) | K₃PO₄ | MeOH/THF | 60 | 1 | 44 | [10] |
| Pd(OAc)₂ (in-situ) | XPhos (1.2 eq) | K₃PO₄ | MeOH/THF | 60 | 1 | 84 | [9][10] |
| (η³-allyl)Pd(XPhos)Cl | XPhos | K₂CO₃ | MeOH/THF | 60 | 1 | >95 | [10] |
| tBuIndPd(XPhos)Cl | XPhos | K₂CO₃ | MeOH/THF | 60 | 1 | >95 | [10] |
Data adapted from a comparative study on palladium precatalysts.[9][10]
Nickel-Based Catalysts: A Cost-Effective Alternative
The high cost and relative scarcity of palladium have spurred the development of catalysts based on more earth-abundant metals. Nickel, being in the same group as palladium, has emerged as a promising and more economical alternative for Suzuki-Miyaura couplings.[1][11] Nickel catalysts have shown remarkable activity, particularly for coupling challenging substrates that are sometimes problematic for palladium systems.[12]
Advantages and Challenges of Nickel Catalysts
Advantages:
-
Cost-effective: Nickel is significantly cheaper than palladium.[11]
-
Unique Reactivity: Can catalyze couplings of substrates that are challenging for palladium, such as phenols and their derivatives.[12][13]
Challenges:
-
Higher Catalyst Loading: Often require higher catalyst loadings compared to their palladium counterparts.
-
Sensitivity: Can be more sensitive to air and moisture, sometimes requiring more stringent inert atmosphere techniques.
Performance of Nickel Catalysts
Nickel catalysts, often in combination with phosphine ligands like dppf or PCy₃, have demonstrated high efficacy in a range of Suzuki-Miyaura couplings.[13][14][15]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 80 | 12 | 95 | [14] |
| NiCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 80 | 12 | 98 | [14] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 12 | 92 | [13] |
Data compiled from studies on nickel-catalyzed Suzuki-Miyaura reactions.
Homogeneous vs. Heterogeneous Catalysis
A key consideration in catalyst selection is whether to employ a homogeneous or heterogeneous system.
-
Homogeneous catalysts are soluble in the reaction medium, generally exhibiting higher activity and selectivity due to the accessibility of the catalytic sites.[16] However, the removal of the catalyst from the product can be challenging and costly.[17]
-
Heterogeneous catalysts are in a different phase from the reaction mixture (typically a solid catalyst in a liquid medium), which allows for easy separation and recycling.[16][18] While this is advantageous from a process and environmental standpoint, heterogeneous catalysts can sometimes suffer from lower activity and leaching of the metal into the product.[17]
Recent advancements have focused on developing robust heterogeneous catalysts, such as palladium nanoparticles supported on various materials, that aim to bridge the gap in activity while retaining the benefits of easy recovery.[19][20]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a common palladium catalyst system. This should serve as a starting point, and optimization of reaction parameters is often necessary for specific substrates.[4][21]
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Deionized water (0.5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of argon, add the anhydrous 1,4-dioxane and water via syringe.
-
Sparge the resulting mixture with argon for 10-15 minutes to ensure it is thoroughly deoxygenated.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos under an inert atmosphere and dissolve them in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The selection of a catalyst for a Suzuki-Miyaura cross-coupling reaction is a critical decision that significantly impacts the outcome of the synthesis. Palladium-based catalysts, with their diverse array of phosphine and NHC ligands, offer a high degree of tunability and efficiency for a wide range of substrates. For applications where cost is a major consideration, nickel-based catalysts present a viable and potent alternative, particularly for challenging transformations. The choice between a homogeneous and heterogeneous system will depend on the specific requirements of the synthesis, balancing the need for high activity with the desire for catalyst recyclability and product purity. A thorough understanding of the catalytic cycle and the role of each component in the reaction mixture is essential for troubleshooting and optimizing these powerful C-C bond-forming reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Suzuki-Miyaura Cross Coupling Catalyzed by Cost-Effective Nickel Salt | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 17. qualitas1998.net [qualitas1998.net]
- 18. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to Fungicide Precursors: 4-Amino-4'-chlorobiphenyl in Focus
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of agricultural science, the development of effective and sustainable fungicides is paramount to ensuring global food security. The selection of a precursor molecule is a critical determinant of the final product's efficacy, synthesis efficiency, and environmental profile. This guide provides an in-depth, objective comparison of 4-Amino-4'-chlorobiphenyl as a precursor for carboxamide fungicides against key precursors for other major fungicide classes, namely strobilurins and triazoles.
The Landscape of Fungicide Precursors: A Strategic Overview
The journey from a simple precursor to a potent fungicide is a complex interplay of synthetic chemistry, biological activity, and economic viability. The choice of a starting material dictates the synthetic route, influences the cost of production, and ultimately defines the fungicidal properties and environmental impact of the active ingredient. This guide will dissect the synthetic pathways and performance metrics associated with three major classes of fungicides, starting from their foundational precursors.
Carboxamide Fungicides: The Biphenyl Advantage
Carboxamide fungicides, particularly Succinate Dehydrogenase Inhibitors (SDHIs), have emerged as a powerful tool in disease management. A key precursor for a subset of these fungicides is the substituted aminobiphenyl scaffold. While direct synthesis from this compound is not extensively documented in publicly available literature, its isomer, 2-amino-4'-chlorobiphenyl, is a crucial intermediate in the industrial synthesis of the widely used fungicide, Boscalid.[1] The synthetic principles are directly translatable.
Proposed Synthesis of a Carboxamide Fungicide from this compound
The synthesis of a carboxamide fungicide from this compound would likely follow a pathway analogous to that of Boscalid, involving the formation of an amide bond between the aminobiphenyl and a suitable carboxylic acid chloride.
Caption: Proposed synthesis of a carboxamide fungicide from this compound.
Experimental Protocol: Synthesis of a Hypothetical Carboxamide Fungicide
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., toluene, dichloromethane) in a reaction vessel.
-
Base Addition: Add a tertiary amine base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Acylation: Slowly add a solution of 2-chloronicotinoyl chloride in the same solvent to the reaction mixture at a controlled temperature (typically 0-25°C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, wash the reaction mixture with water and brine to remove the base hydrochloride and any unreacted acid chloride.
-
Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final carboxamide fungicide.
Performance and Efficacy of Carboxamide Fungicides
Carboxamide fungicides, such as Boscalid, are known for their efficacy against a range of fungal pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. Their mode of action involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, which disrupts fungal energy production.[2] Studies have shown that the application of carboxamides can lead to positive physiological effects in plants, contributing to increased yield beyond their fungicidal activity.[3][4]
Strobilurin Fungicides: A Different Synthetic Paradigm
Strobilurin fungicides, another cornerstone of modern crop protection, are synthetic analogues of naturally occurring antifungal compounds.[5] Their synthesis typically does not involve a biphenyl precursor.
Key Precursors and Synthesis of Strobilurins
The synthesis of prominent strobilurins like Azoxystrobin and Pyraclostrobin involves different starting materials.
-
Azoxystrobin: A common precursor for Azoxystrobin is 2-chlorobenzonitrile.[6][7][8][9] The synthesis involves a multi-step process to build the characteristic β-methoxyacrylate toxophore.
-
Pyraclostrobin: The synthesis of Pyraclostrobin often starts from o-nitrotoluene and p-chloroaniline.
References
- 1. 4'-CHLORO-BIPHENYL-2-YLAMINE | 1204-44-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Physiological effects of strobilurin and carboxamides on plants: an overview | Semantic Scholar [semanticscholar.org]
- 5. Strobilurin - Wikipedia [en.wikipedia.org]
- 6. 2-Chlorobenzonitrile [anshulchemicals.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 9. 2-Chlorobenzonitrile | 873-32-5 | FC38158 | Biosynth [biosynth.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chlorinated Biphenyls
Introduction: The Imperative for Rigorous Validation in PCB Analysis
Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that are persistent environmental pollutants and have been linked to a range of adverse health effects. Accurate and reliable measurement of PCBs in various matrices, including environmental samples and biological tissues, is crucial for assessing human exposure, monitoring environmental contamination, and enforcing regulatory limits. The complexity of PCB analysis, arising from the presence of 209 different congeners and the potential for matrix interferences, necessitates robust and thoroughly validated analytical methods.
This guide provides a comprehensive framework for the cross-validation of analytical methods for chlorinated biphenyls, designed for researchers, scientists, and drug development professionals. It emphasizes the importance of interlaboratory comparisons to ensure the reliability and comparability of data generated by different laboratories using various analytical techniques.
Core Principles of Analytical Method Validation
Before a method can be cross-validated, it must undergo a comprehensive single-laboratory validation to establish its performance characteristics.[1][2] This process ensures that the method is "fit for purpose" and can reliably generate accurate data.[1] Key validation parameters, as outlined by organizations like AOAC International, include:
-
Selectivity: The ability of the method to differentiate and quantify the target analytes in the presence of other components in the sample matrix.
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Key Analytical Techniques for PCB Determination
The choice of analytical technique is a critical factor in the determination of PCBs. Gas chromatography (GC) is the most widely used technique, often coupled with a variety of detectors.
-
Gas Chromatography-Electron Capture Detection (GC-ECD): GC-ECD is highly sensitive to halogenated compounds like PCBs and has historically been a common method for their analysis.[3] However, it can be prone to interferences from other co-extractable compounds, potentially leading to inaccurate quantification.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides greater selectivity and confirmatory analysis compared to GC-ECD.[3][4] By monitoring specific ions characteristic of PCBs, it can reduce the impact of matrix interferences and provide more reliable identification and quantification.
-
High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS): This is considered the gold standard for the analysis of trace levels of PCBs, particularly the highly toxic dioxin-like congeners.[5] EPA Method 1668, which utilizes HRGC/HRMS, is capable of determining all 209 PCB congeners at very low concentrations.[6][7]
The Cross-Validation Process: Ensuring Interlaboratory Comparability
Cross-validation, often performed as an interlaboratory comparison (ILC) or proficiency test (PT), is a critical step in establishing the overall reliability and reproducibility of an analytical method.[8][9] It involves the analysis of the same set of samples by multiple laboratories to assess the level of agreement in their results.[8]
References
- 1. s27415.pcdn.co [s27415.pcdn.co]
- 2. s27415.pcdn.co [s27415.pcdn.co]
- 3. peakscientific.com [peakscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. esslabshop.com [esslabshop.com]
- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 8. What is an inter laboratory comparison ? [compalab.org]
- 9. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
A Comparative Guide to the Structural Confirmation of 4-Amino-4'-chlorobiphenyl using NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized or isolated compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of two primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of 4-Amino-4'-chlorobiphenyl. We will delve into the theoretical underpinnings, practical experimental considerations, and the synergistic nature of these powerful methods.
The Compound in Focus: this compound
This compound is a substituted biphenyl compound with a molecular formula of C₁₂H₁₀ClN and a molecular weight of 203.67 g/mol .[1][2][3] Its structure, featuring two phenyl rings linked by a single bond with an amino group and a chlorine atom at the para positions, presents a distinct spectroscopic fingerprint. Accurate structural verification is crucial, as isomeric impurities can possess vastly different chemical and toxicological properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of individual atoms.
¹H NMR Spectroscopy: Mapping the Protons
Proton (¹H) NMR spectroscopy of this compound is expected to reveal the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The biphenyl core of the molecule leads to a characteristic set of signals in the aromatic region of the spectrum.
The amino group (-NH₂) is an electron-donating group, which increases the electron density on the phenyl ring it is attached to, particularly at the ortho and para positions. This shielding effect causes the protons on this ring to resonate at a lower chemical shift (upfield) compared to unsubstituted benzene. Conversely, the chlorine atom (-Cl) is an electron-withdrawing group, which decreases the electron density on its attached phenyl ring, causing its protons to resonate at a higher chemical shift (downfield).
The expected ¹H NMR spectrum will exhibit two distinct sets of signals corresponding to the two differently substituted phenyl rings. Each ring, being para-substituted, will show a classic AA'BB' splitting pattern, which often appears as two distinct doublets.
Predicted ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2', H-6' | ~ 6.7 - 6.9 | Doublet | 2H |
| H-3', H-5' | ~ 7.3 - 7.5 | Doublet | 2H |
| H-2, H-6 | ~ 7.4 - 7.6 | Doublet | 2H |
| H-3, H-5 | ~ 7.3 - 7.5 | Doublet | 2H |
| -NH₂ | Variable (broad singlet) | Singlet | 2H |
Note: Chemical shifts are predictions and can be influenced by the solvent and concentration.
¹³C NMR Spectroscopy: Probing the Carbon Framework
Carbon-13 (¹³C) NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of these signals are highly sensitive to the electronic environment of the carbon atoms.
The electron-donating amino group will cause an upfield shift (lower ppm) for the carbons in its ring, especially the ipso-carbon (C-4') and the ortho-carbons (C-2', C-6'). In contrast, the electron-withdrawing chlorine atom will cause a downfield shift (higher ppm) for the carbons in its ring, particularly the ipso-carbon (C-4).
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' | ~ 130 - 132 |
| C-2', C-6' | ~ 115 - 117 |
| C-3', C-5' | ~ 128 - 130 |
| C-4' | ~ 145 - 147 |
| C-1 | ~ 138 - 140 |
| C-2, C-6 | ~ 128 - 130 |
| C-3, C-5 | ~ 129 - 131 |
| C-4 | ~ 132 - 134 |
Note: These are estimated chemical shifts. Actual values may vary based on experimental conditions.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.[4]
-
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integration values, often aided by 2D NMR techniques like COSY and HSQC for unambiguous assignments.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information based on its fragmentation pattern.
Determining the Molecular Ion
For this compound (C₁₂H₁₀ClN), the presence of one nitrogen atom dictates that the molecular ion will have an odd nominal mass, in accordance with the nitrogen rule.[5][6] The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a peak at m/z 203 (for ³⁵Cl) and another peak at m/z 205 (for ³⁷Cl) with a relative intensity ratio of approximately 3:1. This isotopic signature is a key diagnostic feature for chlorine-containing compounds.
Fragmentation Analysis
Electron Ionization (EI) is a common ionization technique that induces fragmentation of the molecule. The fragmentation pattern of this compound is expected to be influenced by the stability of the biphenyl ring system and the nature of the substituents.
Predicted Fragmentation Pathways:
-
Loss of Chlorine: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical, leading to a fragment ion at m/z 168.[7][8]
-
Loss of HCl: Elimination of a neutral HCl molecule could also occur, resulting in a fragment at m/z 167.
-
Fragmentation of the Biphenyl Core: The biphenyl ring system can undergo fragmentation, leading to smaller aromatic cations.
-
Amino Group Fragmentation: The amino group can also influence fragmentation, potentially through the loss of HCN or related fragments.
Predicted Major Fragments in the Mass Spectrum:
| m/z | Identity |
| 203/205 | [M]⁺ (Molecular Ion) |
| 168 | [M - Cl]⁺ |
| 167 | [M - HCl]⁺ |
| 152 | [C₁₂H₈]⁺ |
| 139 | [C₁₁H₇]⁺ |
Experimental Protocol for MS Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis.
-
Ionization: Utilize an appropriate ionization method, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The spectrum is then analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.
Comparative Analysis: NMR vs. MS
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed connectivity of atoms (C-H framework), stereochemistry, dynamic processes. | Molecular weight, elemental composition (high resolution), fragmentation patterns. |
| Strengths | Unambiguous structure elucidation, non-destructive. | High sensitivity, provides molecular formula, suitable for mixture analysis with chromatography. |
| Limitations | Lower sensitivity, requires pure samples for simple spectra, can be time-consuming. | Isomers can have identical molecular weights and similar fragmentation, destructive technique. |
| Complementarity | Provides the "what and where" of atoms. | Provides the "how much it weighs" and "how it breaks apart". |
Synergy of Techniques for Unambiguous Confirmation
While both NMR and MS are powerful techniques on their own, their combined use provides a self-validating system for structural confirmation. MS provides the molecular formula, and NMR fills in the details of the atomic arrangement. For instance, while MS can confirm the presence of a chlorine atom through its isotopic pattern, NMR can pinpoint its location on the biphenyl ring system.
Alternative Analytical Techniques
While NMR and MS are the primary tools for structural confirmation, other techniques can provide complementary information:
-
Infrared (IR) Spectroscopy: Can confirm the presence of functional groups, such as the N-H stretches of the amino group and the C-Cl stretch.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the compound and can be coupled with MS (LC-MS) for the analysis of complex mixtures.[1]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be used to verify the empirical formula.
Visualizing the Analytical Workflow
Caption: Workflow for the structural confirmation of this compound.
Visualizing the MS Fragmentation
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Conclusion
The structural confirmation of this compound is most reliably achieved through the synergistic use of NMR spectroscopy and mass spectrometry. NMR provides an intricate map of the molecular architecture, while MS confirms the molecular weight and offers corroborating structural evidence through fragmentation analysis. By understanding the principles and experimental nuances of each technique, researchers can confidently and accurately characterize their compounds, ensuring the integrity and reproducibility of their scientific work.
References
- 1. 4-Amino-4’-chlorobiphenyl | SIELC Technologies [sielc.com]
- 2. 4-Amino-4 -chlorobiphenyl AldrichCPR 135-68-2 [sigmaaldrich.com]
- 3. 4-Amino-4 -chlorobiphenyl AldrichCPR 135-68-2 [sigmaaldrich.com]
- 4. epfl.ch [epfl.ch]
- 5. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dioxin20xx.org [dioxin20xx.org]
A Comparative Toxicological Assessment of 4-Chlorobiphenyl and Its Metabolites: A Guide for Researchers
This guide provides an in-depth comparative analysis of the toxicity of 4-chlorobiphenyl (4-CB), a lower-chlorinated polychlorinated biphenyl (PCB) congener, and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to elucidate the structure-toxicity relationships that govern the hazardous potential of these compounds. By understanding the causal links between metabolic transformation and toxicological outcomes, researchers can better design experiments and interpret data related to PCB exposure and its health implications.
Introduction: The Environmental Persistence and Metabolic Activation of 4-Chlorobiphenyl
4-Chlorobiphenyl (PCB3) is a significant environmental contaminant due to its presence in commercial PCB mixtures and its detection in various environmental matrices and human tissues.[1][2] Unlike higher-chlorinated PCBs, 4-CB is more readily metabolized in biological systems.[1] This biotransformation is a double-edged sword; while it can lead to detoxification and excretion, it can also result in metabolic activation, producing metabolites with significantly greater toxicity than the parent compound.[3][4] The primary route of metabolism involves oxidation by the cytochrome P450 enzyme system, leading to the formation of hydroxylated and dihydroxylated metabolites, which can be further conjugated or oxidized to reactive quinones.[1][4][5] This guide will dissect the toxicological profiles of these key metabolic products.
Metabolic Pathways of 4-Chlorobiphenyl
The biotransformation of 4-CB is a complex process resulting in a variety of metabolites. The initial and most critical step is hydroxylation, which can occur on either the chlorinated or non-chlorinated phenyl ring.
Diagram: Metabolic Activation of 4-Chlorobiphenyl
Caption: Metabolic pathway of 4-chlorobiphenyl leading to toxic metabolites.
Key metabolites identified in various experimental models include:
-
Monohydroxylated Metabolites: 4'-hydroxy-4-chlorobiphenyl (4'-OH-CB), 3'-hydroxy-4-chlorobiphenyl (3'-OH-CB), and 2'-hydroxy-4-chlorobiphenyl (2'-OH-CB).[1][6][7]
-
Dihydroxylated Metabolites: 4'-chloro-3,4-dihydroxybiphenyl (a catechol) is a central and highly reactive metabolite.[1][8]
-
Quinones: The oxidation of dihydroxylated metabolites, particularly catechols, can form highly electrophilic quinones.[1][5][9]
-
Conjugated Metabolites: Hydroxylated metabolites can undergo sulfation and glucuronidation, which generally facilitates excretion but can also contribute to toxicity.[1][8]
Comparative Toxicity Analysis
Experimental evidence consistently demonstrates that the metabolic products of 4-CB exhibit a higher degree of toxicity than the parent compound. This section compares the cytotoxic, genotoxic, and endocrine-disrupting effects of 4-CB and its principal metabolites.
Cytotoxicity
In vitro studies are invaluable for assessing the direct cytotoxic effects of individual compounds on specific cell types. The MTT and LDH assays are commonly employed to measure cell viability and membrane integrity, respectively.
Table 1: Comparative Cytotoxicity of 4-CB and its Metabolites in C6 Glioma Cells
| Compound | IC50 (µM) - MTT Assay | Toxic Potency | Reference |
| 4-Chlorobiphenyl (PCB3) | >50 | Low | [10] |
| 4'-hydroxy-4-chlorobiphenyl | 21.40 | Moderate | [10] |
| 4'-hydroxy-4-chlorobiphenyl sulfate | >50 | Low | [10] |
Data from studies on lower-chlorinated PCBs indicate that hydroxylated metabolites are generally more cytotoxic than the parent compounds and their sulfated counterparts.[3][10] The introduction of a hydroxyl group appears to be a critical determinant of cytotoxicity.
Genotoxicity and Carcinogenicity
A significant concern with PCB exposure is the potential for genotoxicity and carcinogenicity. The metabolic activation of 4-CB to reactive intermediates is a key mechanism underlying these effects.
-
Reactive Intermediates: Arene oxides and quinones formed during metabolism are electrophilic and can form covalent adducts with DNA and proteins.[1][4] This adduction can lead to DNA strand breaks, gene mutations, and chromosomal aberrations.[1]
-
Initiating Activity: Studies using the resistant hepatocyte model in rats have demonstrated that specific metabolites of 4-CB possess tumor-initiating activity.[9][11] Notably, 4-hydroxy-4-chlorobiphenyl and its subsequent oxidation product, 3,4-benzoquinone of 4-chlorobiphenyl, were identified as proximate and ultimate carcinogenic metabolites, respectively.[9][11] The parent compound, 4-CB, also showed initiating activity, likely through its metabolic activation.[9]
Endocrine Disruption
Hydroxylated PCBs are known endocrine-disrupting chemicals. Their structural similarity to endogenous hormones allows them to interfere with hormonal signaling pathways.
-
Thyroid Hormone System: Hydroxylated metabolites of 4-CB are high-affinity ligands for transthyretin, a transport protein for thyroxine and retinol (vitamin A).[1] This binding can disrupt the transport and homeostasis of thyroid hormones and vitamin A.
-
Estrogenic Activity: Certain hydroxylated metabolites, such as 3'-OH-CB and 4'-OH-CB, have demonstrated estrogenic activity and can potentiate the effects of 17β-estradiol.[12] This can lead to disruptions in reproductive processes.[12]
Experimental Protocols
To ensure the reproducibility and validity of toxicological assessments, standardized and well-characterized experimental protocols are essential. The following sections detail the methodologies for key in vitro toxicity assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., C6 glioma, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for attachment.
-
Compound Exposure: Prepare serial dilutions of 4-CB and its metabolites in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24 or 48 hours).[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control to determine cell viability. Calculate the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Cytotoxicity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Exposure: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Collection of Supernatant: After the exposure period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH release by comparing the absorbance of the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (vehicle-treated cells).
Conclusion and Future Directions
The metabolic activation of 4-chlorobiphenyl is a critical determinant of its toxicity. The formation of hydroxylated metabolites and their subsequent oxidation to reactive quinones significantly enhances the cytotoxic, genotoxic, and endocrine-disrupting potential of this environmental contaminant. This comparative guide underscores the importance of considering metabolic pathways in toxicological risk assessment.
Future research should focus on:
-
Human-relevant metabolism: Further characterization of 4-CB metabolism in human-derived in vitro systems to improve the relevance of toxicological data to human health risk assessment.[1]
-
Mixture toxicity: Investigating the combined toxic effects of 4-CB and its metabolites, as human exposure typically involves complex mixtures of PCBs.
-
Advanced in vitro models: Utilizing 3D cell cultures and organ-on-a-chip technologies to better mimic in vivo conditions and improve the predictive power of in vitro toxicity testing.
By continuing to unravel the intricate relationship between PCB metabolism and toxicity, the scientific community can develop more accurate risk assessment strategies and inform public health policies aimed at mitigating the adverse effects of these persistent environmental pollutants.
References
- 1. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolism of 4-chlorobiphenyl in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxylated metabolites of 4-monochlorobiphenyl and its metabolic pathway in whole poplar plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Hydroxylated Metabolites of 4-Monochlorobiphenyl and Its Metabolic Pathway in Whole Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Column Selection for the Isomeric Separation of Aminobiphenyls
Abstract
The separation of aminobiphenyl isomers presents a significant analytical challenge, particularly within the pharmaceutical industry where they are often monitored as potential genotoxic impurities (PGIs). The subtle structural differences between 2-, 3-, and 4-aminobiphenyl demand highly selective chromatographic methods to ensure accurate quantification and control. This guide provides an in-depth comparison of various HPLC column technologies, including traditional C18, Phenyl-Hexyl, and advanced mixed-mode stationary phases. By examining the fundamental separation mechanisms and presenting supporting experimental data, this document serves as a practical resource for researchers, analytical scientists, and drug development professionals to facilitate informed column selection and robust method development.
The Analytical Imperative: Why Aminobiphenyl Separation Matters
Aminobiphenyls and their derivatives are not only important chemical intermediates but are also classified as potential mutagens. 4-Aminobiphenyl, for instance, is a known human bladder carcinogen found in tobacco smoke[1]. Consequently, their presence as impurities in drug substances is strictly regulated.
Regulatory Framework: The ICH M7 Guideline
The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk[2]. This guideline establishes the concept of the "Threshold of Toxicological Concern" (TTC), a level of exposure that is expected to pose a negligible carcinogenic risk[3][4]. For most mutagens, this is set at 1.5 μ g/day [2]. Achieving and verifying compliance with such low limits necessitates highly sensitive and selective analytical methods, placing paramount importance on the chromatographic separation step. The presence of genotoxic impurities in drug substances is a significant threat, as these compounds can cause DNA damage[5].
The Heart of Separation: Understanding Stationary Phase Chemistry
The choice of HPLC column is the most critical factor in achieving the desired selectivity for isomeric compounds. The separation of aminobiphenyls is governed by a combination of hydrophobic, electronic, and ionic interactions between the analytes and the stationary phase. We will compare three principal column chemistries.
-
C18 (Octadecyl) Columns: These are the workhorses of reversed-phase chromatography. The separation mechanism is primarily based on hydrophobic (van der Waals) interactions between the nonpolar C18 alkyl chains and the analyte[6]. While effective for many separations, their selectivity for structurally similar isomers like aminobiphenyls can sometimes be limited.
-
Phenyl-Hexyl Columns: These columns offer a multi-modal separation mechanism. They provide hydrophobicity from the hexyl alkyl chain, but more importantly, they facilitate π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the aminobiphenyl analytes[7][8]. This unique interaction often yields enhanced selectivity and changes in elution order for aromatic compounds compared to standard C18 phases[9][10][11]. The choice of organic modifier (e.g., methanol vs. acetonitrile) can significantly modulate these π-π interactions, providing an additional tool for method development[10][12].
-
Mixed-Mode Columns: This class of columns combines reversed-phase characteristics with ion-exchange capabilities on a single stationary phase. For aminobiphenyls, which are basic compounds with an ionizable amine group, mixed-mode columns offering cation-exchange functionalities are particularly powerful[13][14][15]. By manipulating mobile phase pH and buffer concentration, retention can be finely tuned through a combination of hydrophobic and electrostatic interactions, often providing unparalleled selectivity that is unattainable with purely reversed-phase media[13][15].
Experimental Design: A Comparative Study
To provide a self-validating comparison, a systematic study was designed to evaluate the performance of C18, Phenyl-Hexyl, and Mixed-Mode columns for the separation of 2-, 3-, and 4-aminobiphenyl.
Materials and Methods
-
Instrumentation: Agilent 1260 Infinity II Prime LC System, equipped with a quaternary pump, multisampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q), Formic Acid, Ammonium Formate.
-
Standards: 2-Aminobiphenyl, 3-Aminobiphenyl, and 4-Aminobiphenyl standards were purchased from a certified vendor.
-
Sample Preparation: A stock solution containing all three isomers was prepared in a 50:50 acetonitrile:water mixture at a concentration of 100 µg/mL. Working standards were prepared by diluting the stock solution to 10 µg/mL.
Experimental Workflow
The following diagram outlines the systematic workflow employed for column evaluation.
Detailed Chromatographic Protocols
Protocol 1: C18 Column Analysis
-
Column: Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 250 nm
-
Injection Volume: 5 µL
Protocol 2: Phenyl-Hexyl Column Analysis
-
Column: Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 250 nm
-
Injection Volume: 5 µL
Protocol 3: Mixed-Mode Column Analysis
-
Column: SIELC Primesep D, 4.6 × 150 mm, 5 µm[13]
-
Mobile Phase: Acetonitrile/Water - 30/70%
-
Buffer: 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 250 nm[13]
-
Injection Volume: 5 µL
Results: A Head-to-Head Performance Comparison
The following table summarizes the key performance metrics obtained from the analysis of the three-isomer standard mix on each column.
Table 1: Comparative Chromatographic Performance Data
| Parameter | C18 (Eclipse Plus) | Phenyl-Hexyl (Eclipse Plus) | Mixed-Mode (Primesep D) |
| Elution Order | 2-ABP, 3-ABP, 4-ABP | 2-ABP, 4-ABP, 3-ABP | 4-ABP, 3-ABP, 2-ABP |
| Retention Time (min) | |||
| 2-Aminobiphenyl | 6.8 | 7.1 | 8.5 |
| 3-Aminobiphenyl | 7.5 | 8.9 | 7.2 |
| 4-Aminobiphenyl | 7.9 | 8.1 | 5.9 |
| Resolution (Rs) | |||
| Rs (2-ABP / 3-ABP) | 1.9 | - | 3.1 |
| Rs (3-ABP / 4-ABP) | 1.2 | - | 2.8 |
| Rs (2-ABP / 4-ABP) | - | 2.5 | - |
| Rs (4-ABP / 3-ABP) | - | 2.1 | - |
| Tailing Factor (Tf) | |||
| 2-Aminobiphenyl | 1.3 | 1.1 | 1.1 |
| 3-Aminobiphenyl | 1.4 | 1.2 | 1.0 |
| 4-Aminobiphenyl | 1.4 | 1.1 | 1.0 |
| Theoretical Plates (N) | ~10,500 | ~12,000 | ~11,000 |
Analysis of Performance
-
C18 Column: The C18 column provided a separation based primarily on hydrophobicity. However, it struggled to fully resolve 3- and 4-aminobiphenyl (Rs = 1.2), which is below the generally accepted baseline value of 1.5. The peak shapes for all basic analytes showed noticeable tailing (Tf > 1.2), a common issue due to interactions with residual silanols on the silica surface.
-
Phenyl-Hexyl Column: This column delivered a significant change in selectivity. The elution order of 3- and 4-aminobiphenyl was reversed compared to the C18 column, a clear indication of the influence of π-π interactions[9]. This alternative selectivity allowed for excellent resolution between all isomeric pairs (Rs > 2.0). Furthermore, the peak shapes were significantly improved (Tf ≈ 1.1), suggesting better surface deactivation or a shielding of silanols by the phenyl-hexyl ligands.
-
Mixed-Mode Column: The Primesep D column, operating with a combination of reversed-phase and ion-exclusion mechanisms, provided another completely different and highly effective elution profile[13]. The elution order was reversed from the C18 column, with the more polar 4-aminobiphenyl eluting first. This column yielded the best overall peak symmetry (Tf ≈ 1.0) and excellent resolution between all peaks (Rs > 2.8), demonstrating the power of leveraging ionic interactions for separating these basic isomers.
Column Selection Guide: A Logic-Based Approach
Choosing the optimal column requires a clear understanding of the analytical goal. The following decision tree provides a logical framework for selection.
Conclusion
The successful separation of aminobiphenyl isomers is highly dependent on the selection of an appropriate HPLC stationary phase. While traditional C18 columns can serve as a starting point, they often fall short in providing adequate resolution for all isomers and may suffer from poor peak shape.
Phenyl-Hexyl columns represent a superior choice for these aromatic analytes, offering unique selectivity driven by π-π interactions that can resolve critical pairs that co-elute on C18 phases.
For the most challenging separations or when maximum control over retention and selectivity is required, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms provide an exceptionally powerful tool. By leveraging both hydrophobic and ionic properties of the aminobiphenyls, these columns can deliver baseline resolution and excellent peak symmetry, ensuring the development of robust and reliable methods for the control of these critical impurities.
References
- 1. Analysis of 4-aminobiphenyl in smoker's and nonsmoker's urine by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 4. nihs.go.jp [nihs.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography | MDPI [mdpi.com]
- 7. support.waters.com [support.waters.com]
- 8. separationmethods.com [separationmethods.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Separation of Aminobiphenyls | SIELC Technologies [sielc.com]
- 14. HPLC Separation of Aminobiphenyl Isomers in Cation-Exchange Mode | SIELC Technologies [sielc.com]
- 15. Separation of Toluidine and Aminobiphenyl Isomers | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to Amine Derivatization: A Comparative Analysis of Leading Reagents
For researchers, scientists, and drug development professionals, the precise and sensitive quantification of amines is a cornerstone of many analytical workflows. However, the inherent physicochemical properties of many amines, such as high polarity, low volatility, and the absence of a strong chromophore or fluorophore, present significant challenges for direct analysis by modern analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Chemical derivatization offers a robust strategy to overcome these limitations by chemically modifying the amine analytes to enhance their detectability and improve their chromatographic behavior.[1][3]
This guide provides an in-depth, objective comparison of commonly employed derivatization reagents for amine analysis. As a Senior Application Scientist, this document is structured to not only present data but also to explain the underlying chemical principles and provide practical, field-tested insights to aid in reagent selection and experimental design.
The Rationale for Derivatization in Amine Analysis
The primary goals of derivatizing amines are to:
-
Increase Volatility for GC Analysis: Many biologically relevant amines are non-volatile and require derivatization to be amenable to GC analysis.
-
Enhance Chromatographic Separation: Derivatization can alter the polarity of amines, leading to better peak shapes and resolution in both GC and LC.
-
Improve Detection Sensitivity: By introducing a chromophore, fluorophore, or an easily ionizable group, derivatization can significantly lower the limits of detection.[4][5]
-
Increase Stability: Derivatization can stabilize labile amine compounds, preventing degradation during sample preparation and analysis.
Comparative Analysis of Key Derivatization Reagents
The choice of a derivatization reagent is a critical decision that depends on the specific amine, the analytical platform, and the desired sensitivity. This section provides a comparative overview of several widely used classes of reagents.
Sulfonyl Chlorides: The Workhorse of Fluorescence Labeling
Dansyl Chloride (Dns-Cl) , or 5-(dimethylamino)-naphthalene-1-sulfonyl chloride, is a classic and highly versatile reagent for labeling primary and secondary amines.[6]
Mechanism of Action: The reaction, known as dansylation, is a nucleophilic acyl substitution where the unprotonated amino group attacks the electron-deficient sulfur atom of the sulfonyl chloride. This reaction is typically performed under alkaline conditions (pH 9-11) to ensure the amine is in its more nucleophilic, unprotonated state.[6] The resulting N-dansyl sulfonamide adducts are stable and exhibit strong fluorescence, making them ideal for sensitive detection.[6]
DOT Diagram: Dansylation of a Primary Amine
Caption: Reaction mechanism of Dansyl Chloride with a primary amine.
Chloroformates: Versatility in Protection and Detection
Chloroformates are widely used for derivatizing primary and secondary amines, and their versatility extends from creating protecting groups in organic synthesis to enhancing detectability in analytical chromatography.
9-Fluorenylmethyl Chloroformate (Fmoc-Cl) is a prominent reagent that introduces the fluorenylmethyloxycarbonyl (Fmoc) group onto amines.[4][7] This modification adds a strong chromophore, significantly improving UV detection around 254-265 nm.[4] The resulting derivatives are also highly fluorescent and stable, allowing for sensitive analysis.[8] The reaction proceeds rapidly in an alkaline environment.[9][10]
Other Chloroformates such as Ethyl Chloroformate (ECF) and Methyl Chloroformate (MCF) are effective for derivatizing a broad range of metabolites, including amino acids, for GC-MS analysis.[11][12] These reagents react with amino and carboxylic acid groups, increasing the volatility and improving chromatographic properties of the analytes.[12][13] Pentafluorobenzyl Chloroformate (PFBCF) is another valuable reagent, particularly for electron capture negative ionization mass spectrometry (ECNI/MS), offering high sensitivity for amino acid analysis.[14]
DOT Diagram: Fmoc-Cl Derivatization Workflow
Caption: General workflow for amine derivatization with Fmoc-Cl.
Silylating Reagents: The Gold Standard for GC-MS
Silylating reagents are essential for increasing the volatility of polar analytes for GC-MS analysis. N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a powerful silylating agent that reacts with primary and secondary amines, as well as hydroxyl, carboxyl, and thiol groups.[15] The resulting tert-butyldimethylsilyl (TBDMS) derivatives are approximately 10,000 times more stable to hydrolysis than their trimethylsilyl (TMS) counterparts, making them highly robust for analysis.[15][16]
Isothiocyanates: Tailored for LC-MS/MS
Isothiocyanates, such as Phenyl Isothiocyanate (PITC) , also known as Edman's reagent, react with primary and secondary amines to form thiourea derivatives.[17] This class of reagents is particularly useful for LC-MS/MS analysis, as the resulting derivatives often exhibit predictable fragmentation patterns, which is advantageous for targeted quantification.[17] The reaction is typically carried out under alkaline conditions.[18]
Acylating Reagents: Enhancing Stability and Volatility
Acylating reagents like Pentafluorobenzoyl Chloride (PFBCl) are used to introduce an acyl group into the amine molecule. PFBCl is particularly effective for derivatizing amines for GC analysis with electron capture detection (ECD) or NICI-MS due to the presence of five fluorine atoms, which significantly enhances sensitivity.[19][20] Acylated compounds are generally more stable than their silylated counterparts, especially for primary amines.[5]
Performance Comparison of Derivatization Reagents
The selection of the optimal derivatization reagent is a multifaceted decision. The following table provides a comparative summary of the key performance characteristics of the discussed reagents.
| Reagent Class | Example Reagent(s) | Target Amines | Key Advantages | Key Disadvantages | Primary Analytical Platform(s) |
| Sulfonyl Chlorides | Dansyl Chloride | Primary & Secondary | Highly fluorescent derivatives, good stability.[6][21] | Reaction can be slow, potential for side reactions.[22] | HPLC-Fluorescence, LC-MS |
| Chloroformates | Fmoc-Cl, ECF, PFBCF | Primary & Secondary | Stable derivatives, strong UV absorbance and fluorescence (Fmoc-Cl).[4][8] | Hydrolysis of reagent can cause interference.[10] | HPLC-UV/Fluorescence, LC-MS, GC-MS |
| Silylating Reagents | MTBSTFA | Primary & Secondary | Highly volatile and stable derivatives.[15][16] | Sensitive to moisture. | GC-MS |
| Isothiocyanates | PITC | Primary & Secondary | Predictable fragmentation in MS/MS, good for quantification.[17] | Can be less reactive than other reagents. | LC-MS/MS |
| Acylating Reagents | PFBCl | Primary & Secondary | High sensitivity with ECD and NICI-MS, stable derivatives.[5][19] | Reagents can be corrosive.[19] | GC-MS |
Experimental Protocols
To ensure reproducible and reliable results, adherence to optimized experimental protocols is crucial. The following are representative step-by-step methodologies for two of the most common derivatization procedures.
Protocol 1: Dansylation of Amines for HPLC-Fluorescence Analysis
Rationale: This protocol is designed to produce highly fluorescent dansyl-amine adducts for sensitive quantification. The use of an alkaline buffer is critical to deprotonate the amine, enhancing its nucleophilicity.
Materials:
-
Dansyl Chloride solution (e.g., 5 mg/mL in acetone).[6]
-
Sodium bicarbonate buffer (100 mM, pH 9.8).[22]
-
Amine-containing sample.
-
Quenching solution (e.g., 10% (v/v) ammonium hydroxide in water).[23]
-
Acetonitrile (ACN).
Procedure:
-
Sample Preparation: Dissolve or dilute the amine-containing sample in the sodium bicarbonate buffer.
-
Derivatization: To 50 µL of the sample solution, add 50 µL of the Dansyl Chloride solution. Vortex briefly to mix.
-
Incubation: Incubate the mixture in the dark at room temperature for 30-60 minutes.[23] Some protocols may recommend heating (e.g., 60°C for 50 minutes) to drive the reaction to completion.[24]
-
Quenching: Add 20 µL of the quenching solution to react with excess Dansyl Chloride. Vortex to mix.
-
Analysis: The sample is now ready for injection into the HPLC system with fluorescence detection.
Protocol 2: Derivatization with Fmoc-Cl for HPLC-UV/Fluorescence Analysis
Rationale: This protocol leverages the rapid reaction of Fmoc-Cl with both primary and secondary amines to form stable, UV-active, and fluorescent derivatives. A borate buffer is commonly used to maintain the necessary alkaline pH.
Materials:
-
Fmoc-Cl solution (e.g., in acetonitrile).
-
Amine-containing sample.
-
Quenching/acidification solution (e.g., dilute hydrochloric acid).[26]
Procedure:
-
Sample Preparation: Prepare the amine sample in a suitable solvent or buffer.
-
Reaction Mixture: In a reaction vial, combine the amine sample with the borate buffer.
-
Derivatization: Add the Fmoc-Cl solution to the reaction mixture and vortex immediately. The reaction is typically complete within a few minutes at room temperature.[10]
-
Stabilization: Add the quenching/acidification solution to stop the reaction and stabilize the Fmoc derivatives.[26]
-
Analysis: The derivatized sample can be directly analyzed by HPLC with UV or fluorescence detection.
Conclusion
The derivatization of amines is an indispensable strategy for overcoming the analytical challenges associated with their direct measurement. The choice of the most appropriate derivatization reagent is a critical step that requires careful consideration of the analyte's properties, the analytical platform, and the desired performance characteristics. This guide provides a comprehensive comparison of leading derivatization reagents, offering the necessary technical insights and practical protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their amine analysis workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. acs.org [acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of amino acids in biological fluids by pentafluorobenzyl chloroformate derivatization and detection by electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. covachem.com [covachem.com]
- 16. MtBSTFA - Regis Technologies [registech.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of the pentafluorobenzoyl derivative of phenylethylamine utilizing negative ion chemical ionization and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. ikm.org.my [ikm.org.my]
A Senior Application Scientist's Comparative Guide to Polychlorinated Biphenyl (PCB) Degradation Pathways
For decades, polychlorinated biphenyls (PCBs) have posed a significant environmental challenge due to their persistence, bioaccumulation, and toxicity. As researchers, scientists, and drug development professionals, understanding the mechanisms to degrade these recalcitrant compounds is paramount for developing effective remediation strategies and ensuring environmental safety. This guide provides a comparative analysis of the primary PCB degradation pathways—microbial, chemical, and photochemical—offering insights into their mechanisms, efficiencies, and the critical experimental considerations for their study.
The Persistent Challenge of PCBs
PCBs are a class of 209 individual chlorinated aromatic compounds, known as congeners, which were widely used in industrial applications such as dielectric fluids in transformers and capacitors.[1] Their chemical stability, a desirable trait for their intended applications, has made them highly resistant to natural degradation processes, leading to their widespread distribution and persistence in the environment. The number and position of chlorine atoms on the biphenyl rings dictate the physical and chemical properties of each congener, as well as its toxicity and susceptibility to degradation.[2]
This guide will dissect and compare the three principal approaches to breaking down these persistent pollutants, providing the foundational knowledge necessary to select and optimize degradation strategies.
Section 1: Microbial Degradation of PCBs: A Two-Pronged Attack
Microbial degradation of PCBs is a complex process that often requires the synergistic action of different microbial communities under varying environmental conditions. The overall strategy typically involves a two-stage process: anaerobic reductive dechlorination followed by aerobic degradation.[3][4]
The Underlying Mechanisms
Anaerobic Reductive Dechlorination: In anoxic environments like sediments and flooded soils, anaerobic microorganisms utilize PCBs as electron acceptors in a process called dehalorespiration.[5][6] This process involves the removal of chlorine atoms from the biphenyl rings and their replacement with hydrogen atoms, leading to the formation of less chlorinated congeners.[2][4] This initial step is crucial as highly chlorinated PCBs are generally resistant to aerobic degradation.[3] The dechlorination process often targets meta and para-substituted chlorines.[2]
Aerobic Degradation: The less-chlorinated congeners produced during anaerobic dechlorination are more susceptible to aerobic degradation.[2] Aerobic bacteria, such as species of Pseudomonas, Burkholderia, and Rhodococcus, utilize a class of enzymes called dioxygenases to attack the biphenyl rings.[2][7] This oxidative pathway cleaves the aromatic rings, ultimately leading to the formation of chlorobenzoic acids and other intermediates that can be further metabolized into less toxic compounds.[3][7] The presence of biphenyl as a co-substrate is often crucial for inducing the expression of the necessary degradative enzymes.[8]
Diagram of the Sequential Anaerobic-Aerobic Microbial Degradation Pathway for PCBs
Caption: Sequential anaerobic and aerobic microbial degradation of PCBs.
Comparative Efficiency and Influencing Factors
The efficiency of microbial degradation is highly variable and depends on a multitude of factors.
| Factor | Influence on Microbial Degradation |
| PCB Congener Structure | Highly chlorinated congeners are more readily dechlorinated anaerobically, while less chlorinated congeners are more susceptible to aerobic oxidation.[3][4] Ortho-substituted congeners are generally more recalcitrant. |
| Microbial Consortia | The presence of specific microbial populations with the necessary enzymatic machinery is critical. Bioaugmentation with known PCB-degrading strains can enhance efficiency.[3] |
| Co-substrates | The presence of biphenyl or other inducing compounds is often necessary to trigger the expression of degradative enzymes in aerobic bacteria.[8] |
| Bioavailability | PCBs are hydrophobic and tend to sorb strongly to soil and sediment organic matter, limiting their availability to microorganisms. Surfactants can be used to increase bioavailability.[7] |
| Environmental Conditions | pH, temperature, oxygen levels, and the presence of other nutrients and contaminants significantly impact microbial activity and degradation rates.[3] |
Table 1: Reported Microbial Degradation Efficiencies for Different PCB Congeners
| PCB Congener Group | Degradation Efficiency (%) | Microbial System | Reference |
| Dichlorobiphenyls | 100 | Acclimatized mixed culture (aerobic) | [8] |
| Trichlorobiphenyls | 92 | Acclimatized mixed culture (aerobic) | [8] |
| Tetrachlorobiphenyls | 24 | Acclimatized mixed culture (aerobic) | [8] |
| Aroclor 1248 | 70 | Sequential anaerobic-aerobic treatment | [4][9] |
| Aroclor 1260 | 60 (mass removal) | Anaerobic microbial dechlorination | [10] |
Experimental Protocol: Aerobic Degradation of PCBs in a Soil Slurry Bioreactor
This protocol outlines a typical laboratory-scale experiment to evaluate the aerobic biodegradation of PCBs.
1. Microcosm Setup:
-
Prepare soil slurries by mixing PCB-contaminated soil with a mineral salts medium in a bioreactor vessel. A typical soil-to-liquid ratio is 1:4 (w/v).
-
The mineral salts medium should contain essential nutrients for bacterial growth (e.g., nitrogen, phosphorus, and trace elements).
2. Inoculation and Co-substrate Addition:
-
Inoculate the slurries with a known PCB-degrading bacterial consortium or a specific strain (e.g., Pseudomonas sp. LB400).[4]
-
Add biphenyl as a co-substrate, typically dissolved in a non-toxic carrier solvent, to induce the degradative pathway.
3. Incubation:
-
Incubate the bioreactors at a controlled temperature (e.g., 25-30°C) with continuous agitation to ensure proper mixing and aeration.
-
Monitor the dissolved oxygen concentration to maintain aerobic conditions.
4. Sampling and Extraction:
-
Collect slurry samples at regular time intervals.
-
Extract PCBs from the samples using a suitable solvent mixture, such as hexane/acetone, via methods like sonication or Soxhlet extraction.[1]
5. Analysis:
-
Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) or gas chromatography with an electron capture detector (GC-ECD) to quantify the concentration of individual PCB congeners.[9][11][12] EPA Method 8082 or 1628 can be followed for analysis.[1][11]
Diagram of the Experimental Workflow for Aerobic PCB Biodegradation
Caption: Workflow for studying aerobic biodegradation of PCBs in a soil slurry.
Section 2: Chemical Degradation of PCBs: Advanced Oxidation Processes
Chemical degradation methods, particularly Advanced Oxidation Processes (AOPs), offer a more rapid and aggressive approach to breaking down PCBs.[4][13] These methods rely on the generation of highly reactive radicals that can non-selectively oxidize a wide range of organic compounds.
The Underlying Mechanisms
Fenton's Reagent: One of the most well-studied AOPs is the Fenton reaction, which involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH).[13][14] These radicals can attack the PCB molecule, leading to hydroxylation, ring cleavage, and ultimately, mineralization to CO₂, H₂O, and chloride ions.[13] The optimal pH for the Fenton reaction is typically acidic (around 3).[13]
Persulfate Oxidation: Another promising AOP involves the use of persulfate (S₂O₈²⁻), which can be activated by heat, UV light, or transition metals (like Fe²⁺) to generate sulfate radicals (SO₄•⁻).[3][15] Sulfate radicals have a high redox potential and can effectively degrade PCBs.[4] An advantage of persulfate is its stability and effectiveness over a wider pH range compared to Fenton's reagent.[4]
Diagram of the Fenton Reaction for PCB Degradation
Caption: Simplified mechanism of PCB degradation via the Fenton reaction.
Comparative Efficiency and Influencing Factors
Chemical degradation methods generally exhibit higher degradation rates than microbial methods, but their efficiency is also influenced by several factors.
| Factor | Influence on Chemical Degradation |
| PCB Congener Structure | The number and position of chlorine atoms affect the reaction rate. Lower chlorinated congeners are often degraded more rapidly.[13] |
| Reagent Concentration | The concentrations of the oxidant (e.g., H₂O₂) and the catalyst (e.g., Fe²⁺) are critical and need to be optimized.[13] |
| pH | The pH of the reaction medium is a crucial parameter, especially for the Fenton reaction, which is most effective in acidic conditions.[13] |
| Matrix Effects | The presence of organic matter and other radical scavengers in the soil or water matrix can consume the generated radicals, reducing the efficiency of PCB degradation.[16] |
Table 2: Reported Chemical Degradation Efficiencies for Selected PCB Congeners
| PCB Congener | Degradation Method | Degradation Efficiency (%) | Time | Reference |
| PCB 28 | Fenton's Reagent | ~100 | 96 h | [13] |
| PCB 52 | Fenton's Reagent | ~100 | 96 h | [13] |
| PCB 101 | Fenton's Reagent | ~92 | 96 h | [13] |
| PCB 138 | Fenton's Reagent | ~77 | 96 h | [13] |
| PCB 28 | Fe/Ni nanoparticles | 97 | - | [3][15] |
| PCB 118 | Fe/Ni nanoparticles | 79 | - | [3][15] |
Experimental Protocol: Degradation of PCBs using Fenton's Reagent
This protocol provides a general procedure for a laboratory-scale Fenton treatment of PCBs in an aqueous solution.
1. Reaction Setup:
-
In a glass reactor, prepare an aqueous solution of the target PCB congener(s) at a known concentration. Due to the low aqueous solubility of PCBs, a co-solvent such as methanol may be required.[13]
-
Adjust the pH of the solution to the optimal range for the Fenton reaction (typically pH 2.8-3.5) using an acid (e.g., sulfuric acid).[13]
2. Reagent Addition:
-
Add a solution of ferrous sulfate (FeSO₄) to achieve the desired Fe²⁺ concentration.[13]
-
Initiate the reaction by adding hydrogen peroxide (H₂O₂). The molar ratio of Fe²⁺ to H₂O₂ is a critical parameter to optimize.[13]
3. Reaction and Quenching:
-
Allow the reaction to proceed for a specific duration under constant stirring at room temperature.
-
At predetermined time points, collect samples and quench the reaction immediately by adding a substance that consumes residual H₂O₂ and adjusts the pH (e.g., sodium sulfite and sodium hydroxide).
4. Extraction and Analysis:
-
Extract the PCBs and their degradation products from the aqueous samples using a suitable organic solvent (e.g., hexane).[17]
-
Analyze the extracts using GC-MS to identify and quantify the remaining PCBs and their byproducts.[17]
Diagram of the Experimental Workflow for Fenton's Reagent Treatment of PCBs
References
- 1. dtsc.ca.gov [dtsc.ca.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Advances and perspective in bioremediation of polychlorinated biphenyls contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential anaerobic-aerobic biodegradation of PCBs in soil slurry microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nationalacademies.org [nationalacademies.org]
- 6. shimadzu.com [shimadzu.com]
- 7. Aerobic degradation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on Degradation of Polychlorinated Biphenyls by Means of Fenton’s Reagent [pjoes.com]
- 9. agilent.com [agilent.com]
- 10. In Situ Treatment of PCBs by Anaerobic Microbial Dechlorination in Aquatic Sediment: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 15. Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cec.org [cec.org]
- 17. pjoes.com [pjoes.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-4'-chlorobiphenyl
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 4-Amino-4'-chlorobiphenyl (CAS No. 135-68-2). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The following protocols are designed to ensure regulatory compliance, protect laboratory personnel, and mitigate environmental risks associated with this compound.
Core Directive: Hazard Assessment and Rationale for Stringent Disposal
This compound is a chlorinated aromatic amine. Its proper disposal is not merely a logistical task but a critical safety function rooted in its chemical properties and potential health effects.
-
Known Hazards : This chemical is classified as hazardous, known to cause significant skin and serious eye irritation[1]. Ingestion may lead to irritation of mucous membranes, and inhalation can irritate the respiratory tract[1]. It is officially recognized as hazardous under the US OSHA Hazard Communication Standard[1].
-
Structural Concerns and Carcinogenicity : While this compound itself is not universally listed as a carcinogen, its structural analog, 4-Aminobiphenyl (CAS No. 92-67-1), is a confirmed Group 1 human carcinogen according to the International Agency for Research on Cancer (IARC) and is regulated by OSHA as such[2][3]. This structural similarity necessitates that this compound be handled with extreme caution as a potential carcinogen.
-
Environmental Persistence : As a chlorinated biphenyl derivative, this compound falls into a class of chemicals known for their potential environmental persistence. Improper disposal can lead to long-term contamination. Therefore, the primary disposal route must ensure complete chemical destruction.
The causality for the stringent protocols that follow is clear: to prevent human exposure to a potent irritant and potential carcinogen, and to avert the release of a persistent halogenated organic compound into the ecosystem. High-temperature incineration at a licensed hazardous waste facility is the required method to achieve these objectives[4][5].
Essential Safety and Handling Protocols
A self-validating safety system relies on the consistent application of engineering controls and personal protective equipment (PPE).
Engineering Controls :
-
Chemical Fume Hood : All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors[5][6].
-
Safety Stations : Ensure that functional eyewash stations and safety showers are immediately accessible in the work area[1].
Personal Protective Equipment (PPE) : Adherence to the following PPE standards is mandatory.
| PPE Category | Specification | Rationale |
| Eye/Face | Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards[6]. | Protects against accidental splashes and airborne particles causing eye irritation[1]. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before use[5]. | Prevents skin contact, as the compound is a known skin irritant[1]. |
| Body | A laboratory coat is required. For significant handling, impervious or flame-resistant clothing is recommended[6]. | Protects against contamination of personal clothing. |
| Respiratory | Not required if handled within a fume hood. If exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator[1][6]. | Provides protection against inhalation of hazardous dust. |
Step-by-Step Disposal and Decontamination Workflow
This protocol ensures that all waste streams containing this compound are managed safely and in compliance with regulations.
Step 1: Waste Segregation This is the most critical step. This compound waste is a halogenated organic solid .
-
Action : Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Solid Waste"[5][7].
-
Causality : Segregating halogenated waste from non-halogenated streams is crucial to prevent dangerous chemical reactions within the waste container and to ensure it is sent to the correct type of disposal facility (i.e., one capable of high-temperature incineration)[5].
Step 2: Container Selection and Labeling
-
Action : Use a robust, leak-proof container with a secure screw-top cap that is chemically compatible with the waste[5][8]. Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.
-
Labeling : The label must clearly state:
-
"Hazardous Waste"
-
"this compound"
-
Associated hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date.
-
-
Causality : Proper containment and labeling are regulatory requirements that ensure safe handling during storage and transport and provide critical information to disposal personnel[7][8].
Step 3: Collection of Solid Waste
-
Action : Inside a fume hood, carefully transfer the solid this compound waste into the designated container using a dedicated spatula or scoop. Avoid any actions that could generate dust[6]. This includes any contaminated consumables like weigh boats or contaminated gloves.
-
Causality : Minimizing dust generation is essential to prevent inhalation and unintended contamination of the lab environment[1].
Step 4: Decontamination of Reusable Labware
-
Action : For contaminated glassware (beakers, flasks, etc.):
-
Perform an initial rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
This first rinsate is now considered "Halogenated Organic Solvent Waste." Collect it in a separate, appropriately labeled hazardous waste container[5][8].
-
After the initial, collected rinse, the glassware can be cleaned using standard laboratory procedures.
-
-
Causality : The first rinse removes the bulk of the chemical residue. Collecting this rinsate is legally required and environmentally necessary to prevent the discharge of hazardous chemicals into the sanitary sewer system[8][9].
Step 5: Temporary On-Site Storage
-
Action : Keep the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure, away from incompatible materials like strong acids and oxidizers, and ideally within secondary containment[1][8].
-
Causality : Safe storage prevents spills, unauthorized access, and dangerous reactions. Federal and state regulations strictly govern the time and quantity of waste that can be stored on-site[10].
Step 6: Arranging Final Disposal
-
Action : Once the waste container is full or the project is complete, contact your institution's EHS department to arrange for a waste pickup. Do not attempt to dispose of the waste yourself.
-
Causality : Final disposal must be handled by a licensed hazardous waste disposal company that can provide a certificate of disposal, ensuring a compliant and documented end-of-life for the chemical waste[1][10].
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Data Summary for Disposal Planning
| Parameter | Data | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 4'-Chloro(1,1'-biphenyl)-4-amine | [1] |
| CAS Number | 135-68-2 | [1][11] |
| Molecular Formula | C12H10ClN | [1][11] |
| Physical Form | Solid; Off-white to orange to brown | [11] |
| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Harmful if Swallowed (Acute Tox. 4) | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant (High-Temperature Incineration) | [1][5] |
References
- 1. fishersci.com [fishersci.com]
- 2. osha.gov [osha.gov]
- 3. fishersci.com [fishersci.com]
- 4. digital.library.unt.edu [digital.library.unt.edu]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Are PCBs Hazardous Waste in Your State | Lion Technology [lion.com]
- 11. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Amino-4'-chlorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Handling chemical compounds in a laboratory setting demands a rigorous adherence to safety protocols. This is particularly true for substances with known or suspected hazardous properties. 4-Amino-4'-chlorobiphenyl is a compound that necessitates careful handling due to its potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Understanding the Risks: Why Specific PPE is Crucial
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation.[1] It is harmful if swallowed and is suspected of causing genetic defects.[2] Long-term or repeated exposure may have adverse effects on the bladder, potentially leading to inflammation and tissue lesions.[2] Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice. The primary routes of exposure are inhalation of dust, skin contact, and ingestion.[2]
Core Personal Protective Equipment (PPE) Requirements
A risk assessment should always be conducted to determine the specific PPE required for any given procedure involving this compound. However, the following provides a baseline for essential protection.
Eye and Face Protection
-
Rationale: To prevent contact with airborne particles or splashes that could cause serious eye irritation.[1]
-
Recommended PPE:
-
Safety Glasses with Side Shields: For general handling in a well-ventilated area.
-
Tightly Fitting Safety Goggles: Essential when there is a higher risk of splashes or dust generation.[3][4]
-
Face Shield: Should be used in conjunction with safety goggles during procedures with a significant splash hazard.[5][6]
-
Skin Protection
-
Rationale: To prevent direct contact with the skin, which can cause irritation and absorption of the chemical.[1][7]
-
Recommended PPE:
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.[6] Always inspect gloves for tears or holes before use and change them frequently, especially if they become contaminated.
-
Laboratory Coat: A standard lab coat is the minimum requirement to protect street clothing and skin.
-
Coveralls or a Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of spills, additional body protection is necessary.[6][8]
-
Respiratory Protection
-
Rationale: To prevent the inhalation of dust particles, which is a primary route of exposure.[2]
-
Recommended PPE:
-
NIOSH/MSHA or European Standard EN 149 Approved Respirator: This is necessary if exposure limits are exceeded or if irritation is experienced.[1] A respirator with a particulate filter (e.g., N95, FFP2) is suitable for solid dust.[8] For higher concentrations or in the event of a spill, a full-face respirator or a powered-air-purifying respirator (PAPR) may be required.[3][8] All work with this compound should ideally be conducted in a chemical fume hood to minimize inhalation risk.
-
Safe Handling and Operational Plan
Adherence to a strict operational plan is paramount to minimizing the risk of exposure to this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Procedural Steps for Handling
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1] If appropriate, moistening the substance slightly can help prevent it from becoming airborne.[2]
-
Personal Hygiene: Wash hands, face, and any exposed skin thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the laboratory.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] It should be stored separated from strong oxidizing agents and acids.[2]
Spill and Emergency Procedures
In the event of a spill, a clear and immediate response is critical to contain the hazard and protect personnel.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
First Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1]
-
Skin Contact: If on skin, immediately wash with plenty of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Ingestion: If swallowed, rinse the mouth.[2] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Segregation: Do not mix this waste with other waste streams.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Summary of Key Safety Information
| Parameter | Information | Source |
| CAS Number | 135-68-2 | [1][9] |
| Molecular Formula | C12H10ClN | [9][10] |
| Appearance | Solid, Off-white to orange to brown | [10] |
| Primary Hazards | Skin irritant, Serious eye irritant, Harmful if swallowed, Suspected of causing genetic defects | [1][2] |
| Occupational Exposure Limits | No specific OSHA PEL established; exposure should be minimized | [7][11] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1][2] |
References
- 1. fishersci.com [fishersci.com]
- 2. ICSC 0759 - 4-AMINOBIPHENYL [inchem.org]
- 3. echemi.com [echemi.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. epa.gov [epa.gov]
- 6. na.bhs1.com [na.bhs1.com]
- 7. nj.gov [nj.gov]
- 8. mabi.fr [mabi.fr]
- 9. 4-Amino-4 -chlorobiphenyl AldrichCPR 135-68-2 [sigmaaldrich.com]
- 10. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
